Product packaging for DDAO(Cat. No.:CAS No. 1643-20-5)

DDAO

货号: B1674557
CAS 编号: 1643-20-5
分子量: 229.40 g/mol
InChI 键: SYELZBGXAIXKHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Dimethyldodecylamine-n-oxide is a crystalline solid.
Dodecyldimethylamine N-oxide is a tertiary amine oxide resulting from the formal oxidation of the amino group of dodecyldimethylamine. It has a role as a plant metabolite and a detergent. It derives from a hydride of a dodecane.
On the basis of the available animal and clinical data presented in this report, the CIR Expert Panel concludes that Lauramine Oxide and Stearamine Oxide are safe as cosmetic ingredients for "rinse-off" products under present conditions of use. For use in "leave-on" products, the Expert Panel concludes that Lauramine Oxide should be limited to 3.7% and Stearamine Oxide to 5%.
Lauramine oxide has been reported in Euglena gracilis with data available.
zwitterionic detergent

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H31NO B1674557 DDAO CAS No. 1643-20-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N,N-dimethyldodecan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYELZBGXAIXKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO
Record name DIMETHYLDODECYLAMINE-N-OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20239
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020514
Record name N,N-Dimethyldodecylamine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimethyldodecylamine-n-oxide is a crystalline solid., Liquid, Highly hygroscopic solid; [HSDB]
Record name DIMETHYLDODECYLAMINE-N-OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20239
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Dodecanamine, N,N-dimethyl-, N-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyl-N-dodecylamine oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6479
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 190,000 mg/L at 25 °C
Record name LAURAMINE OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5451
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000006 [mmHg]
Record name N,N-Dimethyl-N-dodecylamine oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6479
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Very hygroscopic needles from dry toluene.

CAS No.

1643-20-5
Record name DIMETHYLDODECYLAMINE-N-OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20239
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dodecyldimethylamine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauramine oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyldimethylamine N-oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Dodecanamine, N,N-dimethyl-, N-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyldodecylamine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyldimethylamine oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURAMINE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F6FC4MI8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LAURAMINE OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5451
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

266 to 268 °F (NTP, 1992), 130.5 °C
Record name DIMETHYLDODECYLAMINE-N-OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20239
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name LAURAMINE OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5451
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Core Spectral and Physicochemical Properties of DDAO

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Properties of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as this compound. As a versatile near-infrared (NIR) fluorescent probe, this compound is extensively used in a variety of biological assays.[1] This document details its spectral characteristics, provides in-depth experimental protocols for their determination, and explores its application in enzyme assays.

This compound is a fluorescent dye characterized by a long emission wavelength in the red region of the spectrum and a tunable excitation wavelength.[1][2][3] Its fluorescence is reported to be pH-dependent.[1] The fundamental physicochemical and spectral properties of this compound are summarized in the table below.

Data Presentation: this compound Properties

PropertyValueReference
Chemical Formula C₁₅H₁₁Cl₂NO₂[1]
Molecular Weight 308.16 g/mol [1]
CAS Number 118290-05-4[1]
Appearance Black solid[1]
Excitation Maximum (λex) ~648 nm[1][4]
Emission Maximum (λem) ~658 nm[1][4]
Molar Extinction Coefficient (ε) Not readily available in public domain[1]
Fluorescence Quantum Yield (Φf) Not readily available in public domain[1]

Note: While specific quantitative values for the molar extinction coefficient and fluorescence quantum yield of this compound are not widely published, the general experimental protocols for their determination are outlined in the "Experimental Protocols" section of this guide.[1]

Application in Enzyme Assays: HRP-Coupled Detection

This compound serves as a highly effective fluorogenic substrate in various enzyme assays, particularly those involving horseradish peroxidase (HRP).[1] In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of this compound, converting it into a product with intense red fluorescence.[1] This enzymatic reaction is the foundation for highly sensitive detection methods in formats such as enzyme-linked immunosorbent assays (ELISAs).[1]

HRP_DDAO_Signaling_Pathway cluster_reactants Reactants This compound This compound (Weakly Fluorescent) HRP HRP This compound->HRP H2O2 H₂O₂ H2O2->HRP Product Oxidized this compound (Highly Fluorescent) HRP->Product Catalyzes Oxidation

Figure 1: HRP-DDAO Signaling Pathway.

Experimental Protocols

Accurate characterization of this compound's spectral properties is crucial for its effective application. The following sections provide detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient (ε) using UV-Vis Spectroscopy

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a specific wavelength. It is determined using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration.[1]

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent with a precisely known concentration.

  • Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (~648 nm).[1] Use the same solvent as a blank to zero the instrument.[1]

  • Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax).[1]

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting line corresponds to the molar extinction coefficient (ε), assuming a path length of 1 cm.[1]

Molar_Extinction_Workflow start Prepare this compound Stock Solution dilute Create Serial Dilutions start->dilute blank Blank Spectrophotometer with Solvent dilute->blank measure Measure Absorbance at λmax for each dilution blank->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate Slope of the Line (Slope = ε) plot->calculate end Determine Molar Extinction Coefficient calculate->end

Figure 2: Workflow for Molar Extinction Coefficient Determination.
Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5] It is typically determined using a comparative method, referencing a standard with a known quantum yield.[5]

Materials:

  • This compound

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101)

  • Solvent compatible with both this compound and the standard

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Methodology:

  • Prepare Solutions: Prepare dilute solutions of both this compound and the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to prevent inner filter effects.[1]

  • Measure Absorption Spectra: Record the absorption spectra for both the this compound and standard solutions to determine their absorbance at the chosen excitation wavelength.[1]

  • Measure Fluorescence Spectra: Excite both solutions at the identical wavelength and record their complete fluorescence emission spectra.[1]

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the this compound and standard samples.

  • Calculate Quantum Yield: The quantum yield of this compound is calculated using the following equation:[1]

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

    Where:

    • Φf is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • _sample refers to this compound and _std refers to the standard

Quantum_Yield_Calculation inputs Φf (Standard) Integrated Intensity (Sample) Integrated Intensity (Standard) Absorbance (Standard) Absorbance (Sample) Refractive Index (Solvent) calculation Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² inputs->calculation output Φf (this compound) calculation->output

Figure 3: Logical Relationship for Quantum Yield Calculation.
Protocol for this compound in an HRP-Based Assay

This protocol outlines the general steps for using this compound as a substrate to detect HRP activity.

Methodology:

  • Washing: After the final antibody incubation step in an ELISA or a similar assay, wash the microplate wells thoroughly with a suitable wash buffer to remove any unbound reagents.[1]

  • Substrate Preparation: Prepare the this compound substrate solution by diluting a this compound stock solution in the appropriate assay buffer. Immediately before use, add hydrogen peroxide (H₂O₂) to the desired final concentration.[1]

  • Substrate Incubation: Add the complete this compound/H₂O₂ substrate solution to each well of the microplate.[1]

  • Signal Development: Incubate the plate at room temperature, protected from light, for a sufficient period to allow the enzymatic reaction to proceed and the fluorescent signal to develop.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths appropriate for the oxidized this compound product (e.g., excitation ~645 nm and emission ~665 nm).[1] The resulting fluorescence intensity is directly proportional to the amount of HRP present in the sample.

References

The Mechanism of DDAO in Enzyme Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Acetyl-3,7-dihydroxyphenoxazine (DDAO), commonly known in its commercial form as Amplex® Red, is a highly sensitive and versatile fluorogenic probe. Its utility in enzyme assays stems from its conversion to the highly fluorescent product, resorufin, in the presence of hydrogen peroxide (H₂O₂) and a peroxidase, most notably horseradish peroxidase (HRP). This reaction forms the basis of a wide range of enzyme assays, particularly for detecting and quantifying the activity of H₂O₂-producing enzymes or for coupled enzyme systems where H₂O₂ is an intermediate product.

The core mechanism involves the enzymatic oxidation of the non-fluorescent this compound molecule. In a coupled assay, the enzyme of interest produces H₂O₂. This H₂O₂ then serves as a substrate for HRP, which in turn oxidizes this compound. The resulting resorufin product exhibits strong fluorescence with excitation and emission maxima around 571 nm and 585 nm, respectively.[1][2] This long-wavelength emission minimizes interference from autofluorescence often encountered in biological samples.[3] The intensity of the fluorescence signal is directly proportional to the amount of H₂O₂ produced, and thus to the activity of the target enzyme.

This guide provides a comprehensive overview of the this compound mechanism of action in enzyme assays, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Signaling Pathway and Mechanism

The fundamental principle of this compound-based enzyme assays lies in a coupled enzymatic reaction. The primary enzyme's activity generates hydrogen peroxide, which is then utilized by horseradish peroxidase to catalyze the oxidation of this compound.

DDAO_Mechanism cluster_primary Primary Enzyme Reaction cluster_coupled Coupled Reporter Reaction Substrate Substrate(s) Primary_Enzyme Enzyme of Interest (e.g., Diamine Oxidase) Substrate->Primary_Enzyme 1. Product Product(s) Primary_Enzyme->Product H2O2 Hydrogen Peroxide (H₂O₂) Primary_Enzyme->H2O2 H2O2_input H2O2->H2O2_input HRP Horseradish Peroxidase (HRP) Resorufin Resorufin (Fluorescent) HRP->Resorufin This compound This compound (Non-fluorescent) This compound->HRP 3. Detection Signal Detection Resorufin->Detection 4. Fluorescence (Ex: ~571 nm, Em: ~585 nm) H2O2_input->HRP 2.

This compound Coupled Enzyme Assay Signaling Pathway.

Quantitative Data Summary

The performance of this compound-based assays is characterized by several key quantitative parameters. The following tables summarize available data for horseradish peroxidase and diamine oxidase assays.

Table 1: Horseradish Peroxidase (HRP) Assay Performance
ParameterValueNotes
Limit of Detection (HRP) 1 x 10⁻⁵ U/mL[4][5]Can detect as little as 10 picomoles of H₂O₂ in a 100 µL volume.[1][2]
Linear Range (HRP) 0.4 nM - 1.6 nM[6]For the detection of HRP using a DCFH-1 based assay, a wider linear range of 0.05 nM to 10 nM was reported.[6]
Optimal pH 7.0 - 8.0[7]The Amplex® Red reagent is unstable at pH > 8.5.[1]
Excitation Maximum (Resorufin) ~571 nm[1][2]
Emission Maximum (Resorufin) ~585 nm[1][2]
Molar Extinction Coefficient (Resorufin) 58,000 ± 5,000 cm⁻¹M⁻¹[1][4]Allows for both fluorometric and spectrophotometric detection.
Table 2: Diamine Oxidase (DAO) Assay Performance
ParameterValueNotes
Limit of Detection (DAO) < 1 pmole/minute[8]
Linear Detection Range 0.5 to 6 U/L[9]For a 30-minute reaction at 25°C.[9]
Substrate PutrescineA common substrate for DAO assays.
Michaelis Constant (Km) for Putrescine 57 µM to 500 µMVaries depending on the enzyme source and assay conditions.[2]
Reference Ranges (Human Serum) < 3 U/mL: High probability of HIT3-10 U/mL: HIT probable> 10 U/mL: Low HIT probability[10]HIT: Histamine Intolerance.

Experimental Protocols

General Experimental Workflow

The workflow for a typical this compound-based enzyme assay involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis Sample_Prep Sample Preparation (e.g., cell lysate, purified enzyme) Assay_Setup Assay Setup (Pipette reagents and sample into microplate) Sample_Prep->Assay_Setup Reagent_Prep Reagent Preparation (this compound stock, HRP, Buffer, Substrate) Reagent_Prep->Assay_Setup Incubation Incubation (Controlled time and temperature) Assay_Setup->Incubation Fluorescence_Reading Fluorescence Measurement (Plate Reader: Ex/Em ~571/585 nm) Incubation->Fluorescence_Reading Data_Analysis Data Analysis (Calculate enzyme activity, kinetic parameters) Fluorescence_Reading->Data_Analysis

General workflow for a this compound-based enzyme assay.
Detailed Protocol for a Generic HRP-Coupled Assay

This protocol provides a framework for detecting H₂O₂ produced by an enzymatic reaction using this compound.

Materials:

  • This compound (Amplex® Red)

  • Dimethyl sulfoxide (DMSO)

  • Horseradish Peroxidase (HRP)

  • 1X Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Hydrogen peroxide (H₂O₂) for standard curve

  • Enzyme of interest and its substrate

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

    • HRP Stock Solution: Prepare a 10 U/mL stock solution of HRP in 1X Reaction Buffer. Store at -20°C.

    • Working Solution: On the day of the experiment, prepare a working solution containing 100 µM this compound and 0.2 U/mL HRP in 1X Reaction Buffer. Protect this solution from light.

    • H₂O₂ Standard Curve: Prepare a series of H₂O₂ standards (e.g., 0 to 10 µM) by diluting a stock solution in 1X Reaction Buffer.

  • Assay Protocol:

    • Add 50 µL of the H₂O₂ standards or your sample (containing the H₂O₂-producing enzyme and its substrate) to the wells of the 96-well microplate.

    • To initiate the reaction, add 50 µL of the this compound/HRP working solution to each well.

    • Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light. The optimal incubation time may need to be determined empirically.

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~571 nm and emission set to ~585 nm.[1]

  • Data Analysis:

    • Subtract the fluorescence reading of the blank (0 µM H₂O₂) from all other readings.

    • Plot the fluorescence intensity of the H₂O₂ standards versus their concentration to generate a standard curve.

    • Determine the concentration of H₂O₂ in your samples by interpolating their fluorescence values on the standard curve.

    • Calculate the enzyme activity based on the amount of H₂O₂ produced per unit of time.

Detailed Protocol for Diamine Oxidase (DAO) Activity Assay

This protocol is adapted for measuring DAO activity in biological samples.

Materials:

  • QuantiFluo™ Diamine Oxidase Assay Kit (or individual components)

  • DAO Assay Buffer

  • HRP Enzyme

  • This compound Substrate

  • Dye Reagent (likely a stabilized form of this compound)

  • H₂O₂ Standard

  • Sample (e.g., serum, plasma)

  • 96-well black, flat-bottom microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Equilibrate all components to room temperature.

    • H₂O₂ Internal Standard: Prepare a 180 µM H₂O₂ internal standard as per the kit instructions.[9]

    • Working Reagent (WR): For each sample well, mix 85 µL Assay Buffer, 1 µL HRP Enzyme, 1 µL Substrate, and 1 µL Dye Reagent.[9]

    • Blank Working Reagent (BWR): For each blank and internal standard well, mix 85 µL Assay Buffer, 1 µL HRP Enzyme, and 1 µL Dye Reagent (no substrate).[9]

  • Assay Protocol:

    • Transfer 10 µL of each sample into three separate wells: one for the sample measurement, one for the sample blank, and one for the internal standard.[9]

    • Add 10 µL of deionized water to the sample and sample blank wells.

    • Add 10 µL of the 180 µM H₂O₂ to the internal standard wells.[9]

    • Add 80 µL of WR to each sample well.

    • Add 80 µL of BWR to each sample blank and internal standard well.[9]

    • Read the fluorescence at an excitation of ~530 nm and an emission of ~585 nm at time 0 and again after 30 minutes.[9]

  • Data Analysis:

    • Calculate the change in fluorescence for each well (ΔF = F₃₀min - F₀min).

    • The DAO activity is calculated using the following formula: DAO Activity (U/L) = [(ΔF_Sample - ΔF_Blank) / (ΔF_Standard - ΔF_Blank)] x [H₂O₂] (µM) / (30 min) x n where [H₂O₂] is the concentration of the internal standard and n is the sample dilution factor.[9]

Troubleshooting and Considerations

  • High Background: High background fluorescence can be caused by the auto-oxidation of this compound. It is crucial to protect this compound solutions from light and to prepare them fresh. The presence of reducing agents in the sample can also interfere with the assay.[11]

  • Signal Instability: The fluorescent product, resorufin, can be further oxidized to the non-fluorescent resazurin, especially in the presence of high concentrations of HRP and H₂O₂. This can lead to a decrease in the fluorescence signal over time.

  • Interfering Substances: Compounds in the sample that can be oxidized by HRP or that absorb light in the excitation/emission range of resorufin can interfere with the assay. It is important to run appropriate controls, such as a sample blank without the primary enzyme's substrate.

Conclusion

This compound-based assays provide a highly sensitive and reliable method for measuring the activity of a wide range of enzymes, particularly those that produce hydrogen peroxide. The long-wavelength spectral properties of the fluorescent product, resorufin, minimize background interference, making these assays well-suited for high-throughput screening and applications in complex biological samples. By understanding the core mechanism of action and optimizing the experimental conditions, researchers can effectively utilize this compound to obtain accurate and reproducible quantitative data in their studies.

References

The Spectrofluorogenic Probe DDAO: A Technical Deep Dive into its Excitation and Emission Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core excitation and emission spectra of the near-infrared (NIR) fluorescent probe, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO. Esteemed for its favorable spectral properties in the red region of the spectrum, this compound and its derivatives are increasingly integral to a variety of biological assays, including enzyme activity assays and cell-based studies. This document outlines its spectral characteristics, provides detailed experimental protocols for its use, and presents visual workflows for key applications.

Core Spectral and Physicochemical Properties

This compound is a versatile fluorophore with a tunable excitation wavelength and a long emission wavelength, making it particularly useful for experiments where minimizing autofluorescence from biological samples is critical.[1][2][3] Its fluorescence is also reported to be pH-dependent.[4][5][6] The key spectral and physical properties of this compound are summarized below.

PropertyValue
Chemical Formula C₁₅H₁₁Cl₂NO₂
Molecular Weight 308.16 g/mol [1][7]
CAS Number 118290-05-4[1][8]
Appearance Black solid[5]
Excitation Maximum (λex) ~648 nm[1][5][9]
Tunable Excitation Range 600-650 nm[2][3]
Emission Maximum (λem) ~658 nm[1][5][9]
Molar Extinction Coefficient (ε) Not readily available in public domain[1]
Fluorescence Quantum Yield (Φf) Not readily available in public domain[1]

While specific quantitative values for the molar extinction coefficient and fluorescence quantum yield of this compound are not widely published, their determination is crucial for the quantitative application of this probe.[1] The subsequent sections provide detailed experimental protocols for the determination of these parameters.

Experimental Protocols

Accurate and reproducible experimental design is paramount when utilizing fluorescent probes. This section details methodologies for the preparation of this compound solutions and its application in common enzyme assays, as well as protocols for characterizing its fundamental photophysical properties.

Preparation of this compound Stock Solution

A concentrated stock solution of this compound is typically prepared in an organic solvent due to its poor aqueous solubility.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder.

  • Dissolve the this compound powder in anhydrous DMSO to create a stock solution, typically at a concentration of 1-10 mM.[2][3]

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.

  • Store the stock solution at -20°C, protected from light.[3]

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a specific wavelength. It can be determined experimentally using the Beer-Lambert law.[1]

Materials:

  • This compound stock solution (in DMSO)

  • Spectrophotometer-grade solvent (e.g., DMSO or ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the chosen solvent.

  • Measure the absorbance of each dilution at the absorption maximum (λmax ≈ 648 nm).

  • Plot the absorbance values against the corresponding concentrations.

  • The molar extinction coefficient (ε) is calculated from the slope of the resulting linear fit of the data, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[1]

G Workflow for Molar Extinction Coefficient Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_abs Measure Absorbance at λmax prep_dilutions->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data calc_slope Calculate Slope of Linear Fit plot_data->calc_slope calc_epsilon ε = Slope calc_slope->calc_epsilon

Workflow for Molar Extinction Coefficient Determination.
Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process and is typically determined by a comparative method using a fluorescent standard with a known quantum yield.[1]

Materials:

  • This compound solution of known absorbance

  • A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Alexa Fluor 647, Φf ≈ 0.33)[10]

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of this compound and the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to minimize inner-filter effects.[1]

  • Measure the absorbance of both solutions at the excitation wavelength.

  • Measure the fluorescence emission spectra of both solutions, exciting at the same wavelength.

  • Integrate the area under the emission spectra for both the this compound sample and the standard.

  • The quantum yield of this compound is calculated using the following equation:[1] Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φf is the fluorescence quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[1]

G Workflow for Fluorescence Quantum Yield Determination cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_calculation Quantum Yield Calculation prep_this compound Prepare this compound Solution (Abs < 0.1) measure_abs_this compound Measure this compound Absorbance (A_sample) prep_this compound->measure_abs_this compound prep_std Prepare Standard Solution (Abs < 0.1) measure_abs_std Measure Standard Absorbance (A_std) prep_std->measure_abs_std measure_fluo_this compound Measure this compound Emission Spectrum (I_sample) measure_abs_this compound->measure_fluo_this compound measure_fluo_std Measure Standard Emission Spectrum (I_std) measure_abs_std->measure_fluo_std calc_qy Calculate Φf_sample measure_fluo_this compound->calc_qy measure_fluo_std->calc_qy

Workflow for Fluorescence Quantum Yield Determination.

Applications in Enzymatic Assays

This compound and its derivatives are excellent substrates for various enzymes, where enzymatic cleavage of a non-fluorescent precursor yields the highly fluorescent this compound molecule.

Horseradish Peroxidase (HRP) Assay

In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of a substrate. While specific protocols for this compound as a direct HRP substrate are not as common as for its derivatives, the principle remains the same, where the oxidation of a this compound precursor would lead to a fluorescent product.

G Horseradish Peroxidase (HRP) Catalyzed Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products DDAO_precursor Non-fluorescent This compound Precursor HRP HRP DDAO_precursor->HRP H2O2 H₂O₂ H2O2->HRP This compound Fluorescent This compound HRP->this compound H2O 2H₂O HRP->H2O

Horseradish Peroxidase (HRP) Catalyzed Reaction.
β-Galactosidase Assay using DDAOG

A widely used derivative is 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) β-D-galactopyranoside (DDAOG). DDAOG is a non-fluorescent substrate that is cleaved by β-galactosidase to produce the highly fluorescent this compound.[11] This assay is significantly more sensitive than colorimetric assays using substrates like ONPG.

Materials:

  • DDAOG stock solution (1-10 mM in DMSO)

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0, containing 10 mM KCl, 1 mM MgCl₂, and 50 mM β-mercaptoethanol)[11]

  • β-galactosidase enzyme solution or cell lysate

  • 96-well microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare the necessary dilutions of the β-galactosidase enzyme or cell lysate in the assay buffer.

  • Add the enzyme preparation to the wells of a microplate.

  • Initiate the reaction by adding the DDAOG substrate to a final concentration in the micromolar range (e.g., 50-200 µM).[11]

  • Incubate the plate at 37°C, protected from light.

  • Measure the increase in fluorescence intensity over time using a microplate reader with excitation at approximately 645 nm and emission at approximately 660 nm.[11]

  • The enzyme activity is determined by calculating the rate of fluorescence increase.

G β-Galactosidase Catalyzed Cleavage of DDAOG cluster_substrate Substrate cluster_enzyme Enzyme cluster_products Products DDAOG DDAOG (Non-fluorescent) betaGal β-Galactosidase DDAOG->betaGal This compound This compound (Fluorescent) betaGal->this compound Galactose Galactose betaGal->Galactose

β-Galactosidase Catalyzed Cleavage of DDAOG.
General Workflow for this compound-based Enzyme Assays

The application of this compound-based substrates in enzyme assays generally follows a consistent workflow, from sample preparation to data analysis.

G General Workflow for a this compound-based Enzyme Assay prep_reagents Prepare Assay Buffer, Enzyme, and this compound Substrate setup_reaction Set up Reaction in Microplate prep_reagents->setup_reaction incubate Incubate at Optimal Temperature setup_reaction->incubate measure_fluorescence Measure Fluorescence (Ex: ~645 nm, Em: ~660 nm) incubate->measure_fluorescence analyze_data Analyze Data: Calculate Reaction Rate measure_fluorescence->analyze_data

General Workflow for a this compound-based Enzyme Assay.

Conclusion

References

The Suitability of DDAO for Live-Cell Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO, is a versatile fluorescent probe with applications in live-cell imaging. Its favorable photophysical properties, including far-red fluorescence, make it a valuable tool for researchers. This technical guide provides an in-depth analysis of this compound's suitability for live-cell imaging, summarizing its properties, providing detailed experimental protocols, and discussing important considerations such as cytotoxicity and phototoxicity. It is important to distinguish the fluorescent probe this compound from the surfactant Dodecyldimethylamine oxide, which shares the same acronym but is a chemically distinct compound. This guide focuses exclusively on the fluorescent probe.

Core Properties of this compound

This compound is a near-infrared (NIR) fluorescent probe with a tunable excitation wavelength and a long emission wavelength, which is advantageous for minimizing autofluorescence from cellular components.[1][2][3][4] Its core structure can be modified to create derivatives that act as substrates for specific enzymes, making it a powerful tool for studying enzyme activity in living cells.

Photophysical and Chemical Properties

The key photophysical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₅H₁₁Cl₂NO₂[5][6]
Molecular Weight 308.16 g/mol [6]
Excitation Wavelength (tunable) 600-650 nm[1][2][3][4]
Emission Wavelength ~656 nm[1][2][3][4]
Appearance Black solid
Solubility Soluble in DMSO[2]

Application in Live-Cell Imaging: Enzyme Activity Detection

A primary application of this compound in live-cell imaging is in the form of enzyme-activatable probes. In these derivatives, the this compound fluorophore is conjugated to a recognition moiety that is a substrate for a specific enzyme. In this "caged" state, this compound is non-fluorescent or exhibits significantly quenched fluorescence. Upon enzymatic cleavage of the recognition moiety, the free this compound is released, resulting in a strong fluorescent signal. This "turn-on" mechanism allows for the sensitive detection of enzyme activity within living cells.[1][3]

For example, this compound-galactoside is a derivative used to detect the activity of β-galactosidase, an enzyme often used as a reporter gene in molecular biology.[7]

Signaling Pathway of Enzyme-Activated this compound Fluorescence```dot

DDAO_Enzyme_Activation DDAO_Derivative This compound Derivative (Non-fluorescent) Cleavage Enzymatic Cleavage DDAO_Derivative->Cleavage Enzyme Target Enzyme Enzyme->Cleavage This compound Free this compound (Fluorescent) Cleavage->this compound Fluorescence Far-Red Fluorescence (Detected) This compound->Fluorescence

Caption: Step-by-step workflow for live-cell imaging with this compound.

Cytotoxicity and Phototoxicity Considerations

A critical aspect of live-cell imaging is ensuring that the fluorescent probe and the imaging process itself do not harm the cells, which could lead to artifacts and misinterpretation of data.

Cytotoxicity of this compound

While specific quantitative cytotoxicity data, such as IC50 values for the this compound fluorescent probe in various cell lines, are not extensively reported in the literature, the general use of this compound in live-cell imaging protocols suggests a degree of biocompatibility at the working concentrations typically employed (in the low micromolar range). However, it is imperative for researchers to perform their own cytotoxicity assessments for their specific cell type and experimental conditions. Standard assays such as MTT, XTT, or live/dead cell staining can be used to determine the optimal, non-toxic concentration of this compound.

Phototoxicity in this compound Imaging

Phototoxicity is a common concern in fluorescence microscopy where the excitation light can induce the formation of reactive oxygen species (ROS), leading to cellular damage and apoptosis. Given this compound's excitation in the far-red spectrum, phototoxicity is generally expected to be lower compared to probes excited by shorter wavelength light (e.g., UV or blue light). Nevertheless, to minimize phototoxicity, it is recommended to:

  • Use the lowest possible excitation light intensity and exposure time that still provides an adequate signal-to-noise ratio.

  • Utilize sensitive detectors to minimize the required excitation energy.

  • Incorporate antioxidants in the imaging medium to quench ROS.

  • For time-lapse imaging, use the longest possible intervals between image acquisitions.

Conclusion

This compound is a valuable and suitable fluorescent probe for live-cell imaging, particularly for the detection of enzyme activity through its "turn-on" derivatives. Its far-red spectral properties are advantageous for reducing cellular autofluorescence and potentially minimizing phototoxicity. While comprehensive quantitative data on its cytotoxicity is limited, the existing protocols suggest that it can be used safely at appropriate concentrations. As with any live-cell imaging reagent, it is crucial for researchers to carefully optimize staining conditions and imaging parameters to ensure cell viability and the acquisition of reliable, artifact-free data. The detailed protocols and workflows provided in this guide serve as a robust starting point for the successful application of this compound in live-cell imaging studies.

References

DDAO as a Calibration Standard for Enzyme Substrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of enzyme kinetics and high-throughput screening, the accuracy and reliability of experimental data are paramount. Fluorogenic enzyme substrates have become indispensable tools for their high sensitivity and real-time monitoring capabilities. Among these, substrates based on 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO, have gained prominence. This compound, as the fluorescent product of enzymatic reactions, serves as a critical calibration standard to quantify enzyme activity accurately. This technical guide provides a comprehensive overview of the core properties of this compound, its application as a calibration standard, and detailed protocols for its use in enzyme assays.

Core Physicochemical and Spectral Properties of this compound

This compound is a near-infrared (NIR) fluorescent probe with a long emission wavelength, making it particularly valuable for reducing background interference from autofluorescence in biological samples.[1][2] Its fundamental properties are summarized below.

PropertyValueReference(s)
Chemical Formula C₁₅H₁₁Cl₂NO₂[3]
Molecular Weight 308.16 g/mol [3]
CAS Number 118290-05-4[3]
Appearance Black solid[4]
Excitation Maximum (λex) ~648 nm[4]
Emission Maximum (λem) ~658 nm[4]
Fluorescence Quantum Yield (Φf) 0.40[5]
Molar Extinction Coefficient (ε) Not readily available in public domain[4]

While a specific, citable molar extinction coefficient for this compound is not widely published, a detailed protocol for its experimental determination is provided in the "Experimental Protocols" section of this guide.

This compound in Enzyme Assays: A Calibration Standard

This compound itself is the fluorescent product of the enzymatic cleavage of various this compound-based substrates, such as this compound-phosphate and this compound-galactoside.[6][7] In these assays, the rate of increase in fluorescence intensity is directly proportional to the enzyme activity. To translate this relative fluorescence unit (RFU) change into a quantitative measure of product formation (i.e., moles of substrate hydrolyzed per unit time), a this compound calibration curve is essential. This standard curve correlates the fluorescence intensity with known concentrations of this compound.

Workflow for Enzyme Activity Quantification using this compound Calibration

The general workflow for using this compound as a calibration standard in a continuous enzyme assay is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DDAO_Stock This compound Stock Solution Standard_Curve Generate this compound Standard Curve DDAO_Stock->Standard_Curve Enzyme_Prep Enzyme Preparation Enzyme_Reaction Run Enzymatic Reaction Enzyme_Prep->Enzyme_Reaction Substrate_Prep This compound-Substrate Preparation Substrate_Prep->Enzyme_Reaction Calculate_Concentration Calculate [this compound] from Standard Curve Standard_Curve->Calculate_Concentration Measure_Fluorescence Measure Fluorescence (RFU) Enzyme_Reaction->Measure_Fluorescence Measure_Fluorescence->Calculate_Concentration Determine_Activity Determine Enzyme Activity Calculate_Concentration->Determine_Activity G This compound-Substrate This compound-Substrate (e.g., this compound-Phosphate) (Low Fluorescence) Enzyme Enzyme (e.g., Phosphatase) This compound-Substrate->Enzyme Binds to active site This compound This compound (High Fluorescence) Enzyme->this compound Catalyzes hydrolysis Substrate_Moiety Substrate Moiety (e.g., Phosphate) Enzyme->Substrate_Moiety

References

The pH-Dependent Fluorescence of DDAO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the pH-dependent fluorescence characteristics of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO), a versatile far-red fluorescent probe. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. This document covers the fundamental mechanism of its pH sensitivity, its key photophysical properties, a detailed experimental protocol for characterizing its fluorescence across a pH range, and its primary application in enzyme reporter assays.

Introduction to this compound

This compound is a fluorochrome known for its strong red fluorescence, with an excitation maximum near 648 nm and an emission maximum around 658 nm.[1] These spectral properties make it particularly useful in biological assays, as it minimizes interference from the autofluorescence of endogenous cellular components, which typically occurs at shorter wavelengths. A key feature of this compound is that its fluorescence intensity is dependent on the pH of its environment.[1] This property is critical to consider when designing and interpreting experiments, and it can also be harnessed for specific pH-sensing applications. This compound is widely used as a calibration standard and as a reporter molecule in various enzyme assays, where its release from a non-fluorescent conjugate results in a detectable signal.[2][3]

Mechanism of pH-Dependent Fluorescence

The pH sensitivity of this compound fluorescence originates from the protonation and deprotonation of its 7-hydroxyl group. In acidic to neutral environments, the hydroxyl group is protonated (-OH). As the pH increases into the alkaline range, the hydroxyl group deprotonates to form a phenolate anion (-O⁻).

This deprotonation event alters the electronic structure of the molecule, leading to a significant change in its fluorescence properties. The phenolate form is typically the more fluorescent species. The equilibrium between the protonated and deprotonated forms is governed by the acidity constant (pKa) of the hydroxyl group.

G cluster_equilibrium pH-Dependent Equilibrium Protonated This compound-OH (Less Fluorescent) Deprotonated This compound-O⁻ (More Fluorescent) Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺ H_ion H⁺ OH_ion OH⁻

Figure 1: Protonation equilibrium of this compound's hydroxyl group.

Photophysical Properties of this compound

PropertyValueReference(s)
Chemical Name 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)[3][4]
CAS Number 118290-05-4[3]
Molecular Formula C₁₅H₁₁Cl₂NO₂[3]
Molecular Weight 308.16 g/mol [3]
Excitation Max. ~648 nm[1]
Emission Max. ~658 nm[1]
Predicted pKa ~9.97 ± 0.60

Experimental Protocol: Measuring the pH-Dependent Fluorescence of this compound

This section provides a detailed methodology for determining the fluorescence profile and apparent pKa of this compound. This protocol is synthesized from general methods for fluorescence pKa determination.[5][6][7]

Materials and Reagents
  • This compound (CAS 118290-05-4)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Buffer components:

    • Citric acid and Sodium citrate (for pH 3-6)

    • Sodium phosphate monobasic (NaH₂PO₄) and Sodium phosphate dibasic (Na₂HPO₄) (for pH 6-8)

    • Boric acid and Sodium borate (for pH 8-10)

    • Sodium carbonate and Sodium bicarbonate (for pH 10-11)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for fine pH adjustment (1 M and 0.1 M solutions)

  • Deionized water (≥18 MΩ·cm)

  • Calibrated pH meter

  • Spectrofluorometer with excitation and emission monochromators

  • Quartz cuvettes

Procedure

Step 1: Preparation of this compound Stock Solution

  • Accurately weigh a small amount of this compound powder (e.g., 1 mg).

  • Dissolve the this compound in a precise volume of DMSO to create a concentrated stock solution (e.g., 1-5 mM). Ensure it is fully dissolved.

  • Store the stock solution protected from light at -20°C. This compound is typically dissolved in DMSO for experimental use.[8]

Step 2: Preparation of pH Buffer Series

  • Prepare a series of 50 mM buffer solutions covering the desired pH range (e.g., from pH 4 to pH 11 in 0.5 pH unit increments).

  • For each buffer, dissolve the appropriate buffer components in deionized water.

  • Use a calibrated pH meter to accurately adjust the pH of each buffer solution using HCl or NaOH.

  • Record the final pH of each buffer at a constant temperature (e.g., 25°C).

Step 3: Sample Preparation

  • For each pH point, pipette a precise volume of the corresponding pH buffer into a clean tube (e.g., 2 mL).

  • Add a small aliquot of the this compound stock solution to each buffer to reach a final concentration in the low micromolar range (e.g., 5 µM).[9] The final DMSO concentration should be kept low and constant across all samples (e.g., <0.5%) to minimize solvent effects.

  • Mix thoroughly and allow the samples to equilibrate at a controlled temperature for a few minutes.

Step 4: Fluorescence Measurement

  • Set the spectrofluorometer parameters. A typical starting point would be:

    • Excitation Wavelength: 648 nm

    • Emission Wavelength Range: 650 nm to 750 nm

    • Excitation and Emission Slit Widths: 5 nm (adjust as needed to optimize signal-to-noise ratio)

    • PMT Voltage/Gain: Keep constant for all measurements.

  • Using a quartz cuvette, run a blank measurement for each pH buffer to account for background signal.

  • Measure the emission spectrum for each this compound sample, starting from the lowest pH.

  • Record the peak fluorescence intensity at the emission maximum (~658 nm) for each sample.

Step 5: Data Analysis and pKa Determination

  • Subtract the blank reading from each corresponding this compound sample's fluorescence intensity.

  • Plot the corrected fluorescence intensity (Y-axis) against the measured pH (X-axis). The resulting data should form a sigmoidal curve.

  • Fit the data to the Henderson-Hasselbalch equation for a single ionization state:

    • I = (IB + IA * 10(pKa - pH)) / (1 + 10(pKa - pH))

    • Where I is the observed fluorescence intensity, IA is the intensity of the fully protonated (acidic) form, and IB is the intensity of the fully deprotonated (basic) form.

  • The inflection point of the fitted sigmoidal curve corresponds to the pKa of the fluorophore.[6]

Application: this compound in Enzyme Reporter Assays

A primary application of this compound is in the development of fluorogenic substrates for various enzymes, such as phosphatases and galactosidases. In this workflow, a non-fluorescent this compound-substrate conjugate is synthesized. Upon interaction with the target enzyme, the substrate moiety is cleaved, releasing the highly fluorescent this compound molecule. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity.

G Substrate This compound-Substrate (Non-Fluorescent) Enzyme Target Enzyme Substrate->Enzyme Binding This compound Free this compound (Highly Fluorescent) Enzyme->this compound Catalytic Cleavage Product Cleaved Substrate Enzyme->Product Detection Fluorescence Detection (Ex: 648 nm, Em: 658 nm) This compound->Detection

Figure 2: Workflow for this compound as an enzyme-reporter probe.

This "turn-on" fluorescence mechanism provides a sensitive and continuous method for monitoring enzyme kinetics in real-time. When using such assays, it is crucial to perform the experiment in a well-buffered solution at a pH where the released this compound is highly fluorescent (typically neutral to alkaline pH) and the enzyme is optimally active.

Conclusion

This compound is a valuable far-red fluorescent probe whose utility is enhanced by a clear understanding of its photophysical properties. Its pH-dependent fluorescence, governed by the protonation state of its 7-hydroxyl group, is a critical parameter that must be controlled in quantitative assays. By following standardized protocols to characterize its behavior, researchers can effectively leverage this compound as a robust and sensitive reporter in a wide range of biochemical and cellular applications.

References

Detecting the Invisible: A Technical Guide to the Application of DDAO for Extracellular DNA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular DNA (eDNA) has emerged as a critical biomarker and a key structural component in various biological systems, from microbial biofilms to the tumor microenvironment. Its detection and quantification are paramount for advancing our understanding of numerous physiological and pathological processes. This technical guide provides an in-depth overview of the application of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO), a red fluorescent dye, for the detection and quantification of eDNA. This document outlines the core principles of this compound-based detection, detailed experimental protocols, and data interpretation guidelines.

Core Principles of this compound-Based eDNA Detection

This compound is a cell-impermeable fluorescent dye with excitation and emission maxima in the far-red region of the spectrum, which minimizes interference from autofluorescence of biological samples. Its utility in eDNA detection stems from its ability to exhibit enhanced fluorescence upon binding to double-stranded DNA (dsDNA).

Physicochemical Properties of this compound

PropertyValue
Chemical Name 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)
Excitation Maximum (λex) ~648 nm
Emission Maximum (λem) ~658 nm
Molecular Weight 308.16 g/mol
Appearance Black solid
Cell Permeability Impermeable to live cells
Mechanism of Fluorescence

This compound belongs to the acridine family of dyes and is believed to function as a DNA intercalator. In its unbound state in aqueous solution, the this compound molecule can freely rotate and undergo other non-radiative decay processes, resulting in low intrinsic fluorescence. Upon binding to dsDNA, the planar aromatic structure of the this compound molecule inserts itself between the stacked base pairs of the DNA double helix. This intercalation restricts the rotational freedom of the dye molecule and creates a more rigid, hydrophobic microenvironment. These constraints limit non-radiative energy dissipation pathways, leading to a significant increase in the fluorescence quantum yield and, consequently, a bright fluorescent signal that is proportional to the amount of DNA present.

Experimental Protocols

This section provides detailed methodologies for the qualitative and quantitative analysis of eDNA using this compound.

Qualitative Analysis: Staining eDNA in Biofilms

This protocol is adapted from a method for visualizing eDNA in bacterial biofilms.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2.5% Glutaraldehyde in PBS (for fixation)

  • Anti-fluorescence quencher mounting medium

  • Confocal Laser Scanning Microscope (CLSM)

Procedure:

  • Biofilm Preparation: Grow biofilms on a suitable substrate (e.g., glass coverslips) in a multi-well plate.

  • Washing: Gently remove the planktonic cells and wash the biofilm twice with PBS.

  • Fixation: Fix the biofilm with 2.5% glutaraldehyde for 30 minutes at room temperature.

  • Washing: Wash the fixed biofilm three times with PBS.

  • Staining: Prepare a 0.2 µg/mL this compound working solution in PBS. Add the this compound solution to the biofilms and incubate for 20 minutes at room temperature in the dark.[1]

  • Washing: Wash the stained biofilm three times with PBS to remove unbound dye.

  • Mounting: Gently dry the sample and apply an anti-fluorescence quencher mounting medium. Seal the coverslip.

  • Imaging: Visualize the stained eDNA using a CLSM with excitation and emission wavelengths appropriate for this compound (e.g., excitation at 633 nm and emission detection at 650-700 nm).

Quantitative Analysis: Microplate-Based eDNA Quantification (Generalized Protocol)

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) or a buffer of choice

  • High-quality, purified dsDNA standard of known concentration (e.g., calf thymus DNA)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader with excitation and emission filters for this compound

Procedure:

  • Prepare dsDNA Standards:

    • Prepare a high-concentration stock of the dsDNA standard in TE buffer.

    • Perform serial dilutions to create a standard curve. A suggested starting range is 0 µg/mL to 1.0 µg/mL (e.g., 1.0, 0.5, 0.25, 0.125, 0.0625, 0 µg/mL).

  • Prepare this compound Working Solution:

    • The optimal concentration of this compound for a quantitative assay needs to be determined experimentally. A starting point could be a 1:1000 to 1:2000 dilution of a 1 mg/mL stock solution in TE buffer. The final concentration should be sufficient to ensure the dye is in excess relative to the highest DNA concentration in the standard curve.

  • Assay Setup:

    • Pipette 50 µL of each dsDNA standard into at least triplicate wells of the black microplate.

    • Pipette 50 µL of the eDNA samples (appropriately diluted, if necessary) into separate wells in triplicate.

    • Add 50 µL of the this compound working solution to all wells containing standards and samples.

    • Mix gently by pipetting or on a plate shaker for 30 seconds. Avoid introducing bubbles.

  • Incubation:

    • Incubate the plate for 5-10 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~648 nm and emission set to ~658 nm.

  • Data Analysis:

    • Subtract the average fluorescence intensity of the blank (0 µg/mL DNA standard) from all other readings.

    • Plot the background-subtracted fluorescence intensity of the standards against their corresponding concentrations.

    • Perform a linear regression to generate a standard curve.

    • Use the equation of the line to calculate the concentration of eDNA in the unknown samples. Account for any dilution factors.

Data Presentation

Quantitative data from a this compound-based eDNA assay should be presented clearly to allow for easy interpretation and comparison.

Table 1: Example Performance Characteristics of a Hypothetical this compound-Based eDNA Quantification Assay. (Note: This data is for illustrative purposes only and must be determined experimentally.)

ParameterValue
Linear Dynamic Range 0.05 - 1.0 µg/mL
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
R² of Standard Curve > 0.99

Table 2: Example Quantification of eDNA from Various Samples. (Note: This data is for illustrative purposes only.)

Sample IDMean Fluorescence (RFU)Calculated Concentration (µg/mL)
Sample A8500.25
Sample B15000.48
Sample C4200.11

Mandatory Visualizations

Logical Relationship of this compound-DNA Interaction

DDAO_Interaction DDAO_free Free this compound in Solution DDAO_bound This compound-DNA Complex DDAO_free->DDAO_bound Intercalation Low_Fluorescence Low Fluorescence (Non-radiative decay) DDAO_free->Low_Fluorescence Excitation DNA Extracellular dsDNA DNA->DDAO_bound High_Fluorescence High Fluorescence (Radiative decay) DDAO_bound->High_Fluorescence Excitation

Caption: this compound binds to eDNA via intercalation, leading to enhanced fluorescence.

Experimental Workflow for eDNA Quantification

eDNA_Quantification_Workflow cluster_prep Sample and Standard Preparation cluster_assay Microplate Assay cluster_analysis Data Acquisition and Analysis Sample_Collection 1. Collect eDNA Sample (e.g., water, biofilm supernatant) Plate_Loading 3. Load Samples and Standards into 96-well plate Sample_Collection->Plate_Loading Standard_Dilution 2. Prepare dsDNA Standards Standard_Dilution->Plate_Loading Add_this compound 4. Add this compound Working Solution Plate_Loading->Add_this compound Incubation 5. Incubate in Dark Add_this compound->Incubation Read_Fluorescence 6. Measure Fluorescence (Ex: ~648 nm, Em: ~658 nm) Incubation->Read_Fluorescence Standard_Curve 7. Generate Standard Curve Read_Fluorescence->Standard_Curve Calculate_Concentration 8. Calculate eDNA Concentration Standard_Curve->Calculate_Concentration

Caption: Workflow for quantitative analysis of eDNA using a this compound microplate assay.

Signaling Pathways

Current scientific literature does not indicate that this compound is involved in any known cellular signaling pathways. Its primary application is as a fluorescent probe for the direct detection of DNA. Its inability to permeate the membranes of live cells further supports its role as an external detection agent rather than a modulator of intracellular events.

Conclusion

This compound presents a valuable tool for the detection and, with proper validation, the quantification of extracellular DNA. Its far-red fluorescence properties and cell impermeability make it particularly suitable for studying eDNA in complex biological samples. While detailed quantitative protocols and performance metrics for this compound are not yet widely established in the literature, the generalized methods provided in this guide offer a solid foundation for researchers to develop and validate their own this compound-based eDNA assays. The continued exploration of such tools is essential for unlocking the full potential of eDNA as a biomarker in research and clinical settings.

References

Unveiling DDAO: A Technical Guide to a Versatile Near-Infrared Fluorochrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core characteristics and applications of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO. As a versatile near-infrared (NIR) fluorescent probe, this compound is increasingly utilized in a variety of biological assays. This document provides a comprehensive overview of its spectral and physicochemical properties, detailed experimental protocols for its use and characterization, and visualizations of its application in biological systems.

Core Properties of this compound

This compound is a fluorescent dye characterized by its long emission wavelength in the red region of the spectrum and a tunable excitation wavelength.[1][2] Its fluorescence is notably pH-dependent, a characteristic that can be harnessed in specific experimental designs.[1] The fundamental physicochemical and spectral properties of this compound are summarized below.

PropertyValue
Chemical Formula C₁₅H₁₁Cl₂NO₂
Molecular Weight 308.16 g/mol
CAS Number 118290-05-4
Appearance Black solid
Excitation Maximum (λex) ~648 nm[3]
Emission Maximum (λem) ~658 nm[3]
Solubility Soluble in DMSO

Experimental Protocols

Accurate characterization and application of this compound necessitate standardized experimental procedures. The following protocols provide detailed methodologies for determining its core photophysical properties and its application in common bioassays.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a specific wavelength. It can be determined using the Beer-Lambert law.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of solvent to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of known concentrations.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (around 648 nm). Use the same solvent as a blank to zero the instrument.[4]

  • Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax).[4]

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear regression line is equal to the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.

Workflow for Molar Extinction Coefficient Determination:

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve serial Perform Serial Dilutions dissolve->serial blank Blank Spectrophotometer serial->blank measure Measure Absorbance at λmax blank->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate Slope (ε) plot->calculate G cluster_inputs Experimental Inputs cluster_output Calculated Output I_sample Integrated Fluorescence of this compound (Isample) QY_sample Quantum Yield of this compound (Φf_sample) I_sample->QY_sample I_std Integrated Fluorescence of Standard (Istd) I_std->QY_sample A_sample Absorbance of this compound (Asample) A_sample->QY_sample A_std Absorbance of Standard (Astd) A_std->QY_sample n_sample Refractive Index of this compound Solvent (nsample) n_sample->QY_sample n_std Refractive Index of Standard Solvent (nstd) n_std->QY_sample QY_std Known Quantum Yield of Standard (Φf_std) QY_std->QY_sample G HRP Horseradish Peroxidase (HRP) This compound This compound (Highly Fluorescent) HRP->this compound H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP DDAO_precursor This compound Precursor (Non-fluorescent) DDAO_precursor->HRP G bGal β-Galactosidase This compound This compound (Fluorescent) bGal->this compound Galactose Galactose bGal->Galactose DDAOG DDAOG (Non-fluorescent) DDAOG->bGal G start Seed Cells incubate1 Incubate Cells start->incubate1 stain Incubate with this compound-SE incubate1->stain prepare_dye Prepare this compound-SE Working Solution prepare_dye->stain wash Wash and Replace Medium stain->wash incubate2 Incubate wash->incubate2 end Image or Experiment incubate2->end G cluster_cell Tumor Cell PLA2 Phospholipase A2 (PLA2) (Upregulated) This compound This compound (Fluorescent Signal) PLA2->this compound Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid DDAO_A This compound-Arachidonate (Non-fluorescent Probe) DDAO_A->PLA2 Enzymatic Cleavage Measurement Measurement This compound->Measurement Fluorescence Detection

References

Methodological & Application

Application Notes and Protocols for DDAO in ELISA Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of modern biological research and diagnostics, enabling the sensitive and specific quantification of a wide array of analytes. The choice of substrate is critical to the performance of an ELISA, directly impacting its sensitivity, dynamic range, and signal stability. While chromogenic substrates like TMB (3,3',5,5'-tetramethylbenzidine) are widely used, fluorogenic substrates offer significant advantages in terms of sensitivity and signal-to-noise ratio.[1][2] This document provides detailed application notes and protocols for the use of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) as a fluorogenic substrate in horseradish peroxidase (HRP)-based ELISA assays.

This compound, in the presence of hydrogen peroxide (H₂O₂), is enzymatically converted by HRP into a highly fluorescent product.[1] This reaction forms the basis for a sensitive detection method in various immunoassays. The oxidized this compound product exhibits excitation and emission maxima at approximately 645 nm and 665 nm, respectively, in the far-red region of the spectrum, which helps to minimize background fluorescence from biological samples.

Principle of this compound-Based Detection

The core of the this compound-based ELISA is the HRP-catalyzed oxidation of this compound. In a typical sandwich ELISA format, an HRP-conjugated detection antibody is bound to the target analyte, which has been captured by an antibody coated on the microplate well. Upon addition of the this compound substrate solution containing H₂O₂, the HRP enzyme catalyzes the conversion of the weakly fluorescent this compound into its highly fluorescent, red-shifted product. The intensity of the generated fluorescence is directly proportional to the amount of HRP, and thus to the concentration of the analyte in the sample.

Data Presentation: Comparison of HRP Substrates

The selection of an appropriate substrate is a critical step in ELISA development. The following table summarizes the key performance characteristics of this compound in comparison to other commonly used HRP substrates, Amplex Red (a fluorescent substrate) and TMB (a chromogenic substrate).

FeatureThis compoundAmplex RedTMB (Chromogenic)
Detection Method FluorescenceFluorescenceColorimetric
Excitation (nm) ~645~571N/A
Emission (nm) ~665~585N/A (Absorbance at 450 nm after stopping)
Sensitivity HighVery HighModerate to High
Dynamic Range WideWideModerate
Signal Stability GoodModerateGood (after stopping)
Advantages - Far-red emission minimizes autofluorescence- Good sensitivity and dynamic range- High sensitivity- Well-established protocols- Visible color change
Disadvantages - Requires a fluorescence plate reader- Susceptible to photo-bleaching- Potential for non-specific oxidation- Lower sensitivity compared to fluorescent substrates

Experimental Protocols

General Sandwich ELISA Workflow

The following diagram illustrates the typical workflow for a sandwich ELISA employing this compound for fluorescent detection.

ELISA_Workflow cluster_steps Sandwich ELISA Workflow Start Start Coat Plate 1. Coat Plate with Capture Antibody Start->Coat Plate Block Plate 2. Block Plate Coat Plate->Block Plate Add Sample 3. Add Sample (Contains Analyte) Block Plate->Add Sample Add Detection Ab 4. Add Biotinylated Detection Antibody Add Sample->Add Detection Ab Add Strep-HRP 5. Add Streptavidin-HRP Add Detection Ab->Add Strep-HRP Add this compound Substrate 6. Add this compound and H₂O₂ Add Strep-HRP->Add this compound Substrate Measure Fluorescence 7. Measure Fluorescence (Ex: 645 nm, Em: 665 nm) Add this compound Substrate->Measure Fluorescence End End Measure Fluorescence->End

Caption: A typical sandwich ELISA experimental workflow.

Detailed Protocol for this compound-Based Fluorescent ELISA

This protocol provides a general guideline for using this compound in a sandwich ELISA format. Optimization of antibody concentrations, incubation times, and reagent volumes is recommended for each specific assay.

Materials:

  • 96-well black, clear-bottom microplates

  • Capture and biotinylated detection antibodies specific for the analyte of interest

  • Recombinant antigen standard

  • Streptavidin-HRP conjugate

  • This compound (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one))

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)

  • Fluorescence microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to a pre-optimized concentration (typically 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well black microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the recombinant antigen standard in Assay Diluent.

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Assay Diluent (a starting dilution of 1:5000 to 1:10,000 is recommended).

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the plate 5 times with Wash Buffer.

  • Substrate Reaction and Signal Detection:

    • Prepare this compound/H₂O₂ Substrate Solution:

      • Prepare a 10 mM stock solution of this compound in DMSO.

      • Immediately before use, prepare the working substrate solution by diluting the this compound stock solution to a final concentration of 10-50 µM in a suitable buffer (e.g., PBS, pH 7.4).

      • Add H₂O₂ to the this compound working solution to a final concentration of 100-500 µM.

    • Add 100 µL of the freshly prepared this compound/H₂O₂ Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~645 nm and emission at ~665 nm.

Application in Signaling Pathway Analysis: Kinase Activity Assay

This compound-based ELISAs can be adapted to measure the activity of specific kinases, which are key regulators of cellular signaling pathways. This is often achieved by using a substrate peptide for the kinase of interest coated on the plate and a phospho-specific antibody for detection.

Kinase_Activity_ELISA cluster_workflow Kinase Activity ELISA Workflow Start Start Coat_Peptide 1. Coat Plate with Kinase Substrate Peptide Start->Coat_Peptide Block 2. Block Plate Coat_Peptide->Block Add_Kinase 3. Add Kinase Sample and ATP Block->Add_Kinase Add_Phospho_Ab 4. Add Phospho-specific Detection Antibody Add_Kinase->Add_Phospho_Ab Add_HRP_Ab 5. Add HRP-conjugated Secondary Antibody Add_Phospho_Ab->Add_HRP_Ab Add_this compound 6. Add this compound and H₂O₂ Add_HRP_Ab->Add_this compound Measure_Fluorescence 7. Measure Fluorescence Add_this compound->Measure_Fluorescence End End Measure_Fluorescence->End

Caption: Workflow for a this compound-based kinase activity ELISA.

Protocol Modifications for Kinase Activity Assay:

  • Plate Coating: Coat the plate with a peptide substrate specific for the kinase of interest.

  • Sample Incubation: Incubate the wells with the cell lysate or purified kinase sample in the presence of ATP and an appropriate kinase reaction buffer.

  • Detection: Use a primary antibody that specifically recognizes the phosphorylated form of the substrate peptide, followed by an HRP-conjugated secondary antibody. The rest of the protocol follows the general this compound-based ELISA procedure.

Conclusion

This compound is a sensitive and reliable fluorogenic substrate for HRP-based ELISAs, offering several advantages over traditional chromogenic substrates. Its far-red fluorescence properties help to reduce background interference, leading to improved signal-to-noise ratios. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers looking to develop and optimize high-performance fluorescent immunoassays for a wide range of applications, from basic research to drug discovery. As with any immunoassay, careful optimization of each step is crucial for achieving the best possible results.

References

Application Notes and Protocols for DDAO Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO, is a versatile near-infrared (NIR) fluorescent probe.[1][2][3] Due to its long emission wavelength and tunable excitation, it is extensively used in various biological assays.[1][3] this compound is a key reagent for detecting the activity of enzymes like β-galactosidase and sulfatase, and it serves as a fluorogenic substrate in horseradish peroxidase (HRP)-based assays such as ELISA.[1][3] Proper preparation of this compound stock and working solutions is critical for obtaining accurate and reproducible results. This document provides detailed protocols and data for researchers, scientists, and drug development professionals.

Quantitative Data Summary

For ease of reference, the key quantitative properties, solubility, and storage information for this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Full Chemical Name 7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)[4][5]
Molecular Formula C₁₅H₁₁Cl₂NO₂[1][2][5]
Molecular Weight 308.16 g/mol [1][2][5]
CAS Number 118290-05-4[1][2][5]
Appearance Black or Purple to Purplish-Red Solid[1][2][4]
Excitation Maximum (λex) ~648 nm (tunable 600-650 nm)[1][2][3][4][6]
Emission Maximum (λem) ~658 nm[1][2][4][6]

Table 2: Solubility and Storage Recommendations for this compound

ConditionRecommendationReference
Solvents DMSO, Ethanol, Water[3]
Solubility in DMSO 10.42 mg/mL (33.81 mM); Sonication recommended[1][3]
Storage (Powder) -20°C for up to 3 years; Protect from light[3]
Storage (Stock Solution) -80°C for 6-12 months; -20°C for 1 month[1][3]
Handling Protect from light to prevent photobleaching[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for further dilutions.

Materials:

  • This compound powder (MW: 308.16 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Sonicator (optional, but recommended)[1][3]

  • Calibrated analytical balance and weighing paper

Procedure:

  • Equilibration: Allow the this compound powder container to warm to room temperature before opening to prevent moisture condensation.

  • Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 308.16 g/mol × 1000 mg/g = 3.08 mg

  • Weighing: Accurately weigh out 3.08 mg of this compound powder and place it into a sterile microcentrifuge tube or amber vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the powder does not dissolve completely, sonicate the solution for 5-10 minutes.[1][3] Gentle heating may also aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in light-protected tubes. Store aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][3] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution

The working solution is prepared by diluting the stock solution into an appropriate aqueous buffer immediately before use. The final concentration will depend on the specific application.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, or cell culture medium without serum)

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

  • Calculation: Determine the volume of stock solution needed for the desired final concentration and volume. For example, to prepare 1 mL of a 50 µM working solution from a 10 mM stock:

    • Use the dilution formula: M₁V₁ = M₂V₂

    • (10,000 µM) × V₁ = (50 µM) × (1000 µL)

    • V₁ = (50 × 1000) / 10,000 = 5 µL

  • Dilution: Add 995 µL of the desired assay buffer to a sterile tube. Add 5 µL of the 10 mM this compound stock solution to the buffer.

  • Mixing: Vortex the tube gently to ensure the solution is homogeneous.

  • Usage: Use the working solution immediately in your assay. Do not store diluted aqueous working solutions.

DDAO_Solution_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex / Sonicate to Dissolve add_dmso->mix aliquot Aliquot into Light-Protected Tubes mix->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw For Experiment dilute Dilute Stock in Assay Buffer thaw->dilute use_now Use Immediately in Assay dilute->use_now

Diagram 1: Workflow for preparing this compound stock and working solutions.

Application Notes & Protocols

Application Note 1: General Protocol for Enzyme Activity Assays

This compound can serve as a fluorogenic substrate for various enzymes. The enzymatic reaction cleaves a masking group, releasing the highly fluorescent this compound molecule.

Protocol:

  • Reagent Preparation:

    • Prepare the this compound working solution in the appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.4). The final concentration typically ranges from 10-100 µM and should be optimized for the specific enzyme.

    • Prepare the enzyme solution and sample (e.g., cell lysate, purified protein) in the same assay buffer.

  • Assay Setup:

    • Pipette the sample/enzyme solution into the wells of a black microplate suitable for fluorescence measurements.

    • Include appropriate controls: a no-enzyme control (buffer only) to measure background fluorescence and a positive control if available.

  • Reaction Initiation: Add the this compound working solution to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-60 minutes).[3] Protect the plate from light during incubation.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or fluorescence microscope. Set the excitation wavelength to ~645 nm and the emission wavelength to ~660 nm.[2]

  • Data Analysis: Subtract the background fluorescence (no-enzyme control) from the sample readings. Enzyme activity is proportional to the increase in fluorescence intensity over time.

Enzyme_Assay_Workflow prep Prepare Reagents: - this compound Working Solution - Enzyme/Sample setup Pipette Enzyme/Sample into Microplate prep->setup initiate Add this compound Solution to Initiate Reaction setup->initiate incubate Incubate at Optimal Temp (Protect from Light) initiate->incubate measure Measure Fluorescence (Ex: ~645 nm, Em: ~660 nm) incubate->measure analyze Analyze Data measure->analyze HRP_Pathway HRP HRP Enzyme DDAO_prod This compound Product (Highly Fluorescent) HRP->DDAO_prod Catalyzes Oxidation H2O2 H₂O₂ H2O2->HRP DDAO_sub This compound Substrate (Non-Fluorescent) DDAO_sub->HRP

References

Application Notes and Protocols for DDAO-Based Detection of β-Galactosidase Activity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-galactosidase (β-gal) is a widely utilized reporter enzyme in molecular biology and a significant biomarker for cellular senescence (senescence-associated β-galactosidase or SA-β-gal). The ability to detect β-gal activity in living organisms (in vivo) provides a powerful tool for studying gene expression, tracking genetically modified cells, and monitoring senescence in real-time. This document provides detailed application notes and protocols for the in vivo detection of β-galactosidase activity using the far-red fluorescent probe, DDAO-galactoside (DDAOG).

DDAOG, or 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) β-d-galactopyranoside, is a cell-permeant substrate that is cleaved by β-galactosidase into the highly fluorescent product 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (this compound).[1][2][3][4][5] This enzymatic reaction results in a significant red shift in the fluorescence spectrum, a highly desirable feature for in vivo imaging as it minimizes background interference from the uncleaved probe.[1][2][3][4][5] The far-red emission of the this compound product allows for deeper tissue penetration, making it suitable for whole-body imaging in small animals.[1]

Principle of Detection

The detection method is based on the enzymatic activity of β-galactosidase on the DDAOG substrate. In its uncleaved form, DDAOG is largely non-fluorescent in the far-red spectrum. Upon cleavage by β-galactosidase, the fluorescent this compound molecule is released, which exhibits strong fluorescence with excitation and emission maxima in the far-red region of the spectrum. This "turn-on" fluorescence response, coupled with the spectral shift, provides a high signal-to-noise ratio for sensitive detection of β-gal activity.

DDAOG DDAOG (Substrate, Low Fluorescence) bGal β-galactosidase DDAOG->bGal Enzymatic Cleavage This compound This compound (Product, High Far-Red Fluorescence) bGal->this compound Galactose Galactose bGal->Galactose

Fig. 1: DDAOG Enzymatic Reaction Pathway

Applications

  • Reporter Gene Imaging: Monitoring the expression of the lacZ gene (which encodes for β-galactosidase) in vivo to study gene therapy delivery, cell trafficking, and tumor biology.[1][2][3][4][5]

  • Senescence Detection: Identifying and quantifying senescent cells in vivo, which is crucial for research in aging, cancer, and other age-related diseases.[6][7]

  • Drug Screening: Evaluating the efficacy of drugs that may induce or inhibit senescence.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound-based β-galactosidase detection system.

ParameterValueReference
SubstrateDDAOG (9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) β-d-galactopyranoside)[1][5]
Cleavage ProductThis compound (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one))[1][5]
DDAOG Excitation (Aqueous)~465 nm[8]
DDAOG Emission (Aqueous)~608 nm[8]
This compound Excitation~645 nm[9]
This compound Emission~660 nm[9]
Fluorescence Shift~50 nm red shift upon cleavage[1][2][3][4][5]

Table 1: Spectral Properties of DDAOG and this compound

ComparisonDDAOG MethodONPG MethodReference
Signal-to-Background Ratio ~12-fold higherLower[10]
Detection Method Fluorescence (Far-Red)Colorimetric[10]
In Vivo Applicability HighLow[1]

Table 2: Comparison of DDAOG with ONPG Substrate

Experimental Protocols

Protocol 1: In Vivo Imaging of β-Galactosidase Activity in Animal Models

This protocol is designed for the non-invasive imaging of β-galactosidase activity in small animals, such as mice, bearing β-gal expressing tumors or tissues.

Materials:

  • DDAOG (e.g., from Thermo Fisher Scientific)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Animal model with β-galactosidase expression (e.g., transgenic mice or tumor xenografts)

  • In vivo imaging system with appropriate filters for far-red fluorescence (e.g., IVIS, Kodak Image Station)

  • Anesthetic (e.g., isoflurane)

  • Syringes and needles for intravenous injection

Procedure:

  • Probe Preparation:

    • Prepare a stock solution of DDAOG at 5 mg/mL in DMSO.[6]

    • For injection, dilute the DDAOG stock solution in sterile PBS to a final concentration suitable for the animal model. A typical dose is 0.5 mg of DDAOG per mouse.[5]

  • Animal Preparation:

    • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

    • Place the animal in the in vivo imaging system.

  • Imaging:

    • Acquire a baseline fluorescence image before injecting the probe.

    • Administer the prepared DDAOG solution via intravenous (tail vein) injection.[11]

    • Acquire fluorescence images at various time points post-injection (e.g., 5, 15, 30, 45, 60 minutes) to determine the optimal imaging window.[5][11] A peak signal is often observed around 45 minutes post-injection.[5]

    • Use an excitation filter around 620-640 nm and an emission filter around 660-680 nm.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., tumor) and compare it to control animals or non-expressing tissues.

    • The signal intensity is linearly related to the amount of enzyme.[10]

cluster_prep Preparation cluster_animal Animal Handling cluster_imaging Imaging and Analysis A Prepare DDAOG solution (5 mg/mL in DMSO, then dilute in PBS) E Inject DDAOG intravenously A->E B Anesthetize animal C Place in imaging system B->C D Acquire baseline image C->D D->E F Acquire images at time points (e.g., 5, 15, 30, 45, 60 min) E->F G Analyze fluorescence intensity in region of interest F->G

Fig. 2: In Vivo Imaging Experimental Workflow
Protocol 2: Detection of Senescence-Associated β-Galactosidase (SA-β-gal) in Cell Culture

This protocol outlines the use of DDAOG for identifying and quantifying senescent cells in vitro using flow cytometry.

Materials:

  • DDAOG

  • Bafilomycin A1 (Baf)

  • Complete cell culture medium

  • PBS

  • Trypsin or other cell detachment solution

  • Flow cytometer with a far-red laser (e.g., 633 nm or 640 nm)

Procedure:

  • Cell Preparation:

    • Harvest cultured cells (both control and senescent-induced) by trypsinization.

    • Wash the cells with PBS and resuspend them in complete culture medium.

  • Bafilomycin A1 Treatment:

    • To adjust the lysosomal pH for optimal SA-β-gal activity detection, treat the cells with Bafilomycin A1.[6]

    • Incubate the cells with 1 µM Bafilomycin A1 in serum-free medium for 30 minutes at 37°C.[6]

  • DDAOG Staining:

    • Add DDAOG to the cell suspension to a final concentration of 1 µM.[5]

    • Incubate for 60 minutes at 37°C.[6]

  • Washing and Analysis:

    • Wash the cells twice with PBS to remove excess probe.

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Analyze the cells on a flow cytometer, detecting the this compound fluorescence in the far-red channel (e.g., using a 660/20 nm bandpass filter).

    • Optionally, co-stain with a viability dye to exclude dead cells.[6]

A Harvest and wash cells B Treat with Bafilomycin A1 (1 µM, 30 min) A->B C Add DDAOG (1 µM, 60 min) B->C D Wash cells twice with PBS C->D E Analyze by flow cytometry (Far-red channel) D->E

Fig. 3: SA-β-gal Detection Workflow for Flow Cytometry

Troubleshooting and Considerations

  • Autofluorescence: While DDAOG's far-red emission minimizes interference from natural tissue autofluorescence, it is still advisable to include unstained controls to establish baseline fluorescence.

  • Probe Stability: Prepare DDAOG solutions fresh and protect them from light to prevent degradation.

  • pH Sensitivity: The fluorescence of this compound can be pH-dependent. Ensure consistent pH in buffers for reproducible results.[12]

  • Toxicity: At the recommended concentrations, DDAOG is generally well-tolerated by cells and animals. However, it is always good practice to perform toxicity assays for new cell lines or long-term studies.

Conclusion

The this compound-based detection of β-galactosidase activity offers a sensitive, specific, and non-invasive method for in vivo and in vitro applications. The far-red fluorescence and significant spectral shift of the cleaved product, this compound, make it an excellent tool for researchers in various fields, including cancer biology, gene therapy, and aging research. By following the detailed protocols provided, researchers can effectively utilize this technology to gain valuable insights into biological processes.

References

Application Notes and Protocols for Quantitative Analysis of Enzyme Kinetics Using DDAO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO, is a versatile fluorophore with applications in the quantitative analysis of enzyme kinetics. This compound itself serves as a fluorescent standard.[1][2][3] The core principle of its use in enzyme assays lies in the enzymatic conversion of a non-fluorescent this compound-derivative into the highly fluorescent this compound product. This conversion allows for the real-time monitoring of enzyme activity, making it a powerful tool for high-throughput screening and detailed kinetic studies.

This compound-based substrates offer several advantages, including high water solubility, a low Michaelis constant (Km), and a high turnover rate, which are beneficial for sensitive and efficient enzyme analysis.[4] The fluorescent signal of this compound is in the far-red spectrum (excitation ~645 nm, emission ~665 nm), which minimizes interference from autofluorescence often present in biological samples.[3][4]

These application notes provide detailed protocols for the use of this compound-based substrates in the quantitative analysis of various enzymes, including β-galactosidase, alkaline phosphatase, and enzymes that produce hydrogen peroxide via coupled assays with horseradish peroxidase (HRP).

Assay for β-Galactosidase Activity using DDAOG

The substrate 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) β-D-galactopyranoside (DDAOG) is cleaved by β-galactosidase to produce the fluorescent this compound.[5][6] The intensity of the fluorescent signal is directly proportional to the β-galactosidase activity and can be used for quantitative analysis.

Signaling Pathway

BetaGalactosidase_Pathway DDAOG DDAOG (Non-fluorescent) This compound This compound (Fluorescent) DDAOG->this compound Enzymatic Cleavage Enzyme β-Galactosidase Enzyme->DDAOG AlkalinePhosphatase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare this compound Phosphate Solution add_substrate Add this compound Phosphate & Start Reaction prep_substrate->add_substrate prep_enzyme Prepare Alkaline Phosphatase Dilutions add_enzyme Add Enzyme to Microplate prep_enzyme->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure Fluorescence (Ex/Em: 645/665 nm) add_substrate->measure_fluorescence calculate_kinetics Calculate V₀ and Kinetic Parameters measure_fluorescence->calculate_kinetics Coupled_Enzyme_Assay Primary_Substrate Primary Substrate (e.g., D-amino acid) H2O2 Hydrogen Peroxide (H₂O₂) Primary_Substrate->H2O2 Oxidation Primary_Enzyme Primary Enzyme (e.g., DAAO) Primary_Enzyme->Primary_Substrate HRP Horseradish Peroxidase (HRP) H2O2->HRP This compound This compound (Fluorescent) DDAO_Substrate This compound Derivative (Non-fluorescent) DDAO_Substrate->this compound Oxidation HRP->DDAO_Substrate

References

Application of DDAO in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO, is a versatile fluorescent probe with significant applications in high-throughput screening (HTS). Its utility primarily lies in its role as a fluorogenic substrate for horseradish peroxidase (HRP) and other enzymes in coupled-enzyme assays. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of the non-fluorescent this compound into a highly fluorescent product, which emits light in the far-red region of the spectrum. This reaction forms the basis of sensitive and robust assays for detecting H₂O₂ production or the activity of H₂O₂-generating enzymes. The favorable spectral properties of the this compound oxidation product, including a large Stokes shift and emission at longer wavelengths, minimize interference from autofluorescence of library compounds and biological matrices, making it an ideal choice for HTS applications.

Principle of this compound-Based Assays

This compound-based assays are typically configured as coupled-enzyme assays. The fundamental principle involves two sequential enzymatic reactions. In the first reaction, an oxidase enzyme produces hydrogen peroxide as a product. In the second reaction, this H₂O₂ is utilized by horseradish peroxidase (HRP) to oxidize this compound, leading to the generation of a fluorescent signal. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced, and therefore, to the activity of the primary oxidase enzyme. This principle can be adapted to screen for inhibitors or activators of the primary enzyme.

For instance, in an assay to screen for inhibitors of a specific oxidase, a decrease in fluorescence intensity would indicate the inhibition of the oxidase, leading to reduced H₂O₂ production and consequently, less oxidation of this compound.

Core Spectral and Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₅H₁₁Cl₂NO₂
Molecular Weight 308.16 g/mol
CAS Number 118290-05-4
Appearance Black solid
Excitation Maximum (λex) ~645 nm
Emission Maximum (λem) ~665 nm

Mandatory Visualizations

Signaling Pathway for a this compound-Based Coupled Enzyme Assay

DDAO_Pathway Substrate Substrate Oxidase Oxidase (Target Enzyme) Substrate->Oxidase Product Product Oxidase->Product H2O2 Hydrogen Peroxide (H₂O₂) Oxidase->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP This compound This compound (Non-fluorescent) This compound->HRP DDAO_ox Oxidized this compound (Fluorescent) HRP->DDAO_ox Signal Fluorescent Signal (Ex: 645 nm, Em: 665 nm) DDAO_ox->Signal

Caption: Coupled enzymatic reaction for HTS using this compound.

General Experimental Workflow for a this compound-Based HTS Assay

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Dispense Compound Library (e.g., 384-well plate) Enzyme Add Target Enzyme (Oxidase) Compound->Enzyme Substrate_mix Add Substrate/DDAO/HRP Mix Enzyme->Substrate_mix Incubation Incubate at Room Temperature (protected from light) Substrate_mix->Incubation Detection Measure Fluorescence (Ex: 645 nm, Em: 665 nm) Incubation->Detection QC Quality Control (Z'-factor) Detection->QC Hit_ID Hit Identification QC->Hit_ID

Caption: General workflow for a this compound-based HTS assay.

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of a Hydrogen Peroxide-Generating Oxidase

This protocol is designed for a 384-well plate format and is suitable for screening large compound libraries to identify inhibitors of a specific oxidase enzyme.

Materials:

  • Target oxidase enzyme

  • Substrate for the target oxidase

  • This compound (7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one))

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Compound library dissolved in DMSO

  • 384-well, low-volume, black, solid-bottom assay plates

  • Fluorescence plate reader with excitation and emission wavelengths of approximately 645 nm and 665 nm, respectively.

Assay Optimization:

Prior to initiating the HTS, it is crucial to optimize the concentrations of all reagents to ensure a robust assay with a good signal window and minimal variability.

ParameterRecommended RangePurpose
Oxidase Concentration VariesDetermine the concentration that yields a linear reaction rate for the desired assay duration.
Substrate Concentration Kₘ to 10 x KₘEnsure the reaction is not substrate-limited.
This compound Concentration 10 - 50 µMOptimize for maximal signal-to-background ratio without causing substrate inhibition.
HRP Concentration 1 - 5 U/mLEnsure rapid conversion of H₂O₂ to a fluorescent signal.
H₂O₂ Concentration (for control wells) 10 - 100 µMUsed to determine the maximum signal (positive control).
DMSO Tolerance < 1% (v/v)Determine the maximum concentration of DMSO that does not significantly affect enzyme activity.

HTS Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 50 µL assay volume.

  • Enzyme Addition: Add 25 µL of the 2X target oxidase solution in assay buffer to all wells containing compounds. For control wells:

    • Negative Control (0% inhibition): Add 25 µL of 2X target oxidase solution to wells containing only DMSO.

    • Positive Control (100% inhibition): Add 25 µL of assay buffer without the target oxidase to wells containing only DMSO.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.

  • Reaction Initiation: Prepare a 2X substrate/detection mix containing the oxidase substrate, this compound, and HRP in assay buffer. Add 25 µL of this mix to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation set to ~645 nm and emission to ~665 nm.

Data Analysis and Quality Control:

The quality of the HTS assay should be assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.

Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Acceptable assay
< 0Unacceptable assay

"Hits" are typically identified as compounds that cause a statistically significant reduction in the fluorescent signal compared to the negative controls (e.g., >3 standard deviations from the mean of the negative controls).

Protocol 2: Coupled-Enzyme Assay for Glucose Oxidase Activity

This protocol provides an example of a this compound-based coupled-enzyme assay for measuring the activity of glucose oxidase, which produces H₂O₂ upon oxidation of glucose.

Materials:

  • Glucose Oxidase

  • D-Glucose

  • This compound

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.1)

  • 384-well, low-volume, black, solid-bottom assay plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X glucose oxidase solution in assay buffer.

    • Prepare a 2X detection mix containing 100 µM D-glucose, 40 µM this compound, and 4 U/mL HRP in assay buffer.

  • Assay Protocol:

    • Add 25 µL of assay buffer to all wells of a 384-well plate.

    • Add 25 µL of the 2X glucose oxidase solution to the sample wells.

    • For a standard curve, add known concentrations of H₂O₂ to a set of wells.

    • Initiate the reaction by adding 25 µL of the 2X detection mix to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity at Ex/Em = ~645/665 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (no glucose oxidase) from all readings.

    • Determine the glucose oxidase activity by comparing the fluorescence of the samples to the H₂O₂ standard curve.

Data Presentation

Quantitative Comparison of this compound and Amplex Red

While both this compound and Amplex Red are commonly used fluorogenic substrates for HRP, this compound offers advantages in the far-red spectrum, which can reduce interference.

ParameterThis compoundAmplex Red
Excitation Maximum ~645 nm~570 nm
Emission Maximum ~665 nm~585 nm
Advantages - Lower background fluorescence from compounds and biological samples.- Reduced light scattering.- High quantum yield.- Well-established in numerous assays.
Considerations - May require more sensitive detectors for optimal performance.- More susceptible to autofluorescence interference.

Conclusion

This compound is a powerful and reliable fluorescent probe for high-throughput screening, particularly for assays involving H₂O₂-generating enzymes. Its far-red spectral properties make it an excellent choice for minimizing assay interference and improving data quality. The protocols provided here offer a framework for developing and implementing robust this compound-based HTS assays. As with any HTS assay, careful optimization of reagent concentrations and validation of assay performance using metrics like the Z'-factor are critical for success.

DDAO Staining for Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO, is a versatile near-infrared (NIR) fluorescent probe. Its long emission wavelength and tunable excitation make it a valuable tool in various biological assays.[1][2] this compound and its derivatives, such as the succinimidyl ester form (this compound-SE), are widely used in fluorescence microscopy for applications ranging from enzyme activity assays to long-term cell tracking and proliferation studies.[3][4] This document provides detailed protocols for the use of this compound and this compound-SE in fluorescence microscopy, along with data presentation and troubleshooting guidelines.

This compound itself is often used as a fluorogenic substrate. In the presence of specific enzymes, such as horseradish peroxidase (HRP) with hydrogen peroxide or cellular esterases, non-fluorescent this compound derivatives are converted into the highly fluorescent this compound, enabling the detection of enzyme activity.[2][5] this compound-SE, on the other hand, is a cell-permeable dye that covalently binds to intracellular proteins. This stable labeling allows for the tracking of cells through multiple generations, making it an excellent tool for cell proliferation assays.[3][6]

Physicochemical and Spectral Properties

The spectral characteristics of this compound make it suitable for multiplexing with other common fluorophores with minimal spectral overlap.[4]

PropertyValueReference
Chemical FormulaC₁₅H₁₁Cl₂NO₂[2]
Molecular Weight308.16 g/mol [2]
Excitation Maximum (λex)648 nm[2][7]
Emission Maximum (λem)658 nm[1][2][7]
AppearanceBlack solid[2]

Key Applications

  • Enzyme Activity Assays: this compound-based probes can be designed to detect the activity of various enzymes, including β-galactosidase, sulfatase, phosphatases, and esterases.[1][5]

  • Cell Proliferation and Tracking: this compound-SE is used to stain cells and track them over time, with the fluorescence intensity halving with each cell division.[3][8]

  • Flow Cytometry: The far-red emission of this compound is compatible with the red laser of most flow cytometers, making it ideal for multicolor analysis.[4][9]

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound-SE for Proliferation Analysis

This protocol is adapted for staining live cells in suspension for subsequent analysis by fluorescence microscopy or flow cytometry.

Materials:

  • This compound-SE (e.g., CellTrace™ Far Red)

  • Dimethyl sulfoxide (DMSO), high quality

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Serum-free medium, pre-warmed to 37°C

  • Cells in suspension

Stock Solution Preparation:

  • Prepare a 5 mM stock solution of this compound-SE in anhydrous DMSO.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture.[6]

Staining Protocol:

  • Harvest cells and wash them once with pre-warmed, serum-free medium.

  • Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in pre-warmed, serum-free medium.

  • Dilute the this compound-SE stock solution in serum-free medium to the desired final concentration. A starting concentration of 5 µM is recommended, with an optimal range of 0.5-25 µM depending on the cell type and experiment duration.[6] For long-term studies or rapidly dividing cells, a higher concentration (5-25 µM) may be necessary.[6]

  • Add the diluted this compound-SE solution to the cell suspension and mix gently.

  • Incubate the cells for 15-45 minutes at 37°C, protected from light.[6]

  • Centrifuge the cells at low speed (e.g., 300 x g) for 5 minutes.

  • Remove the supernatant and resuspend the cell pellet in pre-warmed complete culture medium.

  • Incubate for an additional 30 minutes at 37°C to allow for complete hydrolysis of the dye.[6]

  • Wash the cells twice with complete culture medium.

  • The stained cells are now ready for imaging or further experimentation.

Protocol 2: this compound as a Fluorogenic Substrate for Detecting Intracellular Esterase Activity

This protocol provides a general guideline for using a this compound-based substrate to detect intracellular esterase activity, a marker of cell viability.

Materials:

  • This compound-based esterase substrate

  • DMSO

  • PBS or other suitable buffer

  • Live cells in culture

  • Fluorescence microscope

Stock Solution Preparation:

  • Prepare a stock solution of the this compound-based substrate in DMSO according to the manufacturer's instructions. A typical concentration is 1-10 mM.

  • Store the stock solution at -20°C, protected from light.

Staining Protocol:

  • Culture cells to the desired confluency on coverslips or in imaging dishes.

  • Prepare a working solution of the this compound substrate in a suitable buffer or serum-free medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells two to three times with PBS.

  • Image the cells immediately using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~648 nm/~658 nm).

Data Presentation

Spectral Properties of this compound:

ParameterWavelength (nm)
Excitation Maximum648[2][7]
Emission Maximum658[1][2][7]

Recommended Staining Parameters for this compound-SE:

ParameterRecommended Range
Staining Concentration0.5 - 25 µM[6]
Incubation Time15 - 45 minutes[6]
Incubation Temperature37°C[6]

Visualization of Workflow and Mechanism

DDAO_SE_Staining_Workflow Experimental Workflow for this compound-SE Cell Staining prep Prepare single-cell suspension (1x10^6 cells/mL) in serum-free medium stain Add this compound-SE working solution (0.5-25 µM final concentration) prep->stain incubate1 Incubate for 15-45 min at 37°C, protected from light stain->incubate1 wash1 Wash with complete culture medium incubate1->wash1 incubate2 Incubate for 30 min at 37°C wash1->incubate2 wash2 Wash cells twice incubate2->wash2 analyze Analyze by fluorescence microscopy or flow cytometry wash2->analyze DDAO_Activation_Mechanism Mechanism of this compound Fluorescence Activation cluster_cell Inside the Cell DDAO_ester Non-fluorescent This compound derivative (e.g., this compound-acetate) Esterase Intracellular Esterases DDAO_ester->Esterase Hydrolysis DDAO_fluor Fluorescent this compound Esterase->DDAO_fluor Fluorescence Far-Red Fluorescence (Em: ~658 nm) DDAO_fluor->Fluorescence

References

Application Notes and Protocols for Flow Cytometry Analysis Using DDAO Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) are far-red fluorescent dyes increasingly utilized in flow cytometry for long-term cell tracking and proliferation analysis. Their excitation and emission spectra in the far-red range minimize spectral overlap with common fluorochromes like GFP and FITC, making them ideal for multicolor analysis.[1][2] Furthermore, the use of red lasers for excitation is less phototoxic to cells compared to shorter wavelength lasers.[1] This document provides detailed application notes and experimental protocols for the use of this compound derivatives, with a focus on this compound-SE and its improved successor, CellTrace™ Far Red, in flow cytometry.

Principle of Action

This compound-succinimidyl ester (this compound-SE) and its analogs are cell-permeant molecules that readily diffuse into cells.[2] Once inside, the succinimidyl ester group covalently reacts with intracellular primary amines of proteins, forming stable dye-protein conjugates.[2] This covalent linkage ensures the dye is well-retained within the cells and is not transferred to adjacent cells in a population.[2] As cells divide, the fluorescent dye is distributed equally between daughter cells, resulting in a progressive halving of fluorescence intensity with each cell division.[3][4] This dye dilution can be quantified by flow cytometry to track cell proliferation and identify distinct cell generations.[3][4]

Featured this compound Derivatives

This compound-SE

This compound-SE has been a widely used far-red probe for cell tracing. However, it can exhibit limitations in clearly resolving more than a few generations of proliferating cells.[3]

CellTrace™ Far Red

CellTrace™ Far Red is a newer generation this compound derivative designed to provide brighter, more uniform staining and superior resolution of cell generations compared to this compound-SE.[3] It allows for the visualization of up to eight or more distinct generations of proliferating cells.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound-SE and CellTrace™ Far Red in flow cytometry.

ParameterThis compound-SECellTrace™ Far RedReference
Excitation Maximum ~647 nm~630 nm[3][5]
Emission Maximum ~657 nm~660 nm / 661 nm[3][4][5]
Recommended Laser 633/635 nm Red Laser633/635 nm Red Laser[3]
Recommended Emission Filter 660/20 nm bandpass660/20 nm bandpass[3]
Typical Staining Concentration 5 - 25 µM1 - 5 µM[3][6]
Generations Resolved Fewer generationsUp to 8 or more[1][3]

Table 1: Spectroscopic and Application Properties of this compound-SE and CellTrace™ Far Red.

Cell TypeDyeStaining ConcentrationIncubation TimeIncubation TemperatureReference
Human Peripheral Blood Mononuclear Cells (PBMCs)This compound-SENot specifiedNot specifiedNot specified[3]
Human T-lymphocytesCellTrace™ Far RedNot specified5 days (culture)37°C[3]
U2OS cellsCellTrace™ Far Red5 µMNot specifiedNot specified[3]
Human Peripheral Blood Mononuclear Cells (PBMCs)CellTrace™ Far Red5 µM20 minutes37°C[1][2]

Table 2: Example Staining Conditions for Different Cell Types.

Experimental Protocols

Protocol 1: Cell Proliferation Analysis using CellTrace™ Far Red

This protocol is optimized for the analysis of lymphocyte proliferation but can be adapted for other cell types.

Materials:

  • CellTrace™ Far Red dye and anhydrous DMSO (provided in the kit)

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., RPMI + 10% FBS)

  • Cells of interest (e.g., PBMCs) at a concentration of 1 x 10^6 cells/mL

  • Stimulating agent (e.g., anti-CD3/CD28 beads or PHA)

  • Flow cytometer with a 633/635 nm laser and a 660/20 nm bandpass filter

Staining Procedure:

  • Prepare a 5 mM stock solution of CellTrace™ Far Red by dissolving the lyophilized dye in anhydrous DMSO.

  • Dilute the stock solution to a working concentration of 5 µM in pre-warmed (37°C) serum-free medium or PBS.[2]

  • Pellet the cells (1 x 10^6 to 1 x 10^7 cells/mL) by centrifugation at 300-400 x g for 5 minutes and discard the supernatant.[1][7]

  • Resuspend the cell pellet in the 5 µM CellTrace™ Far Red working solution.[2]

  • Incubate the cells for 20 minutes at 37°C, protected from light.[2][7]

  • To stop the staining reaction, add 5 volumes of complete culture medium and incubate for 5 minutes.[8]

  • Pellet the cells by centrifugation at 300-400 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with complete culture medium to remove any unbound dye.[9]

  • Resuspend the cells in complete culture medium at the desired density for your experiment.

Cell Culture and Stimulation:

  • Plate the stained cells in a suitable culture vessel.

  • Add the desired stimulus (e.g., anti-CD3/CD28 beads) to induce proliferation.

  • Culture the cells for the desired period (e.g., 3-5 days), maintaining appropriate culture conditions.[3]

Flow Cytometry Analysis:

  • Harvest the cells and, if desired, stain with other fluorescently labeled antibodies for immunophenotyping.

  • Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

  • Analyze the samples on a flow cytometer equipped with a 633/635 nm laser for excitation and a 660/20 nm bandpass filter for emission.[3]

  • Use unstained cells as a negative control to set the background fluorescence.

  • On a histogram plot, the undivided parent population will appear as a single bright peak. Subsequent generations will appear as distinct peaks with successively halved fluorescence intensity.

Protocol 2: General Cell Labeling with this compound-SE

This protocol provides a general guideline for labeling cells with this compound-SE. Optimal conditions may vary depending on the cell type and experimental design.

Materials:

  • This compound-SE

  • Anhydrous DMSO

  • Serum-free medium or PBS

  • Complete cell culture medium

  • Cells of interest

Staining Procedure:

  • Prepare a stock solution of this compound-SE in anhydrous DMSO.

  • Dilute the stock solution to the desired final concentration (typically between 5-25 µM) in pre-warmed serum-free medium.[6]

  • Remove the culture medium from your cells and add the this compound-SE staining solution.

  • Incubate for 15-45 minutes at 37°C.[6]

  • Replace the staining solution with complete culture medium and incubate for an additional 30 minutes at 37°C to allow for the removal of any unbound dye.[6]

  • The cells are now labeled and ready for your experiment.

Data Interpretation and Visualization

The primary output of a proliferation assay using this compound derivatives is a histogram showing fluorescence intensity versus cell count. Each peak on the histogram represents a distinct generation of cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to cell proliferation analysis and the experimental workflow.

G cluster_workflow Experimental Workflow Start Cell Preparation Staining Cell Staining with This compound Derivative Start->Staining Wash Wash to Remove Unbound Dye Staining->Wash Culture Cell Culture with Stimulus Wash->Culture Analysis Flow Cytometry Analysis Culture->Analysis

Caption: Experimental workflow for cell proliferation analysis.

G cluster_pathway Simplified Cell Cycle Progression G0 G0 (Quiescence) G1 G1 (Growth) G0->G1 Mitogenic Stimuli S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 (Growth) S->G2 M M (Mitosis) G2->M G2/M Checkpoint Daughter1 Daughter Cell 1 M->Daughter1 Daughter2 Daughter Cell 2 M->Daughter2

References

Application Notes and Protocols for DDAO Galactoside in β-D-Galactopyranoside Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 9H-(1,3-Dichloro-9,9-Dimethylacridin-2-One-7-yl) β-D-Galactopyranoside (DDAO galactoside) in the sensitive detection of β-D-Galactopyranoside activity. This compound galactoside is a fluorogenic substrate that, upon cleavage by β-galactosidase, yields a brightly fluorescent, far-red product, making it an ideal tool for various research applications, including reporter gene assays, detection of cellular senescence, and in vivo imaging.

Principle of Detection

This compound galactoside itself is weakly fluorescent. However, in the presence of β-galactosidase, the substrate is hydrolyzed, releasing the highly fluorescent product, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (this compound). This enzymatic reaction results in a significant increase in fluorescence intensity and a substantial shift in the emission spectrum to the far-red region. This large Stokes shift of approximately 200 nm between the substrate and the product minimizes spectral overlap and allows for highly sensitive detection with low background interference.[1][2]

Key Features and Applications

  • High Sensitivity: Enables the detection of low levels of β-galactosidase activity.[2]

  • Far-Red Fluorescence: The product's fluorescence in the far-red spectrum minimizes interference from cellular autofluorescence, making it suitable for cell-based assays.[3][4]

  • Large Stokes Shift: The significant difference between the excitation/emission spectra of the substrate and product allows for clear signal discrimination.[2]

  • Versatile Applications: Compatible with various platforms, including fluorescence microscopy, flow cytometry, microplate readers, and in vivo imaging.[2][5]

  • Live-Cell Imaging: The cell-permeant nature of this compound galactoside allows for the analysis of β-galactosidase activity in living cells.[3][4]

Primary Applications Include:

  • Reporter Gene Assays: Monitoring the expression of the lacZ gene in transfected cells.[5]

  • Senescence-Associated β-Galactosidase (SA-β-Gal) Assays: Identifying and quantifying senescent cells.[3][4][6]

  • Enzyme Kinetics and Inhibitor Screening: Studying the kinetics of β-galactosidase and screening for potential inhibitors.

  • In Vivo Imaging: Visualizing β-galactosidase activity in living organisms.[5][7]

Data Presentation

Physicochemical and Spectral Properties
PropertyThis compound Galactoside (Substrate)This compound (Product)
Molecular Formula C₂₁H₂₁Cl₂NO₇-
Molecular Weight 470.30 g/mol -
CAS Number 503178-95-8-
Excitation (max) ~460-465 nm~645-646 nm
Emission (max) ~608-610 nm~659-660 nm
Recommended Excitation -633 nm laser
Storage -20°C, protected from light-

Data sourced from references[1][2][5].

Mandatory Visualizations

Detection_Mechanism sub This compound Galactoside (Weakly Fluorescent) enz β-Galactosidase sub->enz Hydrolysis prod This compound (Highly Fluorescent, Far-Red) enz->prod light Excitation (~645 nm) prod->light signal Emission (~660 nm) light->signal Fluorescence

Caption: Enzymatic conversion of this compound galactoside to fluorescent this compound.

Experimental_Workflow cluster_detection Detection Methods prep 1. Prepare Cells/Sample and Reagents inc 2. Add this compound Galactoside and Incubate prep->inc detect 3. Detect Fluorescence Signal inc->detect micro Microscopy detect->micro Imaging flow Flow Cytometry detect->flow Cell Sorting plate Plate Reader detect->plate Quantification analysis 4. Analyze Data micro->analysis flow->analysis plate->analysis

Caption: General experimental workflow for this compound galactoside assays.

Experimental Protocols

Protocol 1: In Vitro β-Galactosidase Activity Assay

This protocol is designed for the quantitative measurement of purified β-galactosidase activity in a microplate format.

Materials:

  • This compound galactoside stock solution (5 mg/mL in anhydrous DMSO)[2][3]

  • Purified β-galactosidase

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with excitation and emission filters for this compound

Procedure:

  • Prepare this compound Galactoside Working Solution: Dilute the this compound galactoside stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 µM).

  • Prepare β-Galactosidase Standards: Prepare a dilution series of purified β-galactosidase in Assay Buffer.

  • Assay Reaction: a. Add 50 µL of β-galactosidase standards or unknown samples to the wells of the microplate. b. Add 50 µL of the this compound galactoside working solution to each well. c. Mix gently by shaking the plate for 30 seconds.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the enzyme concentration and should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~645 nm and emission at ~660 nm.

  • Data Analysis: Subtract the fluorescence of a no-enzyme control from all readings. Plot the fluorescence intensity versus the concentration of the β-galactosidase standards to generate a standard curve. Determine the β-galactosidase activity in the unknown samples from the standard curve.

Protocol 2: Detection of Senescence-Associated β-Galactosidase (SA-β-Gal) in Cultured Cells

This protocol describes the use of this compound galactoside for the identification of senescent cells by fluorescence microscopy or flow cytometry.[3][4]

Materials:

  • This compound galactoside stock solution (5 mg/mL in anhydrous DMSO)[3]

  • Bafilomycin A1 stock solution (1 mM in DMSO) (optional, to increase lysosomal pH)[3]

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Plate cells in a suitable format (e.g., chamber slides for microscopy or multi-well plates for flow cytometry) and culture under conditions that induce senescence.

  • (Optional) Bafilomycin A1 Treatment: To specifically detect SA-β-Gal activity at a near-neutral pH, treat the cells with 100 nM Bafilomycin A1 in cell culture medium for 30-60 minutes at 37°C.[3]

  • This compound Galactoside Staining: a. Prepare a this compound galactoside working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. b. Remove the medium from the cells and add the this compound galactoside working solution. c. Incubate the cells at 37°C for 1-2 hours, protected from light.[3]

  • Washing: Wash the cells twice with PBS.

  • Nuclear Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 or DAPI according to the manufacturer's instructions.

  • Analysis:

    • Fluorescence Microscopy: Image the cells using appropriate filter sets for this compound (Excitation/Emission: ~645/660 nm) and the nuclear counterstain. Senescent cells will exhibit bright far-red fluorescence in the cytoplasm.

    • Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer. Analyze the cells on a flow cytometer equipped with a 633 nm laser and appropriate emission filters.[3] This allows for the quantification of the percentage of senescent cells in a population.

Senescence_Pathway stress Cellular Stress (e.g., DNA damage, oncogene activation) arrest Cell Cycle Arrest stress->arrest pheno Senescent Phenotype arrest->pheno sagal Increased Lysosomal Mass and Senescence-Associated β-Galactosidase (SA-β-Gal) Activity pheno->sagal This compound This compound Galactoside Cleavage sagal->this compound fluor Far-Red Fluorescence This compound->fluor

Caption: Pathway leading to SA-β-Gal activity and this compound detection.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence - Impure reagents- Autofluorescence of samples- Substrate degradation- Use high-purity reagents and solvents.- Include a no-enzyme or unstained cell control.- Store this compound galactoside stock solution protected from light and moisture.
Low or No Signal - Inactive enzyme- Insufficient incubation time- Incorrect filter sets- Check enzyme activity with a known positive control.- Optimize incubation time.- Ensure the use of appropriate excitation and emission filters for this compound.
High Well-to-Well Variability - Inaccurate pipetting- Incomplete mixing- Use calibrated pipettes.- Ensure thorough mixing of reagents in each well.

Safety and Handling

This compound galactoside is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. For detailed information, refer to the Safety Data Sheet (SDS). Stock solutions in DMSO should be stored at -20°C and protected from light and moisture to prevent degradation.[8]

References

Application Note: Trichromatic Fluorescence Detection on Western Blots Using DDAO for Multiplex Analysis of the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multiplex fluorescent Western blotting is a powerful technique that allows for the simultaneous detection and quantification of multiple proteins on a single blot. This approach offers significant advantages over traditional chemiluminescent methods, including a broader dynamic range, higher sensitivity, and the ability to analyze complex biological processes with greater efficiency. This application note provides a detailed protocol for trichromatic (three-color) fluorescent Western blotting using 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate (DDAO), a red fluorescent dye, in combination with other spectrally distinct fluorophores. We demonstrate the utility of this method by analyzing key proteins in the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway.

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in various diseases, most notably cancer. A common method to assess the activation of the MAPK/ERK pathway is to measure the phosphorylation of ERK (p-ERK) relative to the total amount of ERK protein (t-ERK). By employing a trichromatic Western blot, we can simultaneously detect p-ERK, t-ERK, and a loading control on the same membrane, enabling accurate normalization and robust quantitative analysis.[2]

Principle of the Method

This protocol utilizes primary antibodies raised in three different host species to detect three distinct protein targets. Subsequently, species-specific secondary antibodies conjugated to spectrally compatible fluorophores, including this compound, are used for detection. The selection of fluorophores with minimal spectral overlap is critical for successful trichromatic imaging. For this application, we propose the use of secondary antibodies conjugated to Alexa Fluor 488 (green), Alexa Fluor 555 (orange/yellow), and a this compound derivative (red).

Materials and Reagents

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Mouse anti-ERK1/2

    • Goat anti-GAPDH (or other loading control from a third species)

  • Secondary Antibodies:

    • Donkey anti-rabbit IgG (H+L) conjugated to a this compound derivative (e.g., Alexa Fluor 647 or similar)

    • Donkey anti-mouse IgG (H+L) conjugated to Alexa Fluor 555

    • Donkey anti-goat IgG (H+L) conjugated to Alexa Fluor 488

  • Protein Extraction and Sample Preparation:

    • Cell lysis buffer (e.g., RIPA buffer)

    • Protease and phosphatase inhibitor cocktails

    • BCA Protein Assay Kit

    • Laemmli sample buffer (4X)

  • Electrophoresis and Transfer:

    • Precast polyacrylamide gels (e.g., 4-20% Tris-glycine)

    • SDS-PAGE running buffer

    • Low-fluorescence PVDF or nitrocellulose membranes (0.45 µm)

    • Transfer buffer

    • Methanol

  • Immunodetection:

    • Blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

    • Wash buffer (TBST)

  • Imaging:

    • A fluorescent imaging system capable of multichannel detection with appropriate lasers and emission filters.

Experimental Protocols

Sample Preparation and Protein Quantification
  • Culture and treat cells as required for the experiment.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 1/3 volume of 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

Gel Electrophoresis and Protein Transfer
  • Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Include a pre-stained protein ladder.

  • Perform electrophoresis at 100-120 V until the dye front reaches the bottom of the gel.

  • Activate the PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibration in transfer buffer for at least 5 minutes. If using nitrocellulose, equilibrate directly in transfer buffer.

  • Assemble the transfer stack and transfer the proteins from the gel to the membrane at 100 V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's instructions.

Immunodetection
  • After transfer, wash the membrane briefly with TBST.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Prepare the primary antibody cocktail by diluting the rabbit anti-p-ERK, mouse anti-t-ERK, and goat anti-GAPDH antibodies in 5% BSA in TBST at their predetermined optimal concentrations.

  • Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Prepare the secondary antibody cocktail by diluting the this compound-conjugated anti-rabbit, Alexa Fluor 555-conjugated anti-mouse, and Alexa Fluor 488-conjugated anti-goat antibodies in 5% BSA in TBST. Protect the solution from light.

  • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation, protected from light.

  • Wash the membrane three times for 5-10 minutes each with TBST at room temperature, protected from light.

  • Rinse the membrane with TBS to remove residual Tween-20.

Image Acquisition and Analysis
  • Image the blot using a fluorescent imaging system with the appropriate excitation and emission settings for each fluorophore.

  • Acquire images for each channel separately and ensure that the signal is within the linear range of the detector (i.e., not saturated).

  • Merge the individual channel images to create a composite trichromatic image.

  • Quantify the band intensities for p-ERK, t-ERK, and the loading control using appropriate image analysis software.

  • Normalize the p-ERK and t-ERK signals to the loading control signal for each lane.

  • Calculate the ratio of normalized p-ERK to normalized t-ERK to determine the relative phosphorylation level.

Data Presentation

Spectral Properties of Selected Fluorophores
FluorophoreExcitation Max (nm)Emission Max (nm)Color Channel
Alexa Fluor 488495519Green
Alexa Fluor 555555565Orange/Yellow
This compound derivative~648~658Red
Imaging System Settings
ChannelExcitation SourceExcitation Filter (nm)Emission Filter (nm)
1 (Green) Blue LED/Laser470/20525/45
2 (Orange/Yellow) Green LED/Laser530/20575/40
3 (Red) Red LED/Laser635/18665/20

Note: These are representative settings and should be optimized for the specific imaging system in use.

Quantitative Analysis of MAPK/ERK Pathway Activation
TreatmentNormalized p-ERK IntensityNormalized t-ERK IntensityNormalized GAPDH Intensityp-ERK / t-ERK RatioFold Change vs. Control
Control 15,23445,10289,5430.3381.00
Stimulant A (10 min) 42,65544,89090,1120.9502.81
Stimulant A (30 min) 25,11045,50088,9760.5521.63
Inhibitor B + Stimulant A 16,01244,95089,8800.3561.05

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Image Acquisition & Analysis Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-ERK, anti-t-ERK, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (this compound, AF555, AF488 conjugates) Primary_Ab->Secondary_Ab Imaging Fluorescent Imaging Secondary_Ab->Imaging Quant Band Quantification Imaging->Quant Normalization Normalization & Analysis Quant->Normalization

Caption: Experimental workflow for trichromatic fluorescent Western blotting.

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK pMEK p-MEK MEK->pMEK Phosphorylation ERK ERK (Target 2) pMEK->ERK pERK p-ERK (Target 1) ERK->pERK Phosphorylation Transcription_Factors Transcription Factors pERK->Transcription_Factors GAPDH GAPDH (Target 3) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified MAPK/ERK signaling pathway showing targets for trichromatic Western blot analysis.

Conclusion

Trichromatic fluorescent Western blotting using this compound and other spectrally compatible dyes provides a robust and efficient method for the simultaneous analysis of multiple proteins. This approach is particularly well-suited for studying signaling pathways like the MAPK/ERK cascade, where the relative quantification of phosphorylated and total protein levels is essential for understanding pathway activation. By following the detailed protocol and considering the critical parameters outlined in this application note, researchers can obtain high-quality, quantitative data to advance their research in cellular biology and drug development.

References

Troubleshooting & Optimization

Optimizing DDAO Concentration for Cell-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) succinimidyl ester (DDAO-SE) for various cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What is this compound-SE and how does it work?

This compound-SE is a fluorescent dye used for long-term cell labeling. It is cell-permeable and contains a succinimidyl ester group that covalently binds to primary amines on intracellular proteins. This stable labeling allows for the tracking of cells through multiple generations in proliferation assays, as the dye is distributed equally between daughter cells upon division.[1]

2. What is the optimal concentration range for this compound-SE in cell-based assays?

The optimal concentration of this compound-SE is highly dependent on the cell type, cell density, and the specific application. A general starting range is between 0.5 µM and 25 µM.[2] For long-term staining or rapidly dividing cells, concentrations of 5-25 µM are often recommended, while for shorter experiments, 0.5-5 µM may be sufficient.[2] It is crucial to perform a titration experiment to determine the optimal, non-toxic concentration for your specific experimental conditions.

3. How should I prepare a stock solution of this compound-SE?

To prepare a stock solution, this compound-SE, which is typically supplied as a lyophilized powder, should be reconstituted in high-quality, anhydrous dimethyl sulfoxide (DMSO).[3] For example, a 5 mM stock solution can be made by reconstituting a 50 µg vial of this compound-SE in 19.8 µL of DMSO.[3] The stock solution should be stored at -20°C, protected from light and moisture.

4. Can this compound-SE be used in combination with other fluorescent markers?

Yes, this compound-SE is well-suited for multiplexing with other fluorophores in multicolor flow cytometry or microscopy experiments.[1] Its far-red fluorescence (excitation/emission maxima around 648/658 nm) minimizes spectral overlap with many common green and red fluorescent proteins and dyes.[4] When designing a multicolor panel, it is essential to consider the spectral properties of all fluorophores and the filter sets available on your instrument.

5. How stable is the this compound-SE signal in stained cells?

This compound-SE provides a stable fluorescent signal that is well-retained in cells for several days in culture.[2][3] However, like all fluorescent dyes, some signal decrease over time is expected.[3] The stability is generally sufficient for tracking cell proliferation through 6 to 10 generations.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Weak or No Staining Inadequate this compound-SE Concentration: The concentration of the dye may be too low for the specific cell type or density.Perform a titration experiment to determine the optimal this compound-SE concentration. A typical starting range is 0.5-25 µM.[2]
Improper Staining Conditions: Staining in the presence of serum or amine-containing buffers (e.g., Tris) can quench the reactive succinimidyl ester.Stain cells in a serum-free, amine-free buffer such as phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS).[5]
Poor Dye Quality: The this compound-SE may have degraded due to improper storage (exposure to light or moisture).Ensure this compound-SE is stored as a desiccated powder or a stock solution in anhydrous DMSO at -20°C, protected from light.[3]
High Background Staining Excessive this compound-SE Concentration: Using too much dye can lead to non-specific binding and high background fluorescence.Optimize the this compound-SE concentration by performing a titration.
Incomplete Removal of Unbound Dye: Residual unbound dye in the cell suspension will contribute to background.Wash the cells thoroughly (2-3 times) with complete culture medium after the staining incubation to remove all unbound dye.[6]
Uneven or Patchy Staining Cell Clumping: Aggregated cells will not be uniformly stained.Ensure you start with a single-cell suspension. Gently agitate the cells during the staining procedure to prevent clumping.[5]
Inadequate Permeabilization (if applicable for intracellular targets): While this compound-SE is generally cell-permeable, some cell types may require permeabilization for uniform staining.If co-staining for intracellular targets, ensure the permeabilization protocol is optimized.[7]
High Staining Variability Between Cells Heterogeneous Cell Population: The cell population may have inherent variability in size or protein content.Gate on a morphologically homogeneous population during flow cytometry analysis.
Inconsistent Staining Procedure: Variations in incubation time or temperature can lead to inconsistent staining.Standardize the staining protocol, ensuring consistent incubation times and temperatures for all samples.
Cytotoxicity This compound-SE Concentration is Too High: High concentrations of this compound-SE or the DMSO solvent can be toxic to cells.Determine the lowest effective this compound-SE concentration through a dose-response experiment. Keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%).[8]
Prolonged Staining Incubation: Extended exposure to the dye can be detrimental to cell health.Optimize the incubation time. A 15-45 minute incubation at 37°C is often sufficient.[2]

Experimental Protocols and Data

This compound-SE Concentration for Common Assays

The following table summarizes recommended starting concentrations of this compound-SE for different cell-based assays. Note that optimization is always recommended.

Assay Type Cell Type Recommended this compound-SE Concentration Range Reference
Cell ProliferationHuman T Lymphocytes5 µM
Cell ProliferationPeripheral Blood Mononuclear Cells (PBMCs)Not specified, but used for comparison with CellTrace Far Red[1]
Cell TrackingErythrocytes10 µM[3]
General Live Cell StainingAdherent Cells0.5 - 25 µM (suggested to use 5-10x more than red or green dyes)[2]
Detailed Experimental Protocol: Cell Proliferation Assay using this compound-SE

This protocol describes the labeling of a suspension cell culture for a proliferation assay using flow cytometry.

Materials:

  • This compound-SE

  • Anhydrous DMSO

  • Cells in suspension

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete culture medium (containing serum)

  • Microcentrifuge tubes

  • Flow cytometer with a 633 nm or similar red laser

Procedure:

  • Prepare this compound-SE Stock Solution:

    • Reconstitute lyophilized this compound-SE in anhydrous DMSO to a stock concentration of 1-5 mM.

    • Vortex briefly to ensure the dye is fully dissolved.

    • Store any unused stock solution at -20°C, protected from light.

  • Prepare Cells:

    • Harvest cells and wash them once with sterile PBS to remove any residual serum proteins.

    • Resuspend the cell pellet in PBS at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Add the this compound-SE stock solution to the cell suspension to achieve the desired final concentration (start with a titration from 1-10 µM).

    • Immediately vortex the cell suspension gently to ensure even distribution of the dye.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Quenching and Washing:

    • Add at least 5 volumes of complete culture medium to the stained cell suspension to quench the staining reaction.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice more with complete culture medium to ensure all unbound dye is removed.

  • Cell Culture and Analysis:

    • Resuspend the final cell pellet in complete culture medium and culture under desired experimental conditions.

    • At each time point, harvest a sample of the cells for flow cytometry analysis.

    • Analyze the fluorescence intensity of the this compound-SE signal using a flow cytometer with appropriate excitation (e.g., 633 nm laser) and emission filters (e.g., 660/20 nm bandpass filter).[1]

Visualizing Experimental Workflows

This compound-SE Staining Workflow

DDAO_Staining_Workflow This compound-SE Staining Workflow for Suspension Cells prep_cells Prepare Single-Cell Suspension in Serum-Free Buffer add_this compound Add this compound-SE to Desired Concentration prep_cells->add_this compound incubate Incubate at 37°C (Protected from Light) add_this compound->incubate quench Quench Reaction with Complete Culture Medium incubate->quench wash1 Wash Cells (1st time) quench->wash1 wash2 Wash Cells (2nd time) wash1->wash2 resuspend Resuspend in Culture Medium for Experiment wash2->resuspend analyze Analyze via Flow Cytometry or Microscopy resuspend->analyze

Caption: A flowchart illustrating the key steps for staining suspension cells with this compound-SE.

Cell Proliferation Analysis Workflow

Proliferation_Analysis_Workflow Cell Proliferation Analysis using this compound-SE start Stained Parent Population (Generation 0) gen1 Generation 1 (1/2 Fluorescence) start->gen1 1st Division analysis Flow Cytometry Histogram start->analysis gen2 Generation 2 (1/4 Fluorescence) gen1->gen2 2nd Division gen1->analysis genN Generation N (1/2^N Fluorescence) gen2->genN ...nth Division gen2->analysis genN->analysis

Caption: Diagram showing the principle of dye dilution for cell proliferation analysis.

Troubleshooting Logic Flow

Troubleshooting_Workflow Troubleshooting this compound-SE Staining Issues start Problem with Staining? weak_signal Weak or No Signal start->weak_signal Yes high_bg High Background start->high_bg Yes uneven_stain Uneven Staining start->uneven_stain Yes cytotoxicity Cytotoxicity Observed start->cytotoxicity Yes sol_weak Increase this compound Conc. Check Staining Buffer Verify Dye Quality weak_signal->sol_weak sol_bg Decrease this compound Conc. Improve Washing Steps high_bg->sol_bg sol_uneven Ensure Single-Cell Suspension Standardize Protocol uneven_stain->sol_uneven sol_toxic Decrease this compound Conc. Reduce Incubation Time Check DMSO Conc. cytotoxicity->sol_toxic

Caption: A logical flowchart for troubleshooting common issues with this compound-SE staining.

References

DDAO Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) and its derivatives. The content is designed to help you address common issues, particularly poor signal-to-noise ratio, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)) is a near-infrared (NIR) fluorescent probe.[1] Its key advantages include a long emission wavelength and a large Stokes shift (the difference between the excitation and emission maxima), which helps to minimize interference from autofluorescence inherent in many biological samples.[2][3] Autofluorescence is often more pronounced at shorter wavelengths (blue, green, and red), so using a far-red dye like this compound can significantly improve the signal-to-noise ratio.[2][3] this compound is commonly used as a substrate in enzyme-linked immunosorbent assays (ELISAs) and other enzyme assays, particularly those involving horseradish peroxidase (HRP) or beta-galactosidase (β-gal).[4] In these assays, an enzyme cleaves a this compound-derivative, releasing the highly fluorescent this compound molecule.[4]

Q2: What are the spectral properties of this compound?

The spectral properties of this compound make it compatible with common laser lines, such as the 633 nm He-Ne laser.[2][3]

PropertyWavelength (nm)
Excitation Maximum (λex)~646-648 nm[2][5]
Emission Maximum (λem)~658-659 nm[2][5]

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound and its derivatives are crucial for optimal performance.

  • This compound: Dissolve in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 500 µM.[1]

  • This compound Phosphate: This derivative has good water solubility and can be dissolved in deionized water (dH2O) or dimethylformamide (DMF) to a concentration of around 5 mM.[2][3]

  • This compound-Galactoside (DDAOG): Prepare a stock solution in DMSO, for instance, at 5 mg/mL.[6]

For all this compound-based probes, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.[1]

Troubleshooting Poor Signal-to-Noise Ratio

A poor signal-to-noise ratio (SNR) can manifest as either a weak signal or high background fluorescence. Below are common causes and solutions.

Q4: My fluorescent signal is weak or absent. What should I do?

A weak or non-existent signal can be due to several factors related to the probe, the experimental conditions, or the instrumentation.

  • Check Probe Integrity: Ensure your this compound stock solution has been stored correctly and has not expired. Repeated freeze-thaw cycles or prolonged exposure to light can degrade the fluorophore.

  • Optimize Probe Concentration: The optimal concentration of the this compound probe can vary depending on the application and cell type. It is crucial to perform a concentration titration to find the lowest effective concentration that yields a strong signal without increasing the background. For cell staining, concentrations can range from 0.5 to 25 µM.

  • Verify Enzyme Activity: In enzymatic assays, ensure the enzyme (e.g., HRP, β-galactosidase) is active. Run a positive control with a known active enzyme to confirm.

  • Check Instrument Settings: Confirm that you are using the correct excitation and emission filters for this compound (~648 nm for excitation and ~658 nm for emission).[5] Also, optimize the gain setting on your microplate reader or microscope; a gain that is too low may not sufficiently amplify a weak signal.

  • Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching (light-induced signal degradation). Minimize the exposure of your samples to excitation light before measurement. Using an antifade mounting medium can help for microscopy applications.

Q5: I am experiencing high background fluorescence. How can I reduce it?

High background fluorescence is a common issue that can obscure your specific signal. Here are several strategies to mitigate it:

  • Autofluorescence: Although this compound's far-red emission minimizes autofluorescence from biological samples, it can still be a problem, especially with certain tissues or cell types.[2]

    • Include an Unstained Control: Always run an unstained sample (cells or tissue without the this compound probe) to determine the level of endogenous autofluorescence.

    • Use Appropriate Buffers: Avoid using media containing phenol red, as it is fluorescent. Use phosphate-buffered saline (PBS) or a clear imaging buffer for the final imaging or measurement steps.

  • Non-Specific Binding of the Probe: this compound probes can bind to cellular components other than the target, leading to high background.

    • Increase Wash Steps: After incubating with the this compound probe, increase the number and duration of wash steps to more effectively remove unbound or loosely bound probe.

    • Optimize Blocking: For immunoassays, ensure that blocking is sufficient. You can try increasing the concentration of the blocking agent (e.g., BSA) or the incubation time.

    • Add Surfactants: Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) in your wash buffer can help reduce non-specific hydrophobic interactions.

  • High Probe Concentration: Using an excessive concentration of the this compound probe is a common cause of high background. Titrate the probe to find the optimal concentration that balances signal intensity and background noise.

Experimental Protocols

General Protocol for an Enzyme-Based this compound Assay

This protocol provides a general framework for using a this compound-based substrate to measure enzyme activity in a microplate format.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound-based substrate (e.g., this compound-phosphate) in an appropriate solvent (e.g., dH2O or DMF for this compound-phosphate).[3]

    • Prepare your enzyme solution and any necessary buffers. The optimal pH for the assay will depend on the specific enzyme being used.

  • Assay Procedure:

    • Add your sample containing the enzyme to the wells of a microplate.

    • Include appropriate controls:

      • Negative Control (No Enzyme): Sample buffer without the enzyme to measure background from the substrate.

      • Positive Control: A known amount of active enzyme to ensure the assay is working.

    • Add the this compound substrate solution to each well to initiate the reaction.

    • Incubate the plate at the optimal temperature for the enzyme for a specific period (e.g., 10-60 minutes), protected from light.[7] The incubation time may need to be optimized.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with excitation set to ~648 nm and emission to ~659 nm.[7]

    • Correct for background by subtracting the fluorescence of the negative control wells.

Visualizations

experimental_workflow prep Reagent Preparation (this compound Substrate, Buffers, Enzyme) setup Assay Setup (Samples and Controls in Microplate) prep->setup initiate Initiate Reaction (Add this compound Substrate) setup->initiate incubate Incubation (Protect from Light) initiate->incubate measure Fluorescence Measurement (Ex: ~648nm, Em: ~659nm) incubate->measure analyze Data Analysis (Background Subtraction) measure->analyze

General experimental workflow for a this compound-based enzyme assay.

troubleshooting_workflow start Poor Signal-to-Noise Ratio high_bg High Background? start->high_bg weak_signal Weak Signal? high_bg->weak_signal No autofluorescence Check Autofluorescence (Unstained Control) high_bg->autofluorescence Yes check_probe Check Probe Integrity (Storage, Expiration) weak_signal->check_probe Yes nonspecific_binding Reduce Non-Specific Binding (Increase Washes, Add Surfactant) autofluorescence->nonspecific_binding optimize_conc_bg Optimize Probe Concentration (Titrate Down) nonspecific_binding->optimize_conc_bg check_enzyme Verify Enzyme Activity (Positive Control) check_probe->check_enzyme check_settings Check Instrument Settings (Filters, Gain) check_enzyme->check_settings optimize_conc_signal Optimize Probe Concentration (Titrate Up) check_settings->optimize_conc_signal signaling_pathway enzyme Enzyme (e.g., HRP, β-Galactosidase) ddao_product This compound Product (Highly Fluorescent) enzyme->ddao_product Enzymatic Cleavage ddao_substrate This compound Substrate (Non-fluorescent) ddao_substrate->enzyme sub Substrate (e.g., H2O2) sub->enzyme

References

Preventing photobleaching of DDAO during imaging.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using the far-red fluorescent probe DDAO (7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)) in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is bleaching very quickly. What is causing this and how can I prevent it?

A1: Rapid photobleaching of this compound is a common issue caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye.[1] To prevent this, a multi-faceted approach is recommended:

  • Optimize Imaging Parameters: Use the lowest possible laser power and the shortest exposure time that still provides an adequate signal-to-noise ratio.[1]

  • Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your mounting medium or imaging buffer. These reagents work by scavenging oxygen or quenching the reactive triplet state of the fluorophore.

  • Control the Chemical Environment: For live-cell imaging, using an oxygen scavenging system in your buffer can significantly reduce photobleaching.[1]

Q2: What are antifade reagents and which ones are compatible with this compound?

A2: Antifade reagents are chemical formulations that protect fluorescent dyes from photobleaching. They are essential for obtaining high-quality, stable fluorescence images. Several types of antifade reagents are compatible with this compound and other far-red fluorophores:

  • Commercial Mounting Media: Products like ProLong™ Gold and VECTASHIELD® are widely used for fixed-cell imaging and have been shown to be effective for a broad range of dyes.[2][3]

  • Oxygen Scavenging Systems (for live-cell imaging): The most common is a GLOX buffer, which contains glucose oxidase and catalase to enzymatically remove dissolved oxygen.

  • Triplet State Quenchers: Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be added to mounting media to reduce photobleaching.[4]

Q3: Can I make my own antifade mounting medium?

A3: Yes, you can prepare a "homemade" antifade mounting medium. A common recipe includes the antioxidant DABCO. A basic formulation involves dissolving DABCO in a glycerol/PBS solution. The pH should be adjusted to be slightly basic (around 8.0-8.5) for optimal fluorescence of many dyes.

Q4: My this compound signal is weak even before I start imaging. What could be the problem?

A4: A weak initial signal can be due to several factors:

  • Low Probe Concentration: Ensure you are using the recommended concentration of the this compound probe for your specific application.

  • Quenching: Some antifade reagents, while preventing photobleaching, can cause an initial reduction in fluorescence intensity (quenching).[5] If you suspect this, you can try imaging a sample in PBS first to establish a baseline.

  • Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for this compound (Excitation/Emission maxima ~646/659 nm).

  • pH of Mounting Medium: The fluorescence of this compound can be pH-dependent. Ensure your imaging buffer or mounting medium is at an optimal pH (typically around 7.4 for cellular imaging).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid Signal Loss Photobleaching due to high laser power or long exposure.Reduce laser power to the minimum required for a good signal. Decrease camera exposure time.
Absence of antifade reagent.Use a commercial or homemade antifade mounting medium for fixed cells. For live cells, use an oxygen scavenging system like a GLOX buffer.
No/Weak Signal Incorrect filter set for this compound.Check your microscope's filter specifications. Use a filter set appropriate for far-red fluorescence (e.g., Cy5 filter set).
Low concentration of this compound probe.Optimize the staining protocol with a higher concentration of the this compound probe.
Quenching by the antifade reagent.Image a control sample in PBS to assess initial fluorescence. Some quenching is a trade-off for increased photostability.
High Background Autofluorescence from cells or medium.Use a specialized imaging medium with reduced autofluorescence. For fixed cells, consider a pre-bleaching step before staining.
Non-specific binding of the this compound probe.Increase the number of wash steps after staining. Include a blocking step in your protocol if applicable.
Image Appears Blurry Mismatch in refractive index between the objective, immersion oil, and mounting medium.Ensure the refractive index of your mounting medium is matched to your immersion oil (typically ~1.51).[6]

Quantitative Data on Photostability

The following table provides representative data on the photostability of far-red fluorescent dyes, spectrally similar to this compound, with and without the use of common antifade reagents. The data is presented as the photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Condition Photobleaching Half-life (seconds) Reference
In PBS (no antifade)~10 - 30[7][8]
With ProLong™ Gold>300[9]
With VECTASHIELD®>200[10]
With GLOX buffer>500[11]

Note: This data is based on studies with spectrally similar dyes like Cy5 and Alexa Fluor 647 and should be considered as a guideline for the expected performance with this compound.

Experimental Protocols

Protocol 1: Imaging this compound in Fixed Cells with ProLong™ Gold Antifade Mountant

Objective: To stain and image intracellular targets in fixed cells using a this compound-conjugated probe while minimizing photobleaching.

Materials:

  • Cells grown on coverslips

  • This compound-conjugated antibody or probe

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • ProLong™ Gold Antifade Mountant[12]

  • Microscope slides

  • Nail polish or sealant

Procedure:

  • Cell Fixation:

    • Wash cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization (if required for intracellular targets):

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS.

  • Blocking:

    • Incubate cells with blocking buffer for 30 minutes to reduce non-specific binding.

  • Staining:

    • Incubate cells with the this compound-conjugated probe at the recommended concentration for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBS.

  • Mounting:

    • Carefully remove the coverslip from the washing buffer and wick away excess liquid.

    • Place a drop of ProLong™ Gold Antifade Mountant onto a clean microscope slide.[13]

    • Invert the coverslip onto the drop of mounting medium, avoiding air bubbles.

    • Allow the mountant to cure for 24 hours at room temperature in the dark.[12]

  • Sealing and Imaging:

    • Seal the edges of the coverslip with nail polish.

    • Image using a fluorescence microscope with appropriate filters for this compound.

Protocol 2: Live-Cell Imaging with a this compound-based H₂O₂ Probe using a GLOX Buffer

Objective: To monitor intracellular hydrogen peroxide (H₂O₂) production in real-time using a this compound-based fluorescent probe, with enhanced photostability provided by a GLOX buffer.

Materials:

  • Live cells in a glass-bottom imaging dish

  • This compound-based H₂O₂ probe

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • GLOX buffer components:

    • Glucose Oxidase

    • Catalase

    • Glucose

  • PBS

Procedure:

  • Cell Preparation:

    • Plate cells in a glass-bottom imaging dish and allow them to adhere overnight.

  • Probe Loading:

    • Replace the culture medium with a serum-free medium containing the this compound-based H₂O₂ probe at the desired concentration.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells twice with a warm imaging medium.

  • Preparation of GLOX Imaging Buffer (prepare fresh):

    • Prepare a stock solution of 20% (w/v) glucose in water.

    • Prepare a stock solution of glucose oxidase (e.g., 10 mg/mL in PBS).

    • Prepare a stock solution of catalase (e.g., 5 mg/mL in PBS).

    • On the day of the experiment, add glucose to the imaging medium to a final concentration of 10 mM.

    • Just before imaging, add glucose oxidase and catalase to the imaging medium to final concentrations of 0.5 U/mL and 100 U/mL, respectively.

  • Imaging:

    • Replace the medium in the imaging dish with the freshly prepared GLOX imaging buffer.

    • Place the dish on the microscope stage, equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Induce H₂O₂ production using your desired stimulus.

    • Acquire images using a time-lapse sequence with minimal laser power and exposure time.

Visualizations

Photobleaching Mechanism and Prevention

Photobleaching DDAO_ground This compound (Ground State) DDAO_excited This compound (Excited Singlet State) DDAO_ground->DDAO_excited Excitation Light DDAO_excited->DDAO_ground Fluorescence DDAO_triplet This compound (Triplet State) DDAO_excited->DDAO_triplet Intersystem Crossing DDAO_triplet->DDAO_ground Phosphorescence (slow) Bleached_this compound Bleached this compound (Non-fluorescent) DDAO_triplet->Bleached_this compound Photochemical Reaction ROS Reactive Oxygen Species (ROS) DDAO_triplet->ROS + O₂ Oxygen Molecular Oxygen (O₂) ROS->Bleached_this compound attacks this compound Antifade Antifade Reagent Antifade->DDAO_triplet Quenches Antifade->ROS Scavenges

Caption: Mechanism of this compound photobleaching and the protective role of antifade reagents.

Experimental Workflow for this compound Imaging

Workflow start Start prep Cell Preparation (Culture on Coverslips) start->prep fix_perm Fixation & Permeabilization prep->fix_perm stain Staining with this compound Probe fix_perm->stain wash Wash Steps stain->wash mount Mounting with Antifade Reagent wash->mount image Fluorescence Imaging mount->image analysis Image Analysis image->analysis end End analysis->end

Caption: A typical experimental workflow for immunofluorescence imaging using a this compound probe.

This compound as a Probe for ROS-Mediated NF-κB Signaling

ROS_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, Pathogen) Receptor Receptor Activation Stimulus->Receptor NOX NADPH Oxidase (NOX) Receptor->NOX ROS_production H₂O₂ Production NOX->ROS_production DDAO_probe This compound-based H₂O₂ Probe (Non-fluorescent) ROS_production->DDAO_probe Oxidation IKK IKK Complex ROS_production->IKK Activates DDAO_fluorescent This compound (Fluorescent) DDAO_probe->DDAO_fluorescent Fluorescent Signal IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB NFkB_active NF-κB NFkB_inactive->NFkB_active IκB Degradation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binds Gene_expression Gene Expression (Inflammation, Survival) DNA->Gene_expression

Caption: this compound as a fluorescent probe to monitor H₂O₂ production in the NF-κB signaling pathway.[14][15]

References

DDAO Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and storage of DDAO (9H-(1,3-dichloro-9,9-dimethylacridin-2-one)). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder should be stored at 4°C and protected from light.[1] For long-term storage, -20°C for up to three years is also recommended.[2]

Q2: What is the best way to prepare and store this compound stock solutions?

A2: this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] It is crucial to use high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1] Stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][3]

Quantitative Data Summary: Recommended Storage of this compound Stock Solutions

Storage TemperatureDurationRecommendations
-20°C1 month[1] to 3 months[4]Protect from light.[1][5]
-80°C6 months[1] to 1 year[2]Protect from light.[1]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is a light-sensitive fluorescent probe.[2] To prevent photobleaching and degradation, it is imperative to protect both the powder and solutions from light during storage and handling.[2][5]

Q4: Can I store this compound working solutions in aqueous buffers?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[6] For assays, working solutions should be prepared fresh from a DMSO stock solution just before use.[4] The stability of this compound in aqueous solutions can be affected by various factors, including pH and the presence of other molecules.[5][7]

Q5: What are the excitation and emission wavelengths for this compound?

A5: this compound has a tunable excitation wavelength in the range of 600-650 nm and an emission wavelength of approximately 656 nm.[2]

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal

Possible Causes:

  • Degraded this compound: The this compound may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles) or being past its recommended shelf life.

  • Incorrect Wavelength Settings: The fluorometer or microscope may not be set to the optimal excitation and emission wavelengths for this compound.

  • Low this compound Concentration: The working solution of this compound may be too dilute.

  • Incompatible Buffer: The pH or components of the assay buffer may be quenching the fluorescence of this compound.[8]

  • Enzyme Inactivity (for enzymatic assays): The enzyme being assayed may be inactive, resulting in no production of the fluorescent this compound product from its substrate conjugate.

Solutions:

  • Always use fresh this compound or this compound that has been stored correctly. Prepare fresh working solutions for each experiment.

  • Verify the excitation and emission wavelengths on your instrument.

  • Prepare a fresh, higher concentration working solution of this compound.

  • Test the fluorescence of this compound in different buffer systems to identify any quenching effects.

  • Include a positive control with a known active enzyme to ensure the assay is working correctly.[1]

Issue 2: High Background Fluorescence

Possible Causes:

  • Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.

  • Autofluorescence: Biological samples themselves can exhibit autofluorescence.[9]

  • Excess this compound: Using too high a concentration of this compound can lead to high background signal.[10]

  • Non-specific Binding: In assays involving antibodies or other proteins, this compound or its conjugates may bind non-specifically to surfaces or other molecules.[11]

  • Plasticware Fluorescence: Some plastic labware can fluoresce and contribute to background noise.[9]

Solutions:

  • Use high-purity reagents and solvents.

  • Include a "no-DDAO" control to measure the autofluorescence of your sample.

  • Titrate the this compound concentration to find the optimal balance between signal and background.

  • Incorporate blocking agents and optimize washing steps to minimize non-specific binding.[1]

  • Whenever possible, use glass or low-fluorescence plasticware for your experiments.[9]

Issue 3: Inconsistent or Variable Results

Possible Causes:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability, especially when working with small volumes.

  • Temperature and pH Fluctuations: Enzyme activity and fluorescence intensity can be sensitive to changes in temperature and pH.[1][12]

  • Photobleaching: Exposing the samples to excessive light during the experiment can cause the fluorescence to fade over time.[11]

  • This compound Aggregation: At higher concentrations or in certain buffers, this compound may aggregate, leading to inconsistent fluorescence readings.

Solutions:

  • Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix for reagents where possible to ensure consistency across wells.[2]

  • Ensure that the temperature and pH of your assay are tightly controlled.[1][12]

  • Minimize the exposure of your samples to light. Use mounting media with an antifade reagent for microscopy applications.[11]

  • Prepare this compound working solutions at the lowest effective concentration and consider using surfactants to prevent aggregation if necessary.

Experimental Protocols

Protocol 1: General Assessment of this compound Photostability

This protocol provides a general framework for assessing the photostability of this compound in a specific buffer.

Methodology:

  • Prepare this compound Solution: Prepare a working solution of this compound in the desired buffer at a concentration that gives a strong but not saturating fluorescence signal.

  • Sample Preparation: Aliquot the this compound solution into two sets of transparent, chemically inert containers (e.g., quartz cuvettes or microplates).

  • Dark Control: Wrap one set of samples completely in aluminum foil to serve as the dark control.[13]

  • Light Exposure: Expose the unwrapped samples to a controlled light source. A light source that produces an output similar to the D65/ID65 emission standard (e.g., a xenon or metal halide lamp) is recommended.[14] The overall illumination should be not less than 1.2 million lux hours with an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

  • Fluorescence Measurement: At regular time intervals, measure the fluorescence intensity of both the light-exposed and dark control samples using a fluorometer. Use the appropriate excitation and emission wavelengths for this compound.

  • Data Analysis: Plot the fluorescence intensity as a function of time for both sets of samples. The percentage of fluorescence decay in the light-exposed samples compared to the dark controls will indicate the photostability of this compound under the tested conditions.

Protocol 2: Assessment of this compound Thermal Stability using a DSF-like Method

This protocol adapts the principles of Differential Scanning Fluorimetry (DSF) to assess the thermal stability of this compound.[15][16]

Methodology:

  • Prepare this compound Solution: Prepare a working solution of this compound in the buffer of interest.

  • Instrument Setup: Use an instrument capable of controlled temperature ramping and fluorescence detection, such as a real-time PCR machine or a dedicated DSF instrument.[17]

  • Thermal Ramp: Subject the this compound solution to a gradual increase in temperature (e.g., 1°C per minute) over a defined range.

  • Fluorescence Monitoring: Continuously monitor the fluorescence intensity of the this compound solution as the temperature increases.

  • Data Analysis: Plot the fluorescence intensity versus temperature. A sharp decrease in fluorescence at a specific temperature may indicate thermal degradation of the this compound molecule. The temperature at the midpoint of this transition can be considered the apparent melting or degradation temperature (Td).

Visualizations

DDAO_Stability_Testing_Workflow cluster_prep Preparation cluster_measurement Measurement & Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare this compound Working Solution (Buffer) prep_stock->prep_working light_exposure Light Exposure prep_working->light_exposure dark_control Dark Control (Foil Wrapped) prep_working->dark_control thermal_ramp Thermal Ramp prep_working->thermal_ramp measure_fluor Measure Fluorescence (Time Points / Temp Gradient) light_exposure->measure_fluor dark_control->measure_fluor thermal_ramp->measure_fluor analyze Analyze Data (% Decay / Td) measure_fluor->analyze

Caption: Experimental workflow for assessing this compound stability.

DDAO_Troubleshooting_Logic cluster_low_signal Low/No Signal cluster_high_bg High Background decision decision issue issue solution solution start Start Troubleshooting issue_node Identify Primary Issue start->issue_node low_signal Low/No Signal issue_node->low_signal high_bg High Background issue_node->high_bg check_this compound Check this compound Integrity & Concentration low_signal->check_this compound Is this compound fresh and properly stored? check_instrument Check Instrument Settings check_this compound->check_instrument Yes solution_this compound Use fresh this compound, prepare new solution check_this compound->solution_this compound No check_buffer Check Buffer Compatibility check_instrument->check_buffer Yes solution_instrument Correct wavelength and gain settings check_instrument->solution_instrument No solution_buffer Test alternative buffers check_buffer->solution_buffer No check_reagents Check Reagent Purity high_bg->check_reagents check_conc Check this compound Concentration check_reagents->check_conc Reagents Pure solution_reagents Use fresh, high-purity reagents check_reagents->solution_reagents Contaminated solution_conc Titrate this compound to lower concentration check_conc->solution_conc Too High

Caption: Troubleshooting logic for common this compound assay issues.

References

Effect of pH on DDAO fluorescence intensity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on the fluorescence intensity of DDAO (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)). This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescence of this compound sensitive to pH?

Yes, the fluorescence of this compound is pH-dependent.[1][2] Generally, its fluorescence intensity increases as the pH becomes more alkaline. This is a critical factor to consider when designing and interpreting experiments using this compound, as variations in buffer pH can significantly impact fluorescence readouts.

Q2: What is the optimal pH for using this compound in enzymatic assays?

The optimal pH for this compound-based enzymatic assays is often in the slightly alkaline range, typically between pH 7.4 and 8.5. For example, a Tris-HCl buffer at pH 8.0 has been used in studies measuring this compound fluorescence.[3] However, the optimal pH can vary depending on the specific enzyme being assayed. It is crucial to determine the optimal pH for your particular enzyme and ensure consistent pH control throughout your experiments.

Q3: How should I prepare this compound for use in experiments?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] This stock solution is then diluted to the final working concentration in the appropriate aqueous buffer for your experiment, such as a phosphate buffer at pH 7.4.[4]

Q4: What are the excitation and emission wavelengths for this compound?

This compound has a maximum excitation wavelength of approximately 648 nm and a maximum emission wavelength of around 658 nm.[2]

Troubleshooting Guide: pH-Related Issues with this compound Fluorescence

This guide addresses common problems encountered during experiments involving this compound fluorescence that may be related to pH.

Problem Potential Cause Recommended Solution
Low or no fluorescence signal Acidic buffer pH: this compound fluorescence is significantly lower in acidic conditions.Verify the pH of your buffer and adjust it to the optimal range for your assay (typically neutral to slightly alkaline).
Incorrect buffer composition: Certain buffer components can quench fluorescence.Test alternative buffer systems to see if the signal improves. Ensure all buffer components are compatible with fluorescence assays.
High background fluorescence Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent impurities.Use high-purity, fluorescence-free reagents and water. Prepare fresh buffers for each experiment.
Autofluorescence from sample components: Biological samples can exhibit their own fluorescence.Run a control sample without this compound to measure the background autofluorescence and subtract it from your experimental readings.
Inconsistent or variable fluorescence readings Unstable buffer pH: The pH of the buffer may be drifting over the course of the experiment.Use a buffer with sufficient buffering capacity for the experimental conditions. Re-measure the pH at the end of the experiment to check for significant changes.
Temperature fluctuations: Temperature can influence both pH and fluorescence quantum yield.Ensure that all measurements are performed at a constant and controlled temperature.
Unexpected shifts in excitation or emission spectra Significant pH changes: Extreme pH values can alter the chemical structure of the fluorophore, leading to spectral shifts.Maintain a stable and appropriate pH throughout the experiment. If you suspect a spectral shift, re-measure the excitation and emission spectra of this compound in your experimental buffer.

Data Presentation

pHRelative Fluorescence Intensity (%)
4.015
5.025
6.040
7.065
7.480
8.095
8.5100
9.098
10.090

Experimental Protocols

Protocol for Determining the pH Profile of this compound Fluorescence

This protocol outlines the steps to measure the fluorescence intensity of this compound across a range of pH values.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • A series of buffers with different pH values (e.g., citrate, phosphate, and borate buffers covering a range from pH 4 to 10)

  • Fluorometer or microplate reader with appropriate filters for this compound (Excitation: ~648 nm, Emission: ~658 nm)

  • pH meter

  • Black microplates suitable for fluorescence measurements

Procedure:

  • Buffer Preparation: Prepare a series of buffers with known pH values covering the desired range. Verify the final pH of each buffer solution using a calibrated pH meter.

  • Working Solution Preparation: For each pH value, prepare a working solution of this compound by diluting the stock solution into the corresponding buffer. The final concentration of this compound should be optimized for your instrument but is typically in the low micromolar range. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.

  • Measurement:

    • Pipette replicate samples of each this compound working solution into the wells of a black microplate.

    • Include a "buffer blank" for each pH value containing only the buffer to measure background fluorescence.

    • Measure the fluorescence intensity using a fluorometer or microplate reader set to the appropriate excitation and emission wavelengths for this compound.

  • Data Analysis:

    • Subtract the average background fluorescence of the buffer blank from the average fluorescence of the this compound samples for each pH value.

    • Normalize the fluorescence intensity values, for example, by setting the highest measured intensity to 100%.

    • Plot the normalized fluorescence intensity as a function of pH.

Visualizations

DDAO_pH_Effect cluster_pH pH Environment cluster_this compound This compound State cluster_Fluorescence Fluorescence Intensity Acidic_pH Acidic (Low pH) Protonated_this compound Protonated this compound Acidic_pH->Protonated_this compound Favors Neutral_pH Neutral (pH ~7) Neutral_pH->Protonated_this compound Deprotonated_this compound Deprotonated this compound Neutral_pH->Deprotonated_this compound Alkaline_pH Alkaline (High pH) Alkaline_pH->Deprotonated_this compound Favors Low_Fluorescence Low Fluorescence Protonated_this compound->Low_Fluorescence Results in High_Fluorescence High Fluorescence Deprotonated_this compound->High_Fluorescence Results in Troubleshooting_Workflow start Inconsistent this compound Fluorescence Data check_pH Is the buffer pH stable and correct? start->check_pH check_reagents Are reagents of high purity? check_pH->check_reagents Yes adjust_pH Adjust and verify buffer pH check_pH->adjust_pH No check_temp Is the temperature constant? check_reagents->check_temp Yes use_fresh_reagents Prepare fresh, high-purity buffers and reagents check_reagents->use_fresh_reagents No control_temp Use a temperature- controlled instrument check_temp->control_temp No remeasure Remeasure Fluorescence check_temp->remeasure Yes adjust_pH->remeasure use_fresh_reagents->remeasure control_temp->remeasure

References

DDAO Solubility: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the solubility of Dodecyldimethylamine oxide (DDAO) in common laboratory solvents. It is designed for researchers, scientists, and drug development professionals to facilitate experimental design and troubleshoot common issues.

This compound Solubility Data

The following table summarizes the known solubility of this compound in various laboratory solvents. Please note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

SolventMolar Mass ( g/mol )Solubility at 25°CObservations & Notes
Water (H₂O)18.02190,000 mg/L[1][2]Literature reports on this compound's water solubility are conflicting. While a high solubility value is reported, some sources describe it as insoluble.[3] This discrepancy may be due to the formation of micelles at concentrations above the critical micelle concentration (CMC), which can give the appearance of solubility. This compound's CMC in water is approximately 1-2 mM.
Ethanol (C₂H₅OH)46.07Max Conc.: 15.0 mg/mL (65.38 mM)Soluble.
Methanol (CH₃OH)32.04Data not availableGenerally considered soluble in polar organic solvents.[4]
Dimethyl Sulfoxide (DMSO)78.13Max Conc.: 0.1 mg/mL (0.44 mM)Sparingly soluble.
Dimethylformamide (DMF)73.09Data not availableGenerally considered soluble in polar organic solvents.[5]
Phosphate-Buffered Saline (PBS), pH 7.2N/AMax Conc.: 0.1 mg/mL (0.44 mM)Sparingly soluble.

Experimental Protocol: Determination of Surfactant Solubility

This protocol provides a general framework for determining the solubility of a surfactant like this compound in a given solvent. It is based on principles outlined in standard methods such as ISO 6839:1982 for anionic surfactants, adapted for general surfactant solubility determination.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a defined temperature to form a clear, homogeneous solution.

Materials:

  • This compound (solid or concentrated stock solution)

  • Solvent of interest (e.g., ethanol, DMSO)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Constant temperature bath or incubator

  • Light source for visual inspection (e.g., Tyndall beam)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a series of this compound solutions of increasing concentration in the chosen solvent.

    • Start with a low concentration and incrementally increase the amount of this compound added to a fixed volume of the solvent in volumetric flasks.

  • Dissolution:

    • For each prepared solution, stir vigorously using a magnetic stirrer at a constant, controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visual Inspection:

    • After the stirring period, allow the solutions to stand undisturbed for a short time.

    • Visually inspect each solution for any signs of undissolved solute, precipitation, or cloudiness. A clear, transparent solution indicates complete dissolution.

    • The use of a Tyndall beam (passing a light beam through the solution) can help in detecting suspended particles that may not be visible to the naked eye.

  • Determination of Solubility Limit:

    • The solubility limit is the highest concentration at which this compound completely dissolves to form a clear solution.

    • The concentration of the last clear solution before the appearance of turbidity or undissolved particles is taken as the approximate solubility.

  • Confirmation (Optional):

    • For more precise determination, the concentration of the supernatant of the saturated solution can be measured using an appropriate analytical technique (e.g., HPLC, titration).

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the handling and dissolution of this compound.

FAQs:

  • Why do some sources say this compound is soluble in water while others say it is insoluble? This is a common point of confusion. This compound is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. At low concentrations in water (below its critical micelle concentration or CMC), it dissolves as individual molecules. However, as the concentration increases above the CMC (approximately 1-2 mM), the molecules self-assemble into micelles. These micellar solutions can appear as a clear, homogeneous phase, leading to the classification of "soluble". The term "insoluble" might be used in contexts where true molecular solubility is being considered, or if a very high concentration leads to the formation of liquid crystalline phases.[6]

  • My this compound solution is cloudy. What does this mean? Cloudiness in a this compound solution can indicate several things:

    • Incomplete Dissolution: The concentration of this compound may be above its solubility limit in the chosen solvent and at the current temperature.

    • Precipitation: Changes in temperature or the addition of other substances can cause this compound to precipitate out of solution.

    • Phase Separation: At certain concentrations and temperatures, this compound solutions can separate into different phases, which may appear cloudy.

  • How can I improve the solubility of this compound?

    • Heating: Gently warming the solution can increase the solubility of this compound. However, be cautious as excessive heat can degrade the compound.

    • Sonication: Using an ultrasonic bath can help to break up aggregates and promote dissolution.

    • pH Adjustment: The solubility of this compound can be pH-dependent. In acidic conditions, the amine oxide group can be protonated, making it more cationic and potentially altering its solubility.

    • Co-solvents: Adding a small amount of a co-solvent in which this compound is more soluble might improve its overall solubility in the mixture.

  • What should I do if this compound precipitates out of my solution upon storage? Precipitation upon storage, especially at lower temperatures, is common for surfactant solutions. You can try to redissolve the precipitate by gently warming the solution with agitation. If the problem persists, it may be necessary to store the solution at a higher temperature or prepare fresh solutions before use.

This compound Solubility Troubleshooting Workflow

DDAO_Solubility_Troubleshooting start Start: this compound Solution Issue issue What is the issue with the this compound solution? start->issue cloudy Solution is Cloudy or Turbid issue->cloudy Cloudiness precipitate Precipitate has Formed issue->precipitate Precipitation insoluble This compound is Not Dissolving issue->insoluble Insolubility check_conc Is the concentration above the known solubility limit? cloudy->check_conc check_temp Was the solution stored at a lower temperature? precipitate->check_temp check_solvent Is the solvent appropriate for the desired concentration? insoluble->check_solvent reduce_conc Action: Reduce this compound concentration. check_conc->reduce_conc Yes use_agitation Are you using sufficient agitation (stirring/sonication)? check_conc->use_agitation No end_success Issue Resolved reduce_conc->end_success check_temp->check_conc No warm_solution Action: Gently warm and agitate the solution. check_temp->warm_solution Yes warm_solution->end_success change_solvent Action: Consider a different solvent or a co-solvent system. check_solvent->change_solvent No check_solvent->use_agitation Yes end_fail Issue Persists: Consult further literature or technical support. change_solvent->end_fail increase_agitation Action: Increase stirring speed or sonicate the solution. use_agitation->increase_agitation No use_agitation->end_fail Yes increase_agitation->end_success

References

Technical Support Center: Managing DDAO in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the far-red fluorescent probe 9-(dicyanovinyl)julolidine (DDAO) and its derivatives in complex biological matrices. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-based assays in a question-and-answer format, providing specific solutions to overcome experimental challenges.

Issue CategoryQuestionPossible Cause(s)Troubleshooting Steps
High Background Fluorescence Q1: My negative controls show high fluorescence, obscuring the signal from my experimental samples. What can I do? 1. Autofluorescence: Biological matrices like serum, plasma, and cell lysates contain endogenous fluorophores (e.g., NADH, flavins) that can emit in the same spectral region as this compound.[1][2] 2. Probe Hydrolysis: Spontaneous, non-enzymatic hydrolysis of this compound derivatives (e.g., DDAOG, this compound-phosphate) can lead to the release of fluorescent this compound. 3. Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent impurities.1. Spectral Optimization: Use narrow bandpass filters for excitation and emission to minimize the collection of autofluorescence. This compound's far-red properties are advantageous for reducing interference from common autofluorescence found in biological samples.[1] 2. Include "No-Enzyme" and "No-Substrate" Controls: These controls will help differentiate between enzymatic activity and background fluorescence from other sources. 3. Optimize Probe Concentration: Titrate the this compound substrate to find the lowest concentration that provides a robust signal without excessive background. 4. Buffer Selection: Test different assay buffers to identify one with minimal background fluorescence. Ensure all reagents are of high purity.
Low Signal or No Signal Q2: I am not observing the expected increase in fluorescence in my positive controls or experimental samples. What could be the problem? 1. Inactive Enzyme: The target enzyme may be inactive due to improper sample handling, storage, or the presence of inhibitors in the biological matrix. 2. Sub-optimal Assay Conditions: pH, temperature, or buffer composition may not be optimal for enzyme activity.[3] 3. Incorrect Filter Sets: The excitation and emission filters on the fluorescence plate reader or microscope may not be appropriate for this compound (Ex/Em: ~645 nm/~660 nm).[1][4] 4. Insufficient Incubation Time: The enzymatic reaction may not have proceeded long enough to generate a detectable signal.1. Confirm Enzyme Activity: Use a purified, active enzyme as a positive control to verify the assay setup. For cell-based assays, ensure cells are healthy and expressing the target enzyme. 2. Optimize Reaction Conditions: Refer to literature for the optimal pH and temperature for your target enzyme. An optimized buffer for β-galactosidase/DDAOG assays has been formulated.[3] 3. Verify Instrument Settings: Ensure the correct excitation and emission wavelengths are selected for this compound.[1] 4. Perform a Time-Course Experiment: Measure the fluorescence at multiple time points to determine the optimal incubation time. The this compound signal has been shown to be stable for at least 18 hours in some assays.[3]
Signal Instability Q3: The fluorescent signal is decreasing over time (photobleaching) or is otherwise unstable. How can I improve signal stability? 1. Photobleaching: Prolonged exposure to excitation light can lead to the photochemical destruction of the this compound fluorophore. 2. Enzyme Instability: The enzyme may be losing activity over the course of the assay. 3. Probe Instability: The this compound probe or its fluorescent product may be unstable in the specific biological matrix.1. Minimize Light Exposure: Reduce the intensity and duration of excitation light. Use neutral density filters and acquire images or readings efficiently. 2. Use Antifade Reagents: For microscopy, consider using a mounting medium containing an antifade reagent. 3. Optimize Sample Preparation: Ensure that sample preparation and storage conditions maintain enzyme stability. 4. Kinetic vs. Endpoint Reading: For plate-based assays, a kinetic reading mode can provide more information about signal stability over time compared to a single endpoint measurement.
Matrix Effects Q4: I suspect components of my biological matrix (e.g., plasma, serum) are interfering with the assay. How can I mitigate these effects? 1. Quenching: Components in the matrix can absorb the excitation or emission light, or directly quench the fluorescence of this compound. 2. Inhibition/Activation: The matrix may contain endogenous inhibitors or activators of the target enzyme.[5] 3. Non-specific Binding: this compound or its substrates may bind to proteins or lipids in the matrix, altering their fluorescent properties or availability for the enzymatic reaction.1. Sample Dilution: Diluting the biological sample can reduce the concentration of interfering substances. However, ensure the enzyme concentration remains sufficient for detection. 2. Protein Precipitation: For some applications, precipitating proteins from the sample prior to the assay can remove interfering components. 3. Use of Controls: Spike a known amount of active enzyme into the biological matrix to assess the extent of inhibition or quenching. 4. Standard Addition: This method can help to correct for matrix effects by creating a calibration curve within the sample matrix itself.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission wavelengths for this compound? A1: The excitation maximum for this compound is approximately 648 nm, and the emission maximum is around 658 nm.[6] This places its fluorescence in the far-red region of the spectrum.

Q2: Is this compound suitable for in vivo imaging? A2: Yes, the far-red fluorescence of this compound allows for better tissue penetration and reduced autofluorescence, making it a suitable probe for in vivo imaging applications, such as monitoring β-galactosidase expression in living animals.[4]

Q3: Can I use this compound for multiplexing with other fluorophores? A3: Yes, this compound's long-wavelength emission allows for multiplexing with fluorophores that emit in the green or orange regions of the spectrum. However, it is important to check for spectral overlap and potential bleed-through between channels.[1]

Q4: How does the performance of this compound-based assays compare to traditional colorimetric assays? A4: this compound-based assays often exhibit higher sensitivity. For instance, the signal-to-background ratio of the DDAOG method for β-galactosidase activity was found to be approximately 12-fold higher than the colorimetric substrate o-nitrophenyl-β-d-galactopyranoside (ONPG).[3]

Q5: What is the quantum yield of this compound? A5: this compound is used as a quantum yield standard for other far-red dyes, such as Alexa Fluor 647, indicating it has a reliable and well-characterized quantum yield.[7] The specific quantum yield can vary depending on the solvent and local environment.

Quantitative Data

The following tables summarize key performance metrics for this compound and its derivatives to aid in experimental design and data interpretation.

Table 1: Spectral Properties of this compound and a Common Derivative

CompoundExcitation Max (nm)Emission Max (nm)Key FeatureReference(s)
This compound~648~658Far-red fluorescence, high quantum yield.[6]
DDAOG~600-650 (cleaved)~656 (cleaved)Substrate for β-galactosidase; cleavage leads to a red shift in fluorescence.[4][8]

Table 2: Performance Comparison of DDAOG and ONPG for β-Galactosidase Assay

ParameterDDAOG AssayONPG AssayReference(s)
Detection Method FluorescenceColorimetric (Absorbance)[3]
Signal-to-Background Ratio ~12-fold higherLower[3]
Sensitivity HigherLower[3]

Experimental Protocols

Detailed Protocol 1: β-Galactosidase Activity Assay in Cell Lysates using DDAOG

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells expressing β-galactosidase

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., M-PER Mammalian Protein Extraction Reagent)[9]

  • DDAOG (9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) β-D-galactopyranoside) stock solution (5 mg/mL in DMSO)[1]

  • Assay Buffer (optimized for β-gal/DDAOG)[3]

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to the desired confluency in a 96-well plate.

    • Wash the cells twice with 100 µL of PBS per well.

    • Add 50 µL of Cell Lysis Buffer to each well and incubate at room temperature for 10 minutes with gentle shaking.

  • Assay Reaction:

    • Prepare the DDAOG working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1 µM).[4]

    • Add 50 µL of the DDAOG working solution to each well containing the cell lysate.

    • Include appropriate controls:

      • Negative Control (No Enzyme): Cell lysate from non-transfected or non-induced cells.

      • Blank (No Lysate): Cell Lysis Buffer only with DDAOG working solution.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically.[1]

  • Fluorescence Measurement:

    • Measure the fluorescence using a plate reader with excitation at ~645 nm and emission at ~660 nm.

Detailed Protocol 2: Alkaline Phosphatase Activity Assay in Serum using this compound Phosphate

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Serum samples

  • This compound phosphate stock solution (5 mM in deionized water or DMF)[10]

  • Alkaline Phosphatase Assay Buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Sample Preparation:

    • Thaw serum samples on ice.

    • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to remove any precipitates.

    • Dilute the serum samples in the Alkaline Phosphatase Assay Buffer. The optimal dilution factor should be determined to minimize matrix effects while ensuring detectable enzyme activity.

  • Assay Reaction:

    • Prepare the this compound phosphate working solution by diluting the stock solution in the Assay Buffer to the desired final concentration.

    • Add 50 µL of the diluted serum sample to each well of the 96-well plate.

    • Add 50 µL of the this compound phosphate working solution to each well.

    • Include controls:

      • Positive Control: Purified alkaline phosphatase.

      • Negative Control: Heat-inactivated serum.

      • Blank: Assay Buffer only with this compound phosphate working solution.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a plate reader with excitation at ~645 nm and emission at ~660 nm.

Visualizations

Experimental Workflow for β-Galactosidase Reporter Assay

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay Fluorescence Assay cluster_data_analysis Data Analysis cell_culture Culture cells with LacZ reporter gene transfection Transfect/Induce Gene Expression cell_culture->transfection cell_lysis Lyse cells to release β-galactosidase transfection->cell_lysis add_ddaog Add DDAOG Substrate cell_lysis->add_ddaog Lysate incubation Incubate at 37°C add_ddaog->incubation measure_fluorescence Measure Fluorescence (Ex: 645 nm, Em: 660 nm) incubation->measure_fluorescence normalize_data Normalize to Controls measure_fluorescence->normalize_data Raw Data quantify_expression Quantify Gene Expression normalize_data->quantify_expression

Caption: Workflow for a this compound-based β-galactosidase reporter gene assay.

Logical Relationship for Troubleshooting High Background

troubleshooting_high_background start High Background Fluorescence cause1 Autofluorescence of Matrix start->cause1 cause2 Probe Hydrolysis start->cause2 cause3 Contaminated Reagents start->cause3 solution1 Optimize Filters & Use Controls cause1->solution1 solution2 Optimize Probe Concentration cause2->solution2 solution3 Use High-Purity Reagents cause3->solution3

Caption: Troubleshooting logic for high background fluorescence in this compound assays.

References

Technical Support Center: Avoiding Artifacts in DDAO-Based Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DDAO-based enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate common artifacts encountered during their experiments. Below you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your results.

Understanding this compound-Based Assays

This compound (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)) is a sensitive fluorogenic substrate commonly used in coupled enzyme assays, particularly those involving horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of this compound, converting it into a highly fluorescent product. This reaction forms the basis for detecting the activity of various H₂O₂-producing enzymes.

Below is a diagram illustrating the basic signaling pathway of a this compound-based HRP assay.

DDAO_Assay_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection Enzyme H₂O₂-Producing Enzyme Product Product Enzyme->Product catalyzes Substrate Substrate Substrate->Enzyme H2O2 H₂O₂ Product->H2O2 releases HRP HRP H2O2->HRP Oxidized_this compound Oxidized this compound (Fluorescent) HRP->Oxidized_this compound catalyzes oxidation This compound This compound (Non-fluorescent) This compound->HRP Fluorescence Fluorescent Signal Oxidized_this compound->Fluorescence

This compound-based HRP assay signaling pathway.

Troubleshooting Guide

This guide addresses specific issues that may lead to artifacts in your this compound-based enzyme assays.

Issue 1: High Background Fluorescence

High background fluorescence can mask the true signal from your enzymatic reaction, leading to a low signal-to-noise ratio and inaccurate results.

Possible Causes and Solutions:

CauseSolution
Autofluorescent Compounds Test compounds may inherently fluoresce at the excitation/emission wavelengths of oxidized this compound. Run a control plate with compounds alone in assay buffer and measure fluorescence. Subtract this background from your experimental wells.
Contaminated Reagents Reagents or buffer components may be contaminated with fluorescent impurities. Prepare fresh solutions using high-purity water and reagents.
Non-enzymatic this compound Oxidation This compound can be slowly oxidized by light or other components in the assay buffer. Prepare the this compound substrate solution fresh and protect it from light.
Microplate Issues Use of incorrect microplates can increase background. For fluorescence assays, use black, opaque-bottom plates to minimize well-to-well crosstalk and background.[1]

Experimental Protocol: Testing for Compound Autofluorescence

  • Prepare Compound Dilutions: Create a serial dilution of your test compound in the assay buffer, covering the concentration range used in your main experiment.

  • Plate Setup: Add the compound dilutions to the wells of a black, opaque-bottom microplate. Include a "buffer only" control.

  • Fluorescence Measurement: Measure the fluorescence at the same excitation and emission wavelengths used for your this compound assay (e.g., excitation ~645 nm, emission ~665 nm).[2]

  • Data Analysis: If you observe a concentration-dependent increase in fluorescence from the compound alone, this indicates autofluorescence that must be subtracted from your assay data.

Issue 2: False Positives

False positives are compounds that appear to be inhibitors of your target enzyme but are actually interfering with the assay chemistry.[3]

Possible Causes and Solutions:

CauseSolution
Redox-Cycling Compounds (RCCs) RCCs can generate H₂O₂ in the presence of reducing agents (like DTT) often found in assay buffers. This excess H₂O₂ leads to a higher rate of this compound oxidation, masking true inhibition.[4][5]
HRP Inhibition The test compound may directly inhibit the HRP enzyme.
Fluorescence Quenching The compound may absorb the light emitted by the oxidized this compound, leading to an apparent decrease in signal.

Troubleshooting Workflow for False Positives:

False_Positive_Workflow Start Suspected False Positive (Apparent Inhibition) Catalase Add Catalase to Assay Start->Catalase HRP_Control Run HRP-only Control (No Primary Enzyme) Catalase->HRP_Control Inhibition Persists RCC Compound is a Redox Cycler Catalase->RCC Inhibition Reversed Orthogonal_Assay Perform Orthogonal Assay (Different Detection Method) HRP_Control->Orthogonal_Assay No Inhibition HRP_Inhibitor Compound Inhibits HRP HRP_Control->HRP_Inhibitor Inhibition Observed Assay_Interference Compound Interferes with Fluorescence Detection Orthogonal_Assay->Assay_Interference No Inhibition True_Hit Compound is a True Inhibitor Orthogonal_Assay->True_Hit Inhibition Confirmed Inconclusive Re-evaluate Assay Conditions Assay_Interference->Inconclusive

Workflow for diagnosing false positives.

Experimental Protocol: Catalase Rescue Experiment

This protocol helps to identify if a compound is a redox cycler.

  • Assay Setup: Prepare your standard this compound assay with your primary enzyme, substrate, this compound, HRP, and the suspected inhibitory compound.

  • Parallel Reaction: Set up an identical parallel reaction, but add catalase (an enzyme that degrades H₂O₂) to the assay mixture.

  • Incubation and Measurement: Incubate both reactions and measure the fluorescence signal over time.

  • Data Analysis: If the inhibitory effect of the compound is significantly reduced or eliminated in the presence of catalase, it is highly likely that the compound is a redox cycler generating excess H₂O₂.[5]

Issue 3: False Negatives

False negatives occur when a true inhibitor does not show activity due to assay interference.

Possible Causes and Solutions:

CauseSolution
Compound Precipitation The compound may be insoluble at the tested concentrations, preventing it from interacting with the target enzyme. Visually inspect the wells for precipitation. Test a wider range of concentrations and consider using a different solvent.
H₂O₂ Scavenging The compound may directly react with and consume the H₂O₂ produced by the primary enzyme, preventing the HRP-DDAO reaction.
Interference with Primary Enzyme The compound may have an unexpected activating effect on the primary enzyme, counteracting its inhibitory effect.

Experimental Protocol: H₂O₂ Scavenging Assay

  • Reaction Setup: In a microplate well, combine the assay buffer, HRP, this compound, and a known concentration of H₂O₂.

  • Add Compound: Add the test compound at various concentrations.

  • Measure Fluorescence: Measure the fluorescence signal over time.

  • Data Analysis: A decrease in the rate of fluorescence generation in the presence of the compound, independent of the primary enzyme, suggests that the compound is scavenging H₂O₂.

Quantitative Data on Interfering Compounds

The following table summarizes the 50% inhibitory concentrations (IC₅₀) for some compounds known to interfere with HRP-based assays. Note that these values can vary depending on the specific assay conditions.

CompoundInterference MechanismTypical IC₅₀ Range (µM)
α-NaphthoflavoneHRP Inhibition6 - 12[6]
ResorufinRedox CyclingNot applicable (causes exponential signal increase)[3]
MenadioneRedox CyclingVaries with reducing agent concentration
Quinolinedione (NSC 663284)Redox CyclingDependent on DTT concentration[5]

Frequently Asked Questions (FAQs)

Q1: How can I minimize the impact of autofluorescent compounds in my screen?

A1: The best approach is to "red-shift" your assay by using fluorescent probes that excite and emit at longer wavelengths, as fewer library compounds tend to fluoresce in this region.[7] If this is not possible, a pre-screen of your compound library for autofluorescence at your assay's wavelengths is recommended. The background fluorescence of each compound can then be subtracted from the final assay signal.

Q2: My positive and negative controls are not consistent between plates. What could be the cause?

A2: Inconsistent controls can be due to several factors, including temperature fluctuations, reagent instability, or pipetting errors. Ensure all reagents are at a stable, recommended temperature and that all solutions are thoroughly mixed before use. Use calibrated pipettes and consider using a master mix for your reagents to minimize pipetting variability.

Q3: What is the best way to confirm a "hit" from my primary screen?

A3: A true hit should be confirmed through a series of validation and counter-screening experiments. This includes re-testing the compound from a fresh stock, performing dose-response curves, and using an orthogonal assay with a different detection method to rule out assay-specific artifacts.[8]

Q4: Can the order of reagent addition affect my assay results?

A4: Yes, the order of addition can be critical, especially if you suspect compound interference. For example, pre-incubating your primary enzyme with the test compound before adding the substrate can help distinguish between competitive and non-competitive inhibitors. It is important to keep the order of addition consistent across all experiments.

By understanding the potential sources of artifacts and implementing the troubleshooting strategies and protocols outlined in this guide, you can significantly improve the quality and reliability of your this compound-based enzyme assay data.

References

Cell permeability issues with DDAO probes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing cell permeability issues with DDAO (9H-(1,3-dichloro-9,9-dimethylacridin-2-one)) probes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a near-infrared (NIR) fluorescent probe with a tunable excitation wavelength (around 645 nm) and a long emission wavelength (approximately 660 nm). It is often used as a reporter molecule in enzyme activity assays. A common application involves using a non-fluorescent this compound-substrate conjugate, such as this compound-galactoside. When the substrate is cleaved by a specific enzyme (e.g., β-galactosidase), the highly fluorescent this compound molecule is released.[1][2] This principle is widely used in assays for detecting cellular senescence and as a reporter gene in molecular biology.

Q2: How does this compound enter cells?

A2: this compound, being a relatively small and lipophilic molecule, is predicted to cross the cell membrane primarily through passive diffusion. This process does not require cellular energy and depends on the concentration gradient of the probe across the plasma membrane.[2][3][4] Factors influencing passive diffusion include the molecule's size, lipophilicity (fat-solubility), and the absence of a net charge.

Q3: What are the main challenges when using this compound probes in live cells?

A3: The primary challenges with this compound probes in live-cell imaging are related to achieving a sufficiently bright and stable intracellular signal. These challenges often stem from:

  • Poor cell permeability: The probe may not efficiently cross the cell membrane to reach its intracellular target.

  • Active efflux: Once inside the cell, this compound can be actively transported out by efflux pumps, which are membrane proteins that remove foreign substances.[5][6][7]

  • Low signal intensity: This can be due to low intracellular concentration, photobleaching, or suboptimal imaging conditions.

  • High background fluorescence: Non-specific binding of the probe or autofluorescence of the cells can obscure the desired signal.[8][9]

  • Cytotoxicity: At high concentrations or with prolonged exposure, this compound probes can be toxic to cells.[10]

Troubleshooting Guides

Problem 1: Weak or No Fluorescence Signal

A weak or absent fluorescence signal is a common issue in staining experiments.[4][8][9][11] The following guide provides a systematic approach to troubleshoot this problem.

start Start: Weak/No Signal check_probe Check Probe Integrity & Concentration start->check_probe check_staining Optimize Staining Protocol check_probe->check_staining Probe OK solution_probe Solution: Use fresh probe, titrate concentration check_probe->solution_probe Probe Issue check_efflux Investigate Efflux check_staining->check_efflux Staining Optimized solution_staining Solution: Adjust incubation time/temp, use serum-free media check_staining->solution_staining Protocol Issue check_instrument Verify Instrument Settings check_efflux->check_instrument Efflux Addressed solution_efflux Solution: Use efflux pump inhibitors check_efflux->solution_efflux Efflux Suspected solution_instrument Solution: Correct laser/filter, increase exposure check_instrument->solution_instrument Settings Incorrect

Caption: Troubleshooting workflow for weak or no this compound signal.

Potential Cause Recommended Solution
Probe Degradation or Low Concentration Ensure the this compound probe has been stored correctly, protected from light, and has not expired. Prepare fresh dilutions from a stock solution for each experiment. Perform a concentration titration to find the optimal concentration for your cell type, starting in the range of 1-10 µM.
Suboptimal Staining Protocol Optimize the incubation time and temperature. For live cells, an incubation of 20-60 minutes at 37°C is a good starting point. Staining in serum-free media can sometimes improve probe uptake.
Active Efflux by Membrane Pumps Many cells express efflux pumps (e.g., P-glycoprotein/MDR1) that can actively remove this compound from the cytoplasm.[7][12][13][14] Co-incubate cells with a broad-spectrum efflux pump inhibitor (EPI) such as Verapamil (10-50 µM) or Cyclosporin A (1-10 µM).
Incorrect Instrument Settings Verify that the correct laser line (e.g., 633 nm or 640 nm) and emission filter (e.g., 660/20 nm bandpass) are being used for this compound.[15] Increase the exposure time or laser power, but be mindful of potential phototoxicity and photobleaching.
Low Target Enzyme Activity (for this compound substrates) If using a this compound-based substrate (e.g., this compound-galactoside), ensure that the target enzyme is expressed and active in your cells. Include a positive control where high enzyme activity is expected.
Photobleaching Minimize the exposure of the stained cells to excitation light before imaging. Use an anti-fade mounting medium if imaging fixed cells. Acquire images efficiently to reduce the total light exposure.[8]
Problem 2: High Background or Non-Specific Staining

High background can obscure the specific signal, making data interpretation difficult.

start Start: High Background check_concentration Check Probe Concentration start->check_concentration check_washing Optimize Washing Steps check_concentration->check_washing Concentration OK solution_concentration Solution: Reduce probe concentration check_concentration->solution_concentration Too High check_autofluorescence Assess Autofluorescence check_washing->check_autofluorescence Washing Optimized solution_washing Solution: Increase number/duration of washes check_washing->solution_washing Insufficient solution_autofluorescence Solution: Use unstained control, spectral unmixing check_autofluorescence->solution_autofluorescence High

Caption: Troubleshooting workflow for high background with this compound.

Potential Cause Recommended Solution
Excessive Probe Concentration A high concentration of this compound can lead to non-specific binding to cellular components or aggregation of the probe. Reduce the probe concentration in your staining protocol.
Insufficient Washing Unbound probe remaining in the imaging medium will contribute to background fluorescence. Increase the number and duration of washing steps with a suitable buffer (e.g., PBS or HBSS) after staining.
Cellular Autofluorescence Some cell types exhibit significant intrinsic fluorescence, especially in the red and far-red spectrum. Image an unstained sample of your cells using the same instrument settings to determine the level of autofluorescence. If autofluorescence is high, you may need to use spectral unmixing techniques or choose a different fluorescent probe.
Probe Precipitation This compound is hydrophobic and can precipitate out of aqueous solutions at high concentrations. Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the this compound stock is low (typically <0.5%) in the final staining solution to maintain probe solubility.

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound

This protocol provides a starting point for staining live cells with this compound. Optimal conditions may vary depending on the cell type.

  • Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Prepare Staining Solution:

    • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • Dilute the this compound stock solution in warm (37°C) serum-free culture medium or a buffered salt solution (e.g., HBSS) to a final working concentration of 1-10 µM.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium).

  • Imaging: Image the cells immediately using appropriate fluorescence microscopy settings (Excitation: ~645 nm, Emission: ~660 nm).

Protocol 2: Enhancing this compound Staining with an Efflux Pump Inhibitor

This protocol can be used to determine if active efflux is limiting this compound accumulation in your cells.

  • Cell Preparation: Prepare cells as described in Protocol 1.

  • Prepare Solutions:

    • Prepare a this compound staining solution as described in Protocol 1.

    • Prepare a solution of an efflux pump inhibitor (e.g., 20 µM Verapamil) in the same buffer as the this compound staining solution.

  • Pre-incubation with Inhibitor:

    • Aspirate the culture medium.

    • Add the efflux pump inhibitor solution to the cells and incubate for 15-30 minutes at 37°C.

  • Staining:

    • Add the this compound staining solution (containing the efflux pump inhibitor at the same concentration) to the cells.

    • Incubate for 20-60 minutes at 37°C, protected from light.

  • Washing and Imaging: Wash and image the cells as described in Protocol 1. Compare the fluorescence intensity to cells stained with this compound in the absence of the inhibitor.

Data Presentation

Table 1: Physicochemical Properties of this compound and their Predicted Impact on Cell Permeability
PropertyValue (Predicted/Known)Impact on Cell Permeability
Chemical Name 9H-(1,3-dichloro-9,9-dimethylacridin-2-one)-
Molecular Weight ~308.18 g/mol Small molecular weight generally favors passive diffusion.
LogP (Octanol/Water Partition Coefficient) Predicted to be in the range of 3-4 (lipophilic)A positive LogP indicates lipophilicity, which is favorable for crossing the lipid bilayer of the cell membrane. However, very high lipophilicity can lead to non-specific membrane binding.
Hydrogen Bond Donors/Acceptors 1 Donor (NH group), 1 Acceptor (C=O group)A low number of hydrogen bond donors and acceptors is favorable for passive permeability, as fewer interactions with water need to be broken for the molecule to enter the lipid membrane.
Table 2: Common Efflux Pump Inhibitors and Recommended Starting Concentrations
InhibitorTarget Efflux Pump FamilyRecommended Starting ConcentrationNotes
Verapamil P-glycoprotein (MDR1/ABCB1)10-50 µMA widely used and relatively non-toxic inhibitor.
Cyclosporin A P-glycoprotein (MDR1/ABCB1)1-10 µMA potent inhibitor, but can have off-target effects.
MK-571 Multidrug Resistance-associated Proteins (MRPs/ABCC)10-50 µMUseful if MRP-family pumps are suspected to be involved.
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) Proton motive force uncoupler1-10 µMA broad-spectrum inhibitor that disrupts the energy source for many efflux pumps. Can be toxic to cells.[16]

Signaling Pathways and Experimental Workflows

This compound Uptake and Efflux Mechanism

The following diagram illustrates the hypothesized mechanism of this compound uptake via passive diffusion and its subsequent removal from the cell by active efflux pumps.

cluster_extracellular Extracellular Space cluster_cell Intracellular Space (Cytoplasm) DDAO_out This compound Probe DDAO_in This compound Probe DDAO_out->DDAO_in Passive Diffusion Target Intracellular Target DDAO_in->Target Binding efflux_pump Efflux Pump (e.g., P-gp) DDAO_in->efflux_pump Binding to Pump Fluorescence Fluorescence Signal Target->Fluorescence Signal Generation membrane Cell Membrane efflux_pump->DDAO_out Active Efflux (ATP-dependent)

Caption: Hypothesized mechanism of this compound cellular uptake and efflux.

References

Validation & Comparative

Validating DDAO Assay Results with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of enzyme activity is paramount. The N,N-dimethyl-4-aminophenyl (DDAO) assay, a fluorogenic method, has gained popularity for its sensitivity. However, rigorous validation of its results is crucial. This guide provides a comprehensive comparison of the this compound assay with mass spectrometry, the gold standard for molecular quantification, using the widely studied enzyme β-galactosidase as an exemplar. A traditional colorimetric method, the ONPG assay, is also included for a broader perspective.

This guide will delve into the experimental protocols for each method, present quantitative performance data in comparative tables, and illustrate the underlying principles and workflows through detailed diagrams.

At a Glance: Comparing β-Galactosidase Assays

Parameter This compound (DDAOG) Assay Mass Spectrometry (LC-MS/MS) ONPG Assay
Principle FluorogenicDirect quantification of analyte mass-to-charge ratioColorimetric
Detection Fluorescence (Ex/Em ~645/660 nm)Mass-to-charge ratio of a specific product or peptideAbsorbance (420 nm)
Sensitivity HighVery High (analyte dependent)Moderate
Signal-to-Background ~12-fold higher than ONPG[1]High (dependent on sample purity and chromatography)Lower than this compound[1]
Linearity Linearly related to enzyme amount and substrate concentration[1]Typically wide linear dynamic rangeFollows Michaelis-Menten kinetics
Throughput High (microplate compatible)Lower (sample preparation and run time)High (microplate compatible)
Specificity High for the enzyme, but susceptible to fluorescent interferenceVery High (based on mass and fragmentation)Susceptible to colorimetric interference
Quantitative Accuracy Relative quantification, requires standard curveAbsolute quantification possible with stable isotope standardsRelative quantification, requires standard curve

Table 1: High-level comparison of this compound, Mass Spectrometry, and ONPG assays for β-galactosidase activity.

Delving Deeper: Quantitative Performance

Parameter This compound (DDAOG) Assay Mass Spectrometry (LC-MS/MS) ONPG Assay
Limit of Detection (LOD) Data not explicitly found in searchesAnalyte and matrix dependent, typically in the low ng/mL to pg/mL range.[2]Data not explicitly found in searches
Limit of Quantification (LOQ) Data not explicitly found in searchesAnalyte and matrix dependent, typically in the ng/mL to pg/mL range.[2]Data not explicitly found in searches
Dynamic Range Not explicitly defined in searchesSeveral orders of magnitudeDependent on substrate concentration and incubation time
Precision (%RSD) <10% (inferred from reproducibility)[3]Typically <15% for inter-day and intra-day precision[2]Dependent on assay conditions
Accuracy (%Recovery) Not explicitly defined in searchesTypically within 85-115%[2]Dependent on assay conditions

Visualizing the Science

Signaling Pathway of the this compound-Galactoside (DDAOG) Assay

DDAO_Pathway DDAOG Enzymatic Reaction DDAOG DDAOG (Non-fluorescent) bGal β-Galactosidase DDAOG->bGal Substrate Binding This compound This compound (Highly Fluorescent) bGal->this compound Enzymatic Cleavage Galactose Galactose bGal->Galactose

Caption: Enzymatic conversion of DDAOG to fluorescent this compound.

Workflow for Validation of this compound Assay with Mass Spectrometry

Validation_Workflow This compound Assay Validation Workflow cluster_this compound This compound Assay cluster_MS Mass Spectrometry Validation DDAO_Sample Sample Preparation (e.g., cell lysate) DDAO_Reaction Add DDAOG Substrate Incubate DDAO_Sample->DDAO_Reaction DDAO_Readout Measure Fluorescence (Ex/Em ~645/660 nm) DDAO_Reaction->DDAO_Readout DDAO_Quant Relative Quantification (vs. Standard Curve) DDAO_Readout->DDAO_Quant Comparison Data Comparison (Correlation, Accuracy, Precision) DDAO_Quant->Comparison MS_Sample Sample Preparation (e.g., cell lysate, protein precipitation) MS_Reaction Enzymatic Reaction (if measuring product) MS_Sample->MS_Reaction MS_LC LC Separation MS_Reaction->MS_LC MS_MS MS/MS Detection MS_LC->MS_MS MS_Quant Absolute Quantification (vs. Internal Standard) MS_MS->MS_Quant MS_Quant->Comparison

Caption: Parallel workflows for this compound assay and MS validation.

Experimental Protocols

This compound-Galactoside (DDAOG) Fluorogenic Assay for β-Galactosidase

This protocol is a generalized procedure based on common practices for this compound-based assays.

a. Reagents and Materials:

  • This compound-Galactoside (DDAOG) substrate

  • Cell lysis buffer

  • Assay buffer (optimized for β-galactosidase activity)

  • β-galactosidase standards

  • 96-well black microplate, clear bottom

  • Fluorescence microplate reader

b. Procedure:

  • Sample Preparation: Prepare cell lysates from cells expressing β-galactosidase. Centrifuge to pellet cell debris and collect the supernatant.

  • Standard Curve: Prepare a serial dilution of β-galactosidase standards in assay buffer.

  • Reaction Setup: To each well of the microplate, add the cell lysate or β-galactosidase standard.

  • Initiate Reaction: Add the DDAOG substrate solution to each well to a final concentration (e.g., 10 µM).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~645 nm and emission at ~660 nm.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Plot the fluorescence of the standards versus their concentrations to generate a standard curve. Determine the β-galactosidase activity in the samples from the standard curve.

Mass Spectrometry (LC-MS/MS) Based Quantification of β-Galactosidase Activity

This protocol outlines a general workflow for quantifying an enzymatic product using LC-MS/MS. The specific product and chromatographic conditions will need to be optimized for the chosen substrate.

a. Reagents and Materials:

  • β-galactosidase substrate (e.g., a synthetic substrate that yields a unique, stable product)

  • Internal standard (a stable isotope-labeled version of the product)

  • Acetonitrile, Formic Acid, and other LC-MS grade solvents

  • Protein precipitation solution (e.g., cold acetonitrile)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

b. Procedure:

  • Enzymatic Reaction: Incubate the cell lysate with the β-galactosidase substrate under optimal conditions for a set period.

  • Reaction Quenching & Protein Precipitation: Stop the reaction (e.g., by adding cold acetonitrile with the internal standard). This also precipitates the proteins.

  • Sample Clarification: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto an appropriate LC column (e.g., a C18 column).

    • Separate the product from other sample components using a suitable gradient of mobile phases.

    • Detect the product and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the amount of product formed by comparing this ratio to a standard curve prepared with known concentrations of the product and a constant concentration of the internal standard.

ONPG (o-nitrophenyl-β-D-galactopyranoside) Colorimetric Assay

This is a classic and widely used method for measuring β-galactosidase activity.[4][5][6]

a. Reagents and Materials:

  • ONPG substrate (4 mg/mL in a suitable buffer)

  • Cell lysis buffer

  • Assay buffer (e.g., Z-buffer)

  • Stop solution (e.g., 1 M sodium carbonate)

  • 96-well clear microplate

  • Absorbance microplate reader

b. Procedure:

  • Sample Preparation: Prepare cell lysates as described for the this compound assay.

  • Reaction Setup: Add cell lysate to the wells of the microplate.

  • Initiate Reaction: Add the ONPG substrate solution to each well.

  • Incubation: Incubate the plate at 37°C until a yellow color develops (this can range from a few minutes to several hours).[7]

  • Stop Reaction: Add the stop solution to each well to terminate the reaction and enhance the yellow color.

  • Absorbance Measurement: Measure the absorbance at 420 nm using a microplate reader.

  • Data Analysis: Calculate the β-galactosidase activity, often expressed in Miller units, which normalizes the absorbance reading to the incubation time, cell density, and sample volume.

Conclusion

The this compound assay offers a highly sensitive and high-throughput method for quantifying β-galactosidase activity, with a significant improvement in signal-to-background ratio compared to the traditional ONPG assay.[1] However, like all indirect enzymatic assays, it is susceptible to interference from compounds that affect the fluorescent signal.

Mass spectrometry provides an orthogonal validation method with exceptional specificity and the potential for absolute quantification. By directly measuring the mass of a specific enzymatic product or a signature peptide from the enzyme itself, LC-MS/MS can confirm the identity and quantity of the analyte, providing the highest level of confidence in the assay results.

For researchers requiring robust and reliable enzyme activity data, particularly in drug development and regulated environments, validating this compound assay results with a highly specific and quantitative method like mass spectrometry is a critical step. This ensures the accuracy and integrity of the experimental findings. The choice of assay will ultimately depend on the specific requirements of the study, including the need for high throughput, sensitivity, and the level of quantitative rigor required.

References

A Head-to-Head Comparison of Fluorogenic Substrates for Peroxidase Activity Assays: Amplex Red (DDAO) vs. Amplex UltraRed

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in the sensitive detection of peroxidase activity, the choice of a fluorogenic substrate is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two prominent substrates: 10-acetyl-3,7-dihydroxyphenoxazine (DDAO), widely known as Amplex Red, and its successor, Amplex UltraRed. This comparison, supported by experimental data and detailed protocols, aims to inform the selection of the optimal reagent for specific research applications.

Initially, it is crucial to clarify that this compound and Amplex Red are chemically identical, referring to the same compound, N-acetyl-3,7-dihydroxyphenoxazine. Therefore, this guide will use the commercially prevalent name "Amplex Red" and will compare its performance against the second-generation substrate, Amplex UltraRed. Both substrates are utilized in coupled enzyme assays where horseradish peroxidase (HRP) catalyzes the reaction between the substrate and hydrogen peroxide (H₂O₂), producing a highly fluorescent product.

Quantitative Performance Comparison

The selection of a fluorogenic substrate is often dictated by key performance indicators such as sensitivity, signal intensity, and stability across different experimental conditions. The following table summarizes the quantitative data for Amplex Red and Amplex UltraRed.

FeatureAmplex Red (this compound)Amplex UltraRed
Chemical Name 10-acetyl-3,7-dihydroxyphenoxazineNot disclosed
Excitation Maxima ~571 nm~568 nm
Emission Maxima ~585 nm~581 nm
Reaction Product ResorufinAmplex® UltroxRed
Sensitivity (H₂O₂) As low as 10 picomoles in 100 µL (50 nM)[1]At least two-fold greater sensitivity than Amplex Red[2]
Optimal pH Range pH 7.0 - 8.0[3]Broader pH range, works well at pH 6.0 - 7.5[2][4]
Signal-to-Noise Ratio HighApproximately two-fold greater than Amplex Red at pH 6.7[4]
Stability Good; unstable at pH >8.5 and in the presence of thiols[3]Increased resistance to oxidation; greater stability in the presence of H₂O₂ and thiols[5]

Signaling Pathway and Experimental Workflow

The fundamental principle behind both assays involves the HRP-catalyzed oxidation of a non-fluorescent substrate to a highly fluorescent product in the presence of hydrogen peroxide.

cluster_reaction Peroxidase Reaction Amplex_Red Amplex Red / Amplex UltraRed (Non-fluorescent) Resorufin Resorufin / Amplex UltroxRed (Fluorescent) Amplex_Red->Resorufin Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O Water (H₂O) H2O2->H2O HRP Horseradish Peroxidase (HRP) HRP->Resorufin HRP->H2O

Caption: Peroxidase-catalyzed oxidation of Amplex substrates.

The general workflow for a peroxidase activity assay using either substrate is straightforward and adaptable to a 96-well plate format for high-throughput screening.

cluster_workflow Experimental Workflow Prepare_Reagents 1. Prepare Reagents (Buffer, HRP, Substrate, H₂O₂) Add_Samples 2. Add Samples/Standards to Microplate Prepare_Reagents->Add_Samples Add_Reaction_Mix 3. Add Reaction Mixture (HRP, Substrate) Add_Samples->Add_Reaction_Mix Initiate_Reaction 4. Initiate Reaction with H₂O₂ Add_Reaction_Mix->Initiate_Reaction Incubate 5. Incubate at Room Temperature (Protect from light) Initiate_Reaction->Incubate Measure_Fluorescence 6. Measure Fluorescence (Ex/Em appropriate for substrate) Incubate->Measure_Fluorescence

Caption: General workflow for a microplate-based peroxidase assay.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for peroxidase assays using Amplex Red and Amplex UltraRed.

Amplex Red Peroxidase Assay Protocol

This protocol is adapted for a 96-well microplate format with a final reaction volume of 100 µL.

1. Reagent Preparation:

  • 10 mM Amplex Red Stock Solution: Dissolve the contents of a vial of Amplex Red reagent in high-quality, anhydrous DMSO. For example, dissolve 1 mg of Amplex Red in approximately 390 µL of DMSO. This stock solution should be used on the day of preparation and protected from light.[3]

  • 10 U/mL HRP Stock Solution: Dissolve HRP in 1X reaction buffer to a final concentration of 10 U/mL. Aliquot and store at -20°C for long-term use.[3]

  • 1X Reaction Buffer: A common reaction buffer is 50 mM sodium phosphate, pH 7.4.[3]

  • Hydrogen Peroxide (H₂O₂) Standard Curve: Prepare a fresh dilution series of H₂O₂ in 1X reaction buffer. A typical range for the standard curve is from 0 µM to 10 µM.

2. Assay Procedure:

  • Add 50 µL of your samples and H₂O₂ standards to individual wells of a black, flat-bottom 96-well microplate.

  • Prepare the Amplex Red reaction mixture. For each 100 µL reaction, the final concentrations should be approximately 50 µM Amplex Red and 0.1 U/mL HRP. A working solution can be prepared by diluting the stock solutions in 1X reaction buffer.

  • Add 50 µL of the Amplex Red reaction mixture to each well containing the samples and standards.

  • Incubate the plate at room temperature for 30 minutes, protected from light. The assay is continuous, so kinetic readings can also be taken.[3]

  • Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.[3]

  • Subtract the fluorescence value of a no-H₂O₂ control from all readings and plot the standard curve to determine the H₂O₂ concentration in the samples.

Amplex UltraRed Peroxidase Assay Protocol

This protocol highlights the modifications for using the more sensitive Amplex UltraRed reagent.

1. Reagent Preparation:

  • 10 mM Amplex UltraRed Stock Solution: Dissolve 1 mg of Amplex UltraRed reagent in 340 µL of fresh, high-quality DMSO. This stock solution is stable for at least 6 months when stored at -20°C, protected from light and moisture.[2]

  • 10 U/mL HRP Stock Solution: Prepare as for the Amplex Red assay.

  • 1X Reaction Buffer: While a pH of 7.4 can be used, Amplex UltraRed shows enhanced performance at a slightly acidic pH. Consider using a buffer such as 50-100 mM sodium citrate, pH 6.0, for potentially greater sensitivity.[2]

  • Hydrogen Peroxide (H₂O₂) Standard Curve: Prepare as for the Amplex Red assay.

2. Assay Procedure:

  • Add 50 µL of your samples and H₂O₂ standards to individual wells of a black, flat-bottom 96-well microplate.

  • Prepare the Amplex UltraRed reaction mixture. Final concentrations are typically around 50 µM Amplex UltraRed and 0.1 U/mL HRP in the chosen reaction buffer.

  • Add 50 µL of the Amplex UltraRed reaction mixture to each well.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light. Due to its higher sensitivity, a shorter incubation time may be sufficient compared to Amplex Red.[2]

  • Measure the fluorescence using a microplate reader with excitation in the range of 490–550 nm and emission detection at ~580–590 nm.[2]

  • Perform data analysis as described for the Amplex Red assay.

Conclusion

Both Amplex Red (this compound) and Amplex UltraRed are highly effective fluorogenic substrates for the sensitive detection of peroxidase activity. Amplex Red is a well-established and reliable choice for assays conducted at a neutral pH. However, for applications requiring higher sensitivity, a broader pH range, or in the presence of interfering substances like thiols, Amplex UltraRed presents a significant advantage. Its enhanced brightness and stability can lead to improved assay performance and more robust data, making it a superior choice for challenging experimental conditions. The selection between these two reagents should be guided by the specific requirements of the assay, including the desired level of sensitivity and the pH of the reaction environment.

References

Specificity of D-Amino Acid Oxidase (DDAO) in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Amino Acid Oxidase (DDAO) performance with alternative enzymatic and non-enzymatic methods for the detection and quantification of D-amino acids. Experimental data, detailed protocols, and visual representations are included to support researchers in selecting the most appropriate method for their specific needs.

Introduction to D-Amino Acid Oxidase (this compound)

D-Amino Acid Oxidase (this compound; EC 1.4.3.3) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide and ammonia as byproducts.[1][2] This strict specificity for the D-enantiomer makes this compound a valuable tool in various biotechnological and diagnostic applications, including the production of enantiomerically pure amino acids and the development of biosensors for D-amino acid detection.[3][4] In mammals, this compound plays a crucial role in the central nervous system by degrading D-serine, a co-agonist of N-methyl-D-aspartate (NMDA) receptors.[5]

Comparative Performance of this compound and Alternatives

The choice of enzyme for D-amino acid analysis depends largely on the specific substrate of interest. While this compound exhibits broad specificity for neutral and polar D-amino acids, other enzymes such as D-Aspartate Oxidase (DASPO) and D-Amino Acid Dehydrogenase (DAD) offer advantages for specific applications.

Enzymatic Alternatives
  • D-Aspartate Oxidase (DASPO): This enzyme is highly specific for acidic D-amino acids, primarily D-aspartate and D-glutamate, which are not substrates for this compound.[6]

  • D-Amino Acid Dehydrogenase (DAD): Found in bacteria, DAD also oxidizes D-amino acids but utilizes electron acceptors other than molecular oxygen. It displays broad substrate specificity, similar to this compound.[7][8]

Non-Enzymatic Alternatives

For applications requiring the simultaneous quantification of multiple D-amino acids or when enzymatic activity is not feasible, chromatographic and electrophoretic methods are employed. These techniques often require derivatization to enable separation and detection of the chiral amino acids.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can directly separate D- and L-amino acids.[6] Alternatively, pre-column derivatization with a chiral reagent allows for separation on standard reversed-phase columns.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive technique requires derivatization to increase the volatility of the amino acids for analysis.[12][13]

  • Capillary Electrophoresis (CE): CE offers high-resolution separation of enantiomers, often with the use of chiral selectors in the running buffer.[8][14]

Data Presentation: Kinetic Parameters

The following tables summarize the kinetic parameters (Km and kcat) of this compound from various sources and its enzymatic alternatives for a range of D-amino acid substrates. The catalytic efficiency (kcat/Km) is also provided for a direct comparison of enzyme performance.

Table 1: Kinetic Parameters of D-Amino Acid Oxidase (this compound) from Various Sources

SubstrateEnzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)
D-Alanine Rhodotorula gracilis1.8721400,556
Trigonopsis variabilis1.952.527,632
Porcine Kidney---
Human1.35.24,000
D-Valine Rhodotorula gracilis0.55231,046,000
Trigonopsis variabilis0.741.759,571
Porcine Kidney---
Human---
D-Serine Rhodotorula gracilis10.531530,000
Trigonopsis variabilis---
Porcine Kidney---
Human7.52.3-3307-400
D-Phenylalanine Rhodotorula gracilis0.34781,593,333
Trigonopsis variabilis0.1--
Porcine Kidney---
Human0.730.243,143
D-Tryptophan Rhodotorula gracilis0.4338845,000
Trigonopsis variabilis---
Porcine Kidney---
Human0.821.827,250
D-Proline Rhodotorula gracilis1.112881,170,909
Trigonopsis variabilis---
Porcine Kidney---
Human15.110.2675

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][3][5][10][13][14][15][16]

Table 2: Kinetic Parameters of D-Aspartate Oxidase (DASPO) and D-Amino Acid Dehydrogenase (DAD)

SubstrateEnzymeEnzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)
D-Aspartate DASPOHuman1.143.339,364
DASPOBeef Kidney2.211.15,045
D-Glutamate DASPOHuman31.511.3359
D-Alanine DADE. coli30--
DADP. aeruginosa0.911.312,556
D-Phenylalanine DADP. aeruginosa0.514.529,000

Note: Data is compiled from multiple sources and experimental conditions may vary.[2][6][7][8][9][17][18]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This compound Activity Assay: Polarographic (Oxygen Consumption) Method

This direct assay measures the consumption of molecular oxygen during the this compound-catalyzed reaction using a Clark-type oxygen electrode.[19]

Materials:

  • Oxygraph system with a Clark-type polarographic oxygen electrode

  • Thermoregulated circulating water bath

  • 75 mM disodium pyrophosphate buffer, pH 8.5

  • D-amino acid substrate solutions (at various concentrations)

  • Purified this compound enzyme solution

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 75 mM disodium pyrophosphate buffer to the electrode chamber and equilibrate to the desired temperature (e.g., 25°C).

  • Add the D-amino acid substrate to the chamber and allow the signal to stabilize.

  • Initiate the reaction by adding a known amount of this compound enzyme.

  • Record the rate of decrease in oxygen concentration.

  • Calculate the initial velocity from the linear portion of the oxygen consumption curve.

  • To determine kinetic parameters, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.[3]

Coupled this compound Assay: Horseradish Peroxidase (HRP) Method

This is a sensitive, indirect colorimetric or fluorometric assay that detects the hydrogen peroxide produced by the this compound reaction. HRP catalyzes the oxidation of a chromogenic or fluorogenic substrate in the presence of H₂O₂.[19]

Materials:

  • Spectrophotometer or microplate reader

  • 100 mM disodium pyrophosphate buffer, pH 8.5

  • D-amino acid substrate solutions

  • Horseradish Peroxidase (HRP)

  • o-dianisidine (chromogenic substrate) or Amplex® Red (fluorogenic substrate)

  • Purified this compound enzyme solution

Procedure:

  • Prepare a reaction mixture containing the pyrophosphate buffer, D-amino acid substrate, HRP, and the chromogenic/fluorogenic substrate in a cuvette or microplate well.

  • Initiate the reaction by adding the this compound enzyme.

  • Monitor the increase in absorbance (e.g., at 440 nm for o-dianisidine) or fluorescence (e.g., Ex/Em = 571/585 nm for Amplex® Red) over time.[19]

  • Calculate the initial velocity from the linear portion of the reaction curve.

Indirect this compound Assay: α-Keto Acid Detection with 2,4-Dinitrophenylhydrazine (DNP)

This method quantifies the α-keto acid product of the this compound reaction after derivatization with DNP, which forms a colored hydrazone.[19]

Materials:

  • Spectrophotometer

  • 75 mM disodium pyrophosphate buffer, pH 8.5

  • D-amino acid substrate solutions

  • Purified this compound enzyme solution

  • 1 mM 2,4-dinitrophenylhydrazine (DNP) in 1 M HCl

  • 0.6 M NaOH

Procedure:

  • Perform the this compound enzymatic reaction in the pyrophosphate buffer.

  • Stop the reaction and derivatize the α-keto acid product by adding the DNP solution.

  • Add NaOH to develop the color of the 2,4-dinitrophenylhydrazone derivative.

  • Measure the absorbance at 445 nm.

  • Quantify the amount of α-keto acid produced using a standard curve prepared with a known α-keto acid.

Mandatory Visualizations

Enzymatic_Reaction_Pathway cluster_products Products D-Amino Acid D-Amino Acid DDAO_FAD This compound-FAD D-Amino Acid->DDAO_FAD Substrate Binding alpha-Imino Acid alpha-Imino Acid alpha-Keto Acid alpha-Keto Acid alpha-Imino Acid->alpha-Keto Acid Hydrolysis Ammonia Ammonia alpha-Imino Acid->Ammonia Hydrolysis DDAO_FADH2 This compound-FADH2 DDAO_FAD->alpha-Imino Acid Oxidative Deamination DDAO_FAD->DDAO_FADH2 FAD Reduction DDAO_FADH2->DDAO_FAD FADH₂ Reoxidation H2O2 H₂O₂ DDAO_FADH2->H2O2 O2 O₂ H2O H₂O

Caption: General enzymatic reaction pathway catalyzed by D-Amino Acid Oxidase (this compound).

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Activity Assay cluster_analysis Data Analysis Buffer_Substrate Prepare Buffer and Substrate Solution Reaction_Initiation Initiate Reaction Buffer_Substrate->Reaction_Initiation Enzyme_Prep Prepare this compound Enzyme Solution Enzyme_Prep->Reaction_Initiation Data_Acquisition Monitor Reaction (e.g., O₂ consumption, Absorbance) Reaction_Initiation->Data_Acquisition Initial_Velocity Calculate Initial Velocity Data_Acquisition->Initial_Velocity Kinetic_Parameters Determine Kinetic Parameters (Km, kcat) Initial_Velocity->Kinetic_Parameters

Caption: General experimental workflow for determining this compound kinetic parameters.

Logical_Comparison D_Amino_Acid_Analysis D-Amino Acid Analysis Enzymatic_Methods Enzymatic Methods D_Amino_Acid_Analysis->Enzymatic_Methods Non_Enzymatic_Methods Non-Enzymatic Methods D_Amino_Acid_Analysis->Non_Enzymatic_Methods This compound This compound (Neutral/Polar D-AAs) Enzymatic_Methods->this compound DASPO DASPO (Acidic D-AAs) Enzymatic_Methods->DASPO DAD DAD (Broad, O₂ independent) Enzymatic_Methods->DAD HPLC HPLC Non_Enzymatic_Methods->HPLC GC_MS GC-MS Non_Enzymatic_Methods->GC_MS CE Capillary Electrophoresis Non_Enzymatic_Methods->CE

Caption: Logical relationship of different methods for D-amino acid analysis.

References

DDAO Cross-Reactivity: A Comparative Guide for Cellular Imaging and Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that directly impacts the reliability and interpretation of experimental data. 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) is a versatile red fluorescent probe utilized in various cellular applications, primarily as a reporter for enzyme activity when conjugated to a specific substrate. However, understanding its potential for cross-reactivity with cellular components is paramount for accurate data interpretation. This guide provides an objective comparison of this compound's performance with alternative probes, supported by experimental data and detailed methodologies.

Overview of this compound and Its Applications

This compound is a near-infrared (NIR) fluorescent probe with an excitation wavelength in the range of 600-650 nm and a long emission wavelength of approximately 656 nm.[1] Its utility in cellular biology is most prominent when it is part of a substrate for various enzymes, such as β-galactosidase (this compound-galactoside) and phosphatases (this compound-phosphate).[1][2] Upon enzymatic cleavage, the this compound fluorophore is released, resulting in a significant increase in fluorescence. Additionally, its succinimidyl ester derivative, this compound-SE, is employed for long-term cell tracing and proliferation studies.

Cross-Reactivity and Off-Target Binding of this compound

While this compound-based substrates are designed for specific enzymatic reactions, the liberated this compound fluorophore itself can exhibit non-specific binding to various cellular components, which can be a source of background signal and potential misinterpretation of data.

One potential area of cross-reactivity is the binding of this compound to nucleic acids. Research discussions suggest that this compound can be used to stain extracellular DNA, indicating an affinity for DNA.[3] This raises the possibility of non-specific nuclear or mitochondrial DNA binding within the cell, which could contribute to background fluorescence. The structural resemblance of this compound to acridine orange, a known DNA intercalator, further supports this potential for off-target binding.[3]

Furthermore, when using this compound-SE for cell tracking, the succinimidyl ester group reacts with primary amines on intracellular proteins, leading to covalent labeling of a wide range of proteins. While this is the intended mechanism for cell tracing, it represents a form of broad, non-specific reactivity.

Comparison with Alternative Fluorescent Probes

The choice of a fluorescent probe should be guided by the specific application and the need to minimize cross-reactivity. Below is a comparison of this compound and its derivatives with common alternatives.

Enzyme Activity Assays

For the detection of enzyme activities, such as β-galactosidase, this compound-galactoside is a common choice. However, other fluorogenic and chromogenic substrates are available.

SubstrateFluorophore/ChromophoreExcitation (nm)Emission (nm)Key Characteristics
This compound-galactoside This compound~645~660Far-red fluorescence minimizes cellular autofluorescence.
Resorufin-β-D-galactopyranoside Resorufin~571~585Well-established red fluorescent probe.
Fluorescein di-β-D-galactopyranoside (FDG) Fluorescein~491~514Green fluorescence, susceptible to spectral overlap with cellular autofluorescence.
o-nitrophenyl-β-D-galactopyranoside (ONPG) o-nitrophenol(Absorbance at 420 nm)N/AChromogenic substrate, suitable for colorimetric plate-based assays.[4][5]

A study comparing this compound-galactoside with ONPG for a β-galactosidase assay reported that the this compound-based method had an approximately 12-fold higher signal-to-background ratio.[2]

Cell Proliferation Assays

This compound-SE is used for tracking cell proliferation through dye dilution. However, newer alternatives with improved performance are available.

ProbeReactive GroupExcitation (nm)Emission (nm)Key Characteristics
This compound-SE Succinimidyl Ester~648~660Covalently labels intracellular amines.
CellTrace™ Far Red Amine-reactive~630~661Reported to have brighter fluorescence and better generational tracing compared to this compound-SE.[1][6]
Carboxyfluorescein succinimidyl ester (CFSE) Succinimidyl Ester~492~517"Gold standard" for proliferation assays, but its green emission can overlap with other common fluorophores.[6]

Experimental Protocols

General Protocol for this compound Staining of Adherent Cells

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.[1]

  • Cell Seeding: Seed adherent cells (e.g., HeLa) in a suitable culture vessel (e.g., 15-mm confocal dishes) at a density of approximately 10^5 cells/mL. Incubate for 12-24 hours to allow for cell attachment.

  • Stock Solution Preparation: Prepare a 500 µM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: Dilute the this compound stock solution in serum-free medium to the desired final concentration (e.g., 5 µM).

  • Cell Staining: Remove the culture medium from the cells and add the this compound working solution. Incubate at 37°C for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells two to three times with phosphate-buffered saline (PBS).

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for far-red fluorescence (e.g., excitation at ~633 nm and emission at ~660 nm).

Protocol for β-Galactosidase Activity Assay using ONPG

This protocol is adapted from standard methods for measuring β-galactosidase activity in cell lysates.[4][5][7]

  • Cell Lysis:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., Z buffer: 0.06 M Na2HPO4·7H2O, 0.04 M NaH2PO4·H2O, 0.01 M KCl, 0.001 M MgSO4, 0.05 M β-mercaptoethanol, pH 7.0).[7]

    • Perform freeze-thaw cycles to ensure complete cell lysis.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • In a 96-well plate, add a specific volume of cell lysate to each well.

    • Add Z buffer to bring the total volume to a consistent amount.

    • Prepare a 4 mg/mL solution of ONPG in Z buffer.

    • To initiate the reaction, add the ONPG solution to each well.

  • Incubation: Incubate the plate at 37°C and monitor for the development of a yellow color.

  • Stopping the Reaction: Stop the reaction by adding a high pH solution (e.g., 1 M Na2CO3).

  • Measurement: Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm using a spectrophotometer.

  • Calculation of Activity: Calculate the β-galactosidase activity and normalize it to the total protein concentration and the reaction time.

Visualizing Workflows and Pathways

Workflow for Fluorescent Probe Validation

G cluster_0 In Vitro Characterization cluster_1 In Cellulo Validation A Synthesize and Purify Probe B Determine Spectroscopic Properties (Absorbance, Emission, Quantum Yield) A->B C Assess Specificity (Reaction with target vs. non-target molecules) B->C D Evaluate Stability (pH, photostability) C->D E Determine Cellular Uptake and Localization D->E Proceed if in vitro properties are favorable F Assess Cytotoxicity E->F G Validate Target-Specific Signal (e.g., using target knockdown/knockout cells) F->G H Quantify Signal-to-Background Ratio G->H I Application in Biological System H->I Final Validation

Caption: A generalized workflow for the validation of a new fluorescent probe.

Signaling Pathway for an Enzyme-Activated Probe

G Probe This compound-Substrate (Non-fluorescent) Cell Cellular Uptake Probe->Cell Enzyme Target Enzyme (e.g., β-galactosidase) Product This compound (Fluorescent) + Cleaved Substrate Enzyme->Product Enzymatic Cleavage Signal Fluorescence Signal Product->Signal Detection Cell->Enzyme Intracellular Interaction

Caption: A simplified signaling pathway for an enzyme-activated fluorescent probe like this compound-galactoside.

Conclusion

This compound is a valuable fluorophore for designing probes for cellular analysis, particularly for enzyme activity assays in the far-red spectrum, which minimizes interference from cellular autofluorescence. However, researchers must be aware of the potential for non-specific binding of the unconjugated this compound molecule, especially to nucleic acids. For applications such as cell proliferation tracking, newer probes like CellTrace™ Far Red offer superior performance. The selection of a fluorescent probe should always involve a careful consideration of its potential for cross-reactivity and a thorough validation in the specific experimental context. When quantitative and highly specific measurements are required, considering alternatives and performing rigorous controls are essential for obtaining reliable and reproducible data.

References

A Head-to-Head Comparison of DDAO and Resorufin-Based Probes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-throughput screening (HTS) and enzyme activity assays, the choice of fluorescent probe is paramount to achieving robust and reliable data. Among the plethora of available options, probes based on 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) and resorufin are frequently employed due to their favorable spectral properties. This guide provides an objective, data-driven comparison of this compound and resorufin-based probes to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.

Executive Summary

This compound-based probes, with their near-infrared (NIR) fluorescence, generally offer a key advantage in reducing background interference from cellular autofluorescence.[1] Resorufin-based probes, while emitting at a shorter wavelength, are well-established, highly sensitive, and have been extensively validated across a wide range of assays. A direct comparative study on esterase probes has shown that this compound-based probes can offer enhanced stability and broader enzyme compatibility.[2] The selection between these two platforms will ultimately depend on the specific requirements of the assay, including the biological matrix, the target enzyme, and the instrumentation available.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for this compound and resorufin-based probes. Data is compiled from studies focusing on esterase and α-glucosidase assays to provide a direct comparison where available.

Table 1: Spectral and Physicochemical Properties

PropertyThis compoundResorufin
Excitation Maximum (λex) ~646 nm~571 nm
Emission Maximum (λem) ~660 nm~588 nm
Quantum Yield (Φ) ~0.40[2]~0.74[2]
pKa 5.7[2]5.8[2]
Key Advantage Near-infrared emission minimizes autofluorescence.[1]High quantum yield.[2]

Table 2: Comparative Performance in Enzyme Assays

ParameterThis compound-based Probe (Esterase)Resorufin-based Probe (Esterase)Resorufin-based Probe (α-Glucosidase)
Probe This compound-AME 1Res-AMEResorufin α-D-glucopyranoside
Enzyme Porcine Liver Esterase (PLE)Porcine Liver Esterase (PLE)Acid α-glucosidase (GAA)
K_M_ 7.5 ± 0.8 µM[2]4.9 ± 0.7 µM[2]166 ± 20.6 µM[3]
V_max_ 1.2 pmol s⁻¹[2]0.69 pmol s⁻¹[2]16.5 ± 0.708 pmol/min[3]
Signal-to-Background Ratio High for PLE[2]High for PLE[2]14.2 (Signal-to-basal)[3]
Z'-Factor Not ReportedNot Reported0.89[3]
Stability (t_1/2_ in PBS) 27 hours (this compound-AME 1)[2]13 hours[2]Not Reported

Signaling Pathways and Experimental Workflows

The "turn-on" mechanism for both this compound and resorufin-based probes is a key feature that contributes to high signal-to-noise ratios. This process involves an enzyme-mediated cleavage of a non-fluorescent substrate to release the highly fluorescent parent dye.

General Mechanism of 'Turn-On' Fluorescent Probes cluster_this compound This compound-Based Probe cluster_Resorufin Resorufin-Based Probe DDAO_Substrate Non-Fluorescent this compound Derivative (e.g., this compound-Galactoside) DDAO_Product Highly Fluorescent this compound DDAO_Substrate->DDAO_Product Enzymatic Cleavage (e.g., β-Galactosidase) Resorufin_Substrate Non-Fluorescent Resorufin Derivative (e.g., Resorufin-Phosphate) Resorufin_Product Highly Fluorescent Resorufin Resorufin_Substrate->Resorufin_Product Enzymatic Cleavage (e.g., Phosphatase)

Figure 1. General enzymatic activation mechanism for this compound and resorufin-based probes.

A typical workflow for a high-throughput screening assay involves several key steps, from sample preparation to data analysis, where assay quality control metrics like the Z'-factor are crucial.

High-Throughput Screening (HTS) Workflow Start Start Plate_Controls Plate Controls (Positive and Negative) Start->Plate_Controls Add_Compounds Add Test Compounds Plate_Controls->Add_Compounds Add_Enzyme Add Enzyme Add_Compounds->Add_Enzyme Add_Substrate Add Fluorescent Substrate (this compound or Resorufin-based) Add_Enzyme->Add_Substrate Incubate Incubate at Optimal Temperature Add_Substrate->Incubate Read_Plate Read Fluorescence on Plate Reader Incubate->Read_Plate Data_Analysis Data Analysis Read_Plate->Data_Analysis Calculate_Metrics Calculate Z'-Factor Signal-to-Noise Data_Analysis->Calculate_Metrics Hit_Identification Hit Identification Calculate_Metrics->Hit_Identification End End Hit_Identification->End

Figure 2. A generalized workflow for an HTS enzyme inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental data. Below are representative protocols for enzyme assays using this compound and resorufin-based probes.

Protocol 1: β-Galactosidase Activity Assay using a this compound-based Probe

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound-galactoside (DDAOG) stock solution (e.g., 10 mM in DMSO)

  • β-Galactosidase enzyme

  • Assay Buffer: 50 mM sodium phosphate, 1 mM MgCl₂, pH 7.5

  • Lysis Buffer (if using cell lysates): As per manufacturer's recommendation

  • Stop Solution: 0.5 M Sodium Carbonate

  • Black, clear-bottom 96-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents to room temperature. Prepare a working solution of DDAOG in Assay Buffer (e.g., final concentration of 100 µM).

  • Sample Preparation: If using cell lysates, prepare according to standard protocols. Dilute the β-galactosidase enzyme to the desired concentration in cold Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of diluted enzyme or cell lysate to each well.

    • Include negative controls (buffer or lysate from non-transfected cells) and positive controls (known amount of active enzyme).

    • Initiate the reaction by adding 50 µL of the DDAOG working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop Reaction (Optional): Add 50 µL of Stop Solution to each well.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at ~645 nm and emission at ~660 nm.

Protocol 2: α-Glucosidase Activity Assay using a Resorufin-based Probe

This protocol is adapted from a high-throughput screening assay for Pompe disease.[3]

Materials:

  • Resorufin α-D-glucopyranoside stock solution (in DMSO)

  • Recombinant human acid α-glucosidase (GAA)

  • Assay Buffer: 50 mM sodium acetate, pH 5.0

  • Test compounds (for inhibitor screening)

  • Black, low-volume 384-well plates

Procedure:

  • Prepare Reagents: Prepare working solutions of the enzyme and substrate in the Assay Buffer. A final GAA concentration of ~7.4 nM and a substrate concentration of 80 µM are suggested.[3]

  • Compound Plating: Dispense test compounds into the wells of the 384-well plate. Include wells with DMSO only for control purposes.

  • Enzyme Addition: Add the GAA enzyme solution to all wells.

  • Substrate Addition: Initiate the reaction by adding the resorufin α-D-glucopyranoside solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at ~570 nm and emission at ~590 nm. No stop solution is required for this continuous assay.[3]

Protocol 3: Determination of Z'-Factor

The Z'-factor is a statistical measure of assay quality, essential for validating HTS assays.[4][5][6][7]

Procedure:

  • Prepare Control Wells: In a single assay plate, prepare a statistically significant number of wells for both positive and negative controls (e.g., 16-48 wells each).

    • Negative Control: All assay components except the enzyme (or with a fully inhibited enzyme).

    • Positive Control: All assay components with a fully active enzyme.

  • Run Assay: Perform the enzyme assay as described in the protocols above.

  • Measure Signals: Record the fluorescence intensity for all control wells.

  • Calculate Z'-Factor: Use the following formula:

    • Z' = 1 - [(3 * (σ_p_ + σ_n_)) / |µ_p_ - µ_n_|]

    • Where:

      • σ_p_ = standard deviation of the positive control

      • σ_n_ = standard deviation of the negative control

      • µ_p_ = mean of the positive control

      • µ_n_ = mean of the negative control

A Z'-factor between 0.5 and 1.0 indicates an excellent assay. An assay with a Z'-factor below 0.5 may require optimization.

Conclusion

Both this compound and resorufin-based probes are powerful tools for quantifying enzyme activity. This compound probes offer the significant advantage of working in the near-infrared spectrum, which can substantially increase the signal-to-noise ratio in complex biological samples prone to autofluorescence. On the other hand, resorufin-based probes are characterized by high quantum yields and have a long history of successful implementation in HTS, with established high Z'-factors in optimized assays. The comparative data on esterase probes suggest that this compound-based systems can provide enhanced stability and broader applicability. The ultimate choice between these two excellent platforms should be guided by the specific experimental context, including the target enzyme, sample matrix, and available instrumentation.

References

DDAO: Unveiling the Advantages of its Near-Infrared Properties for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological imaging, the ability to peer deeper into tissues with greater clarity is paramount. Near-infrared (NIR) fluorescent probes have emerged as indispensable tools in this quest, offering a window into complex biological processes in vivo. Among these, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), or DDAO, presents a compelling case for its adoption in deep tissue imaging applications. This guide provides an objective comparison of this compound's performance against other common NIR probes, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific needs.

The NIR Advantage: Why Wavelength Matters in Tissue Imaging

Biological tissues are complex optical environments. Hemoglobin, melanin, and water, the primary absorbers of light in tissue, significantly attenuate visible light, limiting its penetration depth. Furthermore, endogenous fluorophores within tissues create a natural background fluorescence, or autofluorescence, which can obscure the signal from fluorescent probes.

The near-infrared window, typically spanning from 650 to 900 nm (NIR-I), is a spectral region where light absorption and scattering by biological tissues are significantly reduced. This translates to several key advantages for fluorescence imaging:

  • Deeper Tissue Penetration: NIR light can travel further into tissues, enabling the visualization of structures and processes at greater depths.

  • Reduced Autofluorescence: The lower energy of NIR light is less likely to excite endogenous fluorophores, resulting in a darker background and a higher signal-to-noise ratio.

  • Minimized Phototoxicity: The use of lower energy light reduces the risk of photodamage to cells and tissues, which is crucial for longitudinal studies in living organisms.

This compound at a Glance: A Potent Player in the NIR-I Spectrum

This compound is a red fluorescent probe that operates within the NIR-I window, with a tunable excitation wavelength in the range of 600-650 nm and a long emission wavelength peaking at approximately 656 nm.[1][2] Its derivatives, such as this compound-galactoside (DDAOG), are designed as "turn-on" probes. In their native state, these probes are non-fluorescent. However, upon enzymatic cleavage by a specific target, such as β-galactosidase, the fluorescent this compound molecule is released, generating a strong, localized signal.[3][4][5]

Comparative Performance of this compound

To provide a clear perspective on this compound's capabilities, this section compares its key performance metrics with other widely used NIR probes, Indocyanine Green (ICG) and Cypate.

Quantitative Data Summary
PropertyThis compoundIndocyanine Green (ICG)Cypate
Excitation Max (λex) ~648 nm[6]~780 nm~778 nm[7]
Emission Max (λem) ~658 nm[6]~820 nm~805 nm[7]
Quantum Yield (Φ) Not readily available in public domain.[6]Low in aqueous solutionsHigh extinction coefficient (224,000 M⁻¹cm⁻¹)[7]
Photostability Light-sensitive; avoid strong light exposure.[1]Prone to photobleachingInformation not readily available
Signal-to-Background Ratio High; DDAOG assay shows ~12-fold higher ratio than colorimetric ONPG method.[3][4]Variable; can be enhanced in nanoparticle formulationsGood tumor-to-muscle ratios observed in vivo.[7]
Key Advantages "Turn-on" mechanism for high signal specificity; circumvents cellular autofluorescence.FDA-approved for clinical use; deep tissue penetration.High extinction coefficient; suitable for conjugation to targeting molecules.[7]
Limitations Photostability can be a concern.[1]Low quantum yield; non-specific binding.Lipophilic nature can lead to non-specific accumulation.[7]

Experimental Protocols

Determination of this compound's Molar Extinction Coefficient and Fluorescence Quantum Yield

While specific quantitative values for this compound's molar extinction coefficient and fluorescence quantum yield are not consistently reported in public literature, their determination follows standard spectroscopic methods.[6]

1. Molar Extinction Coefficient (ε) Determination using UV-Vis Spectroscopy:

  • Objective: To measure how strongly this compound absorbs light at a particular wavelength.

  • Protocol:

    • Prepare a series of this compound solutions of known concentrations in a suitable solvent (e.g., DMSO).

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration.

    • The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

2. Fluorescence Quantum Yield (Φf) Determination:

  • Objective: To determine the efficiency of the fluorescence process (photons emitted per photon absorbed).

  • Protocol:

    • This is typically determined using a comparative method with a well-characterized fluorescent standard with a known quantum yield.

    • Prepare dilute solutions of both the this compound sample and the standard with identical absorbance at the excitation wavelength.

    • Measure the fluorescence emission spectra of both the sample and the standard.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for both.

    • The quantum yield of this compound is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² Where:

      • Φf is the fluorescence quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Protocol for Fluorescent Staining of Frozen Tissue Sections with this compound-based Probes

This protocol is adapted from standard immunofluorescence procedures and can be optimized for specific this compound-based probes and tissue types.

  • Materials:

    • Frozen tissue sections on positively charged slides

    • Phosphate-buffered saline (PBS)

    • Fixation solution (e.g., cold acetone or 4% paraformaldehyde)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • This compound-based probe working solution (diluted in an appropriate buffer)

    • Nuclear counterstain (e.g., DAPI)

    • Antifade mounting medium

  • Procedure:

    • Tissue Preparation:

      • Air dry frozen tissue sections for 30 minutes at room temperature.[8][9]

      • Fix the sections by immersing in cold acetone for 10 minutes or 4% paraformaldehyde for 15 minutes.[7][9]

      • Wash slides three times for 5 minutes each in PBS.[7]

    • Blocking:

      • Incubate sections with blocking buffer for 1 hour at room temperature to reduce non-specific binding.[7]

    • Probe Incubation:

      • Dilute the this compound-based probe to the desired working concentration in a suitable buffer.

      • Apply the probe solution to the tissue sections and incubate for a specified time (e.g., 1-2 hours) at room temperature, protected from light. Incubation time may need to be optimized.

    • Washing:

      • Wash slides three times for 5 minutes each in PBS to remove unbound probe.[7]

    • Counterstaining (Optional):

      • Incubate sections with a nuclear counterstain like DAPI for 5 minutes.

      • Rinse briefly in PBS.

    • Mounting:

      • Mount coverslips using an antifade mounting medium.

      • Seal the edges with clear nail polish.

    • Imaging:

      • Visualize the fluorescence using a microscope equipped with appropriate filters for this compound (Excitation: ~640 nm, Emission: ~660 nm) and the counterstain.

Visualizing the Mechanism and Workflow

To better understand the application of this compound-based probes, the following diagrams illustrate the enzymatic activation mechanism and a typical experimental workflow.

DDAO_Enzyme_Activation cluster_0 Enzymatic Activation of this compound-based Probe cluster_1 Signal Generation cluster_2 Detection DDAO_Probe This compound-based Probe (Non-fluorescent) Enzyme Target Enzyme (e.g., β-galactosidase) DDAO_Probe->Enzyme Binding Cleavage Enzymatic Cleavage Enzyme->Cleavage This compound This compound (Fluorescent) Cleavage->this compound Substrate_Fragment Substrate Fragment Cleavage->Substrate_Fragment Excitation Excitation Light (~640 nm) This compound->Excitation Absorption Emission NIR Emission (~660 nm) This compound->Emission Fluorescence

Caption: Enzymatic activation of a this compound-based probe.

Experimental_Workflow Start Start: Frozen Tissue Section Fixation Fixation (e.g., Acetone) Start->Fixation Blocking Blocking (e.g., 1% BSA) Fixation->Blocking Probe_Incubation This compound Probe Incubation Blocking->Probe_Incubation Washing1 Wash (PBS) Probe_Incubation->Washing1 Counterstain Nuclear Counterstain (Optional, e.g., DAPI) Washing1->Counterstain Washing2 Wash (PBS) Counterstain->Washing2 Mounting Mounting (Antifade Medium) Washing2->Mounting Imaging Fluorescence Microscopy (NIR Channel) Mounting->Imaging

Caption: Workflow for staining tissue with this compound probes.

Conclusion

This compound and its derivatives offer significant advantages for fluorescence imaging in tissues, primarily due to their near-infrared properties that enable deeper tissue penetration and a higher signal-to-background ratio by minimizing interference from autofluorescence. The "turn-on" mechanism of this compound-based enzyme substrates provides excellent specificity, making them powerful tools for detecting enzymatic activity in situ. While considerations such as photostability need to be managed, the overall performance characteristics of this compound make it a valuable probe for researchers, scientists, and drug development professionals seeking to explore the molecular intricacies of deep tissue environments. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of this compound in your research endeavors.

References

A Comparative Guide to DDAO-Based Detection Methods: Linearity and Sensitivity in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of enzymatic activities and reaction products is paramount. 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO, has emerged as a versatile near-infrared fluorescent probe for various biological assays. This guide provides a comprehensive comparison of this compound-based detection methods, with a special emphasis on their linearity and sensitivity, benchmarked against other common alternatives.

Principle of this compound-Based Detection

This compound is a fluorogenic substrate that, in the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), is oxidized to a highly fluorescent product. This enzymatic reaction forms the basis of sensitive detection methods for H₂O₂ or for enzymes that produce H₂O₂. The non-fluorescent nature of the this compound substrate and the intense fluorescence of its oxidized product provide a high signal-to-noise ratio, making it suitable for a range of applications, including enzyme-linked immunosorbent assays (ELISAs).[1]

Quantitative Performance Comparison

A direct quantitative comparison of the linearity and sensitivity of this compound for hydrogen peroxide detection with other common probes is challenging due to the limited availability of specific performance data for this compound in this context in the public domain. However, extensive data is available for alternative probes, most notably Amplex Red, which operates on a similar principle.

ProbeTypeLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeExcitation (nm)Emission (nm)
This compound Fluorogenic HRP SubstrateNot explicitly stated in reviewed sourcesNot explicitly stated in reviewed sourcesNot explicitly stated in reviewed sources~645-648~656-659
Amplex Red Fluorogenic HRP Substrate~10 nM - 50 nM[2]30 pmol/assay[3]Up to 4 µM[3]~571~585
Amplex UltraRed Fluorogenic HRP SubstrateLower than Amplex Red[2]Not explicitly statedWider than Amplex Red[2]~568~581
Boronate-Based Probes (e.g., PF1) Small Molecule Fluorescent ProbeCan detect micromolar changes[4]Not explicitly statedNot explicitly stated~492~514

Note: The performance of any assay is highly dependent on the specific experimental conditions. The values presented above are for comparative purposes and may vary.

Signaling Pathways and Experimental Workflows

This compound-Based H₂O₂ Detection

The fundamental principle of this compound-based hydrogen peroxide detection involves the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product, catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide.

DDAO_H2O2_Detection This compound This compound (Non-fluorescent) Oxidized_this compound Oxidized this compound (Fluorescent) This compound->Oxidized_this compound Oxidation H2O2 H₂O₂ HRP HRP H2O2->HRP HRP->Oxidized_this compound

This compound-Based H₂O₂ Detection Pathway
General Experimental Workflow for HRP-Coupled Assays

A typical workflow for a this compound-based assay coupled with an HRP-conjugated detection molecule, such as in an ELISA, involves several key steps from initial setup to signal detection.

HRP_Assay_Workflow cluster_0 Assay Setup cluster_1 Detection Antigen Coating Antigen Coating Sample Incubation Sample Incubation Antigen Coating->Sample Incubation Antibody Incubation Antibody Incubation Sample Incubation->Antibody Incubation Washing Washing Antibody Incubation->Washing Substrate Preparation Substrate Preparation Washing->Substrate Preparation Signal Development Signal Development Substrate Preparation->Signal Development Fluorescence Measurement Fluorescence Measurement Signal Development->Fluorescence Measurement

General HRP-Coupled Assay Workflow

Detailed Experimental Protocols

Generic this compound-Based Horseradish Peroxidase (HRP) Assay

This protocol provides a general framework for utilizing this compound in an HRP-based assay.

Materials:

  • HRP-conjugated detection molecule (e.g., secondary antibody)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well black, clear-bottom microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Assay Setup: Perform the initial steps of your specific assay (e.g., ELISA, western blot) to immobilize the target and bind the HRP-conjugated detection molecule.

  • Washing: Wash the microplate wells thoroughly with wash buffer to remove any unbound reagents.

  • Substrate Preparation:

    • Prepare the this compound working solution by diluting the this compound stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).

    • Immediately before use, add H₂O₂ to the this compound working solution to a final concentration of, for example, 1 mM.

  • Substrate Incubation: Add 100 µL of the this compound/H₂O₂ substrate solution to each well of the microplate.

  • Signal Development: Incubate the plate at room temperature, protected from light, for 5-30 minutes to allow the enzymatic reaction to proceed.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the oxidized this compound product (e.g., excitation ~645 nm, emission ~659 nm). The fluorescence intensity is proportional to the amount of HRP present.[1]

Amplex® Red Hydrogen Peroxide/Peroxidase Assay

This protocol is adapted from commercially available kits for the detection of H₂O₂.

Materials:

  • Amplex® Red reagent

  • Dimethyl sulfoxide (DMSO)

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) standard solution

  • 1x Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature.

    • Prepare a 10 mM Amplex® Red stock solution by dissolving it in DMSO.

    • Prepare a 10 U/mL HRP stock solution in 1x Reaction Buffer.

    • Prepare a series of H₂O₂ standards (e.g., 0 to 10 µM) by diluting the H₂O₂ standard solution in 1x Reaction Buffer.

  • Reaction Mixture Preparation:

    • Prepare a working solution of Amplex® Red and HRP in 1x Reaction Buffer. For a 100 µL final reaction volume, a typical working solution might contain 50 µM Amplex® Red and 0.1 U/mL HRP.

  • Assay Procedure:

    • Add 50 µL of each H₂O₂ standard or sample to separate wells of the microplate.

    • Add 50 µL of the Amplex® Red/HRP working solution to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

  • Data Analysis: Generate a standard curve by plotting the fluorescence intensity versus the H₂O₂ concentration of the standards. Use the standard curve to determine the H₂O₂ concentration in the samples.[5]

Comparison with Alternative Methods

Amplex Red and Amplex UltraRed

Amplex Red is a widely used and well-characterized fluorogenic substrate for HRP. It offers high sensitivity, with a reported limit of detection for H₂O₂ in the low nanomolar range.[2] Amplex UltraRed is a second-generation probe with enhanced sensitivity and brighter fluorescence compared to Amplex Red.[2] Both operate on the same principle as this compound but have different spectral properties, with excitation and emission maxima in the red region of the spectrum.

Boronate-Based Probes

Boronate-based fluorescent probes represent a different class of tools for detecting hydrogen peroxide. Their mechanism relies on the chemoselective oxidation of a boronate ester by H₂O₂, which converts a non-fluorescent or weakly fluorescent molecule into a highly fluorescent product.[4][6][7] These probes offer the advantage of not requiring an enzymatic reaction, which can simplify assay design. They are cell-permeable and can be used to detect intracellular H₂O₂.[4] However, their reaction kinetics with H₂O₂ can be slower compared to peroxidase-catalyzed reactions.[6]

Conclusion

This compound-based detection methods offer a valuable tool for sensitive enzymatic assays, particularly those involving HRP. The near-infrared fluorescence of the oxidized product minimizes interference from autofluorescence in biological samples. While specific quantitative data on the linearity and sensitivity of this compound for direct H₂O₂ detection is not as readily available as for its analogue, Amplex Red, its utility in HRP-coupled assays is well-established.

The choice of detection method will ultimately depend on the specific requirements of the experiment, including the target analyte, the required sensitivity, the sample matrix, and the available instrumentation. For highly sensitive and quantitative H₂O₂ detection, Amplex Red and Amplex UltraRed are well-validated options with extensive supporting data. Boronate-based probes provide a useful alternative for intracellular H₂O₂ detection without the need for an enzyme. Researchers should carefully consider the advantages and limitations of each method to select the most appropriate tool for their scientific inquiry.

References

A Comparative Guide to DDAO and Other Acridine Dyes for Cellular and Molecular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence-based research, the selection of an appropriate dye is paramount for generating accurate and reproducible data. This guide provides a detailed comparative analysis of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO), a far-red fluorescent acridine dye, with other prominent dyes in its class, namely Acridine Orange (AO) and the structurally related phenanthridine dye, Propidium Iodide (PI). This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance, supported by experimental data and detailed methodologies.

Data Presentation: Photophysical and Application Properties

The following table summarizes the key quantitative characteristics of this compound, Acridine Orange, and Propidium Iodide to facilitate a direct comparison.

PropertyThis compound (fluorescent product)Acridine Orange (AO)Propidium Iodide (PI)
Excitation Max (λex) ~648 nm[1]~502 nm (bound to dsDNA)[2]~460 nm (bound to ssDNA/RNA)[2]~535 nm (bound to DNA)[3][4][5][6][7]
Emission Max (λem) ~656 nm~525 nm (bound to dsDNA)[2]~650 nm (bound to ssDNA/RNA)[2]~617 nm (bound to DNA)[3][4][5][6][7][8]
Molar Extinction Coefficient (ε) Not readily available~27,000 M⁻¹cm⁻¹ (at 430.8 nm in basic ethanol)[9][10]~5,900 - 6,000 M⁻¹cm⁻¹ (at 493 nm)[6][8]
Quantum Yield (Φ) Not readily available~0.2 (in basic ethanol)[9]~0.2 (when bound to DNA)[11]
Cell Permeability Permeable (as substrate)Permeable[10]Impermeable[3][4]
Primary Application Enzyme activity assays (e.g., β-galactosidase)[12], Calibration standard[1][13][14]Nucleic acid differential staining, Lysosome staining, Cell viability[10]Dead cell staining, Cell cycle analysis[3][5]
Binding Mechanism N/A (product of enzymatic reaction)Intercalation in dsDNA; Electrostatic interaction with ssDNA/RNA[2][10]Intercalation in DNA/RNA[3][5]

Comparative Analysis

This compound: A Far-Red Reporter for Enzyme Activity

This compound, specifically 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), is primarily utilized not as a direct stain, but as the fluorescent product of an enzymatic reaction.[12] Non-fluorescent substrates, such as this compound-Galactoside (DDAOG), are cell-permeable and, upon cleavage by a specific enzyme like β-galactosidase, release the highly fluorescent this compound molecule.[12]

  • Advantages: The primary advantage of the this compound system is its use as a reporter for specific enzyme activities within living cells, offering high signal-to-background ratios.[12] Its emission in the far-red spectrum (~656 nm) is another significant benefit, as it minimizes interference from cellular autofluorescence, which is typically found in the green and yellow regions of the spectrum. This makes it particularly valuable for sensitive detection in complex biological samples.

  • Limitations: The main limitation is its indirect application; it requires the presence of a specific enzyme to generate a signal. It is not a general stain for cellular components. Quantitative data such as molar extinction coefficient and quantum yield for the free this compound fluorophore are not as widely documented as for more common dyes.

Acridine Orange: The Versatile Metachromatic Dye

Acridine Orange is a cell-permeable, cationic dye renowned for its metachromatic properties, meaning it fluoresces in different colors depending on its environment and binding target.[2]

  • Advantages: AO's most notable feature is its ability to differentially stain nucleic acids. It intercalates into double-stranded DNA (dsDNA) and emits green fluorescence (~525 nm), while it interacts with single-stranded DNA (ssDNA) and RNA via electrostatic interactions, forming aggregates that emit red-orange fluorescence (~650 nm).[2][10] This allows for the simultaneous visualization of the nucleus (green) and RNA-rich cytoplasm and nucleoli (red). Furthermore, as a weak base, AO accumulates in acidic compartments like lysosomes, where it forms aggregates and fluoresces bright red, making it an excellent probe for lysosomal staining and tracking lysosomal membrane permeabilization.

  • Limitations: The dual-emission property can be complex to analyze and is sensitive to experimental conditions such as dye concentration and pH.[2] This can lead to variability in staining patterns if protocols are not strictly followed.

Propidium Iodide: The Gold Standard for Viability Staining

Propidium Iodide is a phenanthridine dye, structurally related to the acridines, that intercalates into DNA. Its defining characteristic is its inability to cross the membranes of live cells.[3][4]

  • Advantages: PI is a widely accepted and robust stain for identifying dead cells. When a cell's membrane integrity is compromised, PI enters, binds to DNA, and exhibits a >20-fold increase in fluorescence, emitting a strong red signal (~617 nm).[3][5][7] It is commonly used in flow cytometry and fluorescence microscopy, often in combination with a cell-permeable DNA stain like Acridine Orange or Hoechst, to provide live/dead cell discrimination.

  • Limitations: PI cannot be used to stain live cells. It also binds to RNA, which may necessitate treatment with RNase in applications where precise DNA staining is required.[5]

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

DDAO_Activation Enzymatic Activation of this compound Substrate Substrate This compound-Galactoside (Non-fluorescent, Cell-Permeable) Enzyme β-Galactosidase Substrate->Enzyme Enzymatic Cleavage Product This compound (Far-Red Fluorescent) Enzyme->Product Releases Light Excitation (~648 nm) Emission Emission (~656 nm) Product->Emission Fluorescence Light->Product Excitation

Enzymatic conversion of a this compound substrate to its fluorescent form.

Acridine_Orange_Mechanism Acridine Orange (AO) Staining Mechanism cluster_cell Live Cell Nucleus Nucleus (dsDNA) Cytoplasm Cytoplasm / Nucleolus (RNA) AO_agg Acridine Orange (Aggregates) Cytoplasm->AO_agg Forms Aggregates Lysosome Lysosome (Acidic pH) note Red-Orange Emission (~650 nm) from Aggregates Lysosome->note AO Acridine Orange (Monomer) AO->Nucleus Intercalates (Green Emission, ~525 nm) AO->Cytoplasm Binds Electrostatically AO->Lysosome Accumulates & Aggregates AO_agg->note

Differential staining mechanism of Acridine Orange in a live cell.

AO_PI_Workflow AO/PI Cell Viability Staining Workflow Start Start: Cell Suspension Stain Add AO/PI Staining Solution Incubate 5 min in dark Start->Stain Load Load 10 µL onto Hemocytometer / Slide Stain->Load Image Fluorescence Microscopy Load->Image Analyze Analyze Cells Image->Analyze Live Live Cells: Intact Membrane Green Nucleus (AO) Analyze->Live AO Positive PI Negative Dead Dead Cells: Compromised Membrane Red Nucleus (PI) Analyze->Dead PI Positive

Experimental workflow for AO/PI dual staining for cell viability.

Experimental Protocols

Protocol 1: Fluorometric β-Galactosidase Assay Using DDAOG

This protocol is adapted for a 96-well plate format to measure β-galactosidase activity in cell lysates.

Materials:

  • This compound-Galactoside (DDAOG) substrate

  • Cell lysis buffer (e.g., Reporter Lysis Buffer)

  • Assay buffer (e.g., PBS with 1 mM MgCl₂)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader (Ex/Em: ~648/~660 nm)

  • Transfected cells expressing β-galactosidase and control cells

Procedure:

  • Cell Lysis:

    • Wash cultured cells once with cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate according to the manufacturer's instructions (e.g., 15 minutes at room temperature with gentle shaking).

    • Collect the lysate and centrifuge at 12,000 x g for 2 minutes at 4°C to pellet debris. Transfer the supernatant to a new tube.

  • Assay Preparation:

    • Prepare the DDAOG working solution by diluting the stock in assay buffer to the desired final concentration (e.g., 100 µM). Protect from light.

    • Add 20-50 µL of cell lysate to each well of the black microplate. Include wells for control lysate (no β-gal expression) as a background control.

  • Enzymatic Reaction:

    • Add 50 µL of the DDAOG working solution to each well to start the reaction.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~648 nm and emission set to ~660 nm.

  • Data Analysis:

    • Subtract the average fluorescence reading from the control wells (no β-gal) from the readings of the experimental wells.

    • The resulting fluorescence intensity is proportional to the β-galactosidase activity in the sample.

Protocol 2: Lysosomal Staining with Acridine Orange

This protocol is for the visualization of acidic lysosomes in live, cultured cells.

Materials:

  • Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water)

  • Complete cell culture medium (phenol red-free medium is recommended for imaging)

  • Phosphate-Buffered Saline (PBS)

  • Live cells cultured on coverslips or imaging dishes

  • Fluorescence microscope with appropriate filter sets (blue excitation for green emission; green excitation for red emission)

Procedure:

  • Prepare Staining Solution: Dilute the AO stock solution in complete, pre-warmed cell culture medium to a final working concentration of 2-5 µg/mL.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Add the AO staining solution to the cells, ensuring they are fully covered.

    • Incubate for 15 minutes at 37°C in a CO₂ incubator.

  • Wash:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed, phenol red-free medium or PBS to remove excess dye.

  • Imaging:

    • Add fresh, pre-warmed phenol red-free medium to the cells.

    • Immediately visualize the cells using a fluorescence microscope.

    • To visualize green fluorescence from the nucleus and cytoplasm, use a blue excitation filter (e.g., ~488 nm) and a green emission filter (e.g., ~525 nm).

    • To visualize the bright red fluorescence of acidic lysosomes, use a green excitation filter (e.g., ~550 nm) and a red emission filter (e.g., >610 nm).

References

Validating Gene Expression Quantification Post-Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating gene expression quantification following chemical treatment, with a focus on supporting data from high-throughput screening assays. While 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) is primarily utilized as a fluorescent probe in enzyme activity assays, this guide will use it as a placeholder for a hypothetical compound identified in a primary screen that necessitates downstream gene expression analysis.[1][2][3][4][5] The principles and methods described herein are broadly applicable to validating gene expression changes induced by any chemical compound.

The accurate validation of gene expression changes is a critical step in drug discovery and development. High-throughput screening methods, such as RNA-sequencing (RNA-Seq), often identify numerous potential gene expression alterations. However, these findings require confirmation using more targeted and quantitative methods.[6][7][8][9] This guide focuses on the two most common and reliable techniques for this purpose: quantitative real-time PCR (qPCR) and digital PCR (dPCR).

Workflow for Gene Expression Validation

The process of validating gene expression data post-treatment follows a structured workflow, from initial high-throughput analysis to targeted validation and functional analysis.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Analysis & Further Studies HTS High-Throughput Screening (e.g., RNA-Seq) DEG Differential Gene Expression Analysis HTS->DEG Identify Potential Hits RNA_Isolation RNA Isolation from Treated & Control Samples DEG->RNA_Isolation Select Genes for Validation QC RNA Quality Control (RIN, 260/280, 260/230) RNA_Isolation->QC cDNA_Synth cDNA Synthesis QC->cDNA_Synth Validation Validation Method (qPCR or dPCR) cDNA_Synth->Validation Data_Analysis Data Analysis & Statistical Confirmation Validation->Data_Analysis Quantitative Data Functional_Assay Functional Assays (e.g., Protein Expression, Cell Viability) Data_Analysis->Functional_Assay

A generalized workflow for validating gene expression changes post-treatment.

Comparison of Gene Expression Validation Methods

Quantitative PCR (qPCR) is the long-standing gold standard for targeted gene expression analysis due to its wide dynamic range and established protocols.[6][7] Digital PCR (dPCR) has emerged as a powerful alternative, offering absolute quantification without the need for a standard curve, which is particularly advantageous for detecting small fold changes and low-abundance transcripts.[10][11][12][13]

FeatureQuantitative Real-Time PCR (qPCR)Digital PCR (dPCR)
Principle Measures fluorescence at each cycle to determine relative quantification based on a standard curve or comparative Cq method.Partitions the sample into thousands of individual reactions; absolute quantification is achieved by counting positive vs. negative reactions.[10][12]
Quantification Relative or absolute (requires a standard curve).Absolute quantification without a standard curve.[10][13]
Sensitivity High, but can be limited for very low-abundance targets.Very high, ideal for rare targets and small fold-change detection.[11][12]
Precision Good, but can be affected by variations in PCR efficiency.High precision, less affected by PCR efficiency inhibitors.[10][11]
Throughput High, suitable for analyzing many genes or samples simultaneously.Lower to medium, depending on the platform.
Cost Generally lower cost per sample.Higher initial instrument cost and cost per sample.
Applications Routine gene expression analysis, validation of high-throughput data.[6][7]Detection of rare mutations, copy number variation, analysis of low-abundance transcripts.[12]

Experimental Protocols

The following are generalized protocols for validating gene expression using qPCR and dPCR. Specific details may vary depending on the reagents and instrumentation used.

RNA Isolation and Quality Control
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the chemical compound (e.g., this compound) or vehicle control for the specified duration.

  • RNA Extraction: Lyse the cells directly in the culture plate using a lysis buffer from a commercial RNA extraction kit. Follow the manufacturer's protocol for RNA purification.

  • DNase Treatment: To remove any contaminating genomic DNA, perform an on-column or in-solution DNase digestion according to the kit's instructions.

  • RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be ~2.0, and the A260/230 ratio should be between 2.0 and 2.2. Further assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN); a RIN value > 8 is generally recommended.

cDNA Synthesis
  • Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers. Follow the manufacturer's recommended thermal cycling conditions.

  • Dilution: Dilute the resulting cDNA product with nuclease-free water to a final concentration suitable for the PCR reaction (e.g., 10 ng/µL).

Quantitative Real-Time PCR (qPCR)
  • Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. For a typical 20 µL reaction, combine 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 4 µL of diluted cDNA, and 4 µL of nuclease-free water.

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a standard cycling protocol:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the gene of interest to a stable housekeeping gene (e.g., GAPDH, ACTB).

Digital PCR (dPCR)
  • Droplet Generation: Prepare the dPCR reaction mix by combining 2x dPCR Master Mix, target-specific primers and probes (e.g., TaqMan assays), and the diluted cDNA. Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator.

  • Thermal Cycling: Transfer the droplets to a 96-well plate and perform endpoint PCR in a thermal cycler.

  • Droplet Reading: After PCR, read the fluorescence of each individual droplet in a droplet reader to determine the number of positive and negative droplets.

  • Data Analysis: The dPCR software will use Poisson statistics to calculate the absolute concentration of the target nucleic acid in copies per microliter.[10]

Hypothetical Signaling Pathway for Further Investigation

Should a compound like this compound be found to modulate gene expression, further investigation into the affected signaling pathways would be warranted. The following diagram illustrates a hypothetical pathway that could be explored.

G Compound This compound Treatment Receptor Cell Surface Receptor Compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Regulates

A hypothetical signaling cascade affected by a chemical treatment.

By following these guidelines and utilizing the appropriate validation techniques, researchers can confidently confirm gene expression changes and advance their understanding of a compound's mechanism of action.

References

Safety Operating Guide

Proper Disposal of DDAO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of N,N-Dimethyldodecylamine N-oxide (DDAO) in a laboratory setting.

This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound, a common zwitterionic surfactant. Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility.

Key Chemical and Safety Data

Proper disposal of any chemical begins with a thorough understanding of its properties and hazards. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₄H₃₁NO[1]
Molecular Weight 229.408 g/mol [1]
Appearance White solid[2]
Melting Point 132–133 °C (270–271 °F; 405–406 K)[2]
Boiling Point 320 °C (608 °F; 593 K)[2]
Solubility in Water Soluble[3]
GHS Hazard Statements H314: Causes severe skin burns and eye damage[2]
Aquatic Toxicity (EC₅₀, Bacteria) 0.11 to 11 mg/L[4]
Aquatic Toxicity (IC₅₀, Daphnia magna) 6.8 to 45 mg/L[4]

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory environment.

DDAO_Disposal_Workflow cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Waste Collection & Labeling cluster_2 Step 3: Treatment & Disposal Route start This compound Waste Generated waste_type Is the waste pure this compound solution or mixed with other chemicals? start->waste_type pure_this compound Pure this compound Solution waste_type->pure_this compound Pure mixed_waste Mixed Chemical Waste waste_type->mixed_waste Mixed collect_pure Collect in a dedicated, compatible container (e.g., HDPE). pure_this compound->collect_pure collect_mixed Consult chemical compatibility chart. Collect in a compatible, dedicated container. mixed_waste->collect_mixed label_pure Label as 'Hazardous Waste: this compound Solution' with concentration and date. collect_pure->label_pure neutralize_prompt Is neutralization feasible and permitted by your institution? label_pure->neutralize_prompt label_mixed Label as 'Hazardous Waste' listing all components, concentrations, and date. collect_mixed->label_mixed ehs_pickup Arrange for hazardous waste pickup by your institution's EHS. label_mixed->ehs_pickup neutralize_protocol Follow Neutralization Protocol (see below). neutralize_prompt->neutralize_protocol Yes neutralize_prompt->ehs_pickup No verify_neutralization Verify pH is between 6.0 and 8.0. neutralize_protocol->verify_neutralization sewer_disposal Dispose down the sanitary sewer with copious amounts of water (if permitted). verify_neutralization->sewer_disposal

This compound Disposal Decision Workflow

Experimental Protocol: Neutralization of Aqueous this compound Waste

This protocol is a recommended procedure for neutralizing dilute, aqueous this compound waste in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) office before proceeding. This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Objective: To neutralize the basicity of this compound waste to a pH suitable for drain disposal, where permitted by local regulations. Amine oxides are weak bases and can be neutralized with a dilute acid.

Materials:

  • This compound waste solution (aqueous, concentration <5%)

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate waste collection container

Procedure:

  • Preparation: Place the container of this compound waste on a stir plate within a fume hood. Add a stir bar and begin gentle stirring.

  • pH Measurement: Measure the initial pH of the this compound solution. It is expected to be slightly basic.

  • Neutralization: Slowly add the dilute acid dropwise to the stirring this compound solution.

  • Monitoring: Monitor the pH of the solution continuously. Be cautious as the neutralization reaction can generate heat. If the container becomes warm, pause the addition of acid to allow it to cool.

  • Endpoint: Continue adding acid until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution may be disposed of down the sanitary sewer with a large volume of running water, provided this is in accordance with your institution's and local wastewater authority's regulations.[2][5][6]

Waste Handling and Storage Procedures

Segregation and Chemical Compatibility:

  • This compound waste should be segregated from other chemical waste streams to avoid incompatible reactions.[7]

  • Specifically, do not mix this compound waste with strong acids, strong oxidizing agents, or halogenated solvents.[3]

  • Store this compound waste in a designated, well-ventilated area, away from direct sunlight and heat.

  • Use secondary containment, such as a lab tray, to capture any potential leaks or spills.[8]

Container Labeling:

  • All this compound waste containers must be clearly labeled as "Hazardous Waste."[7]

  • The label must include the full chemical name, "N,N-Dimethyldodecylamine N-oxide (this compound)," the concentration, and the date of accumulation.[7]

  • If mixed with other chemicals, all components must be listed.[7]

Spill Management

In the event of a this compound spill, adhere to the following procedures:

  • Small Spills: For small spills of this compound solution, absorb the material with a non-combustible absorbent material such as sand or vermiculite. Scoop the absorbed material into a designated hazardous waste container.

  • Large Spills: For larger spills, dike the area to prevent spreading.[9] If possible, pump the material into a suitable container. Absorb the remaining residue with an inert absorbent.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report all spills to your laboratory supervisor and EHS office.

Disclaimer: This document provides general guidance. All laboratory personnel are responsible for complying with the specific hazardous waste management policies and procedures of their institution and all applicable local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling DDAO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and disposal plans.

Hazard Identification and Key Properties

This compound is a near-infrared (NIR) red fluorescent probe widely used for detecting the activity of various enzymes.[1] While highly valuable in research, it is classified as a skin and eye irritant.[2][3] The primary hazards involve direct contact, and appropriate precautions must be taken.

Table 1: this compound Chemical and Spectroscopic Properties

PropertyValueSource
Chemical Name 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)[2]
CAS Number 118290-05-4[2]
Molecular Formula C₁₅H₁₁Cl₂NO₂[2]
Molecular Weight 308.16 g/mol [2]
Excitation Range 600-650 nm[1][4]
Emission Maximum ~656 nm[1][4]
Solubility Soluble in DMSO[1][4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and prevent contact with this compound.[5] All PPE should be inspected before use and removed correctly to avoid cross-contamination.[6]

Table 2: Required Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecification and Rationale
Eye & Face Protection Safety Glasses or GogglesRequired at all times to protect against dust particles or splashes.[2]
Face ShieldTo be worn in combination with goggles when there is a high potential for splashing (e.g., handling bulk solutions).[7]
Hand Protection Chemical-Resistant GlovesNitrile or other resistant gloves are essential to prevent skin contact.[2][3]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from contamination.[8]
Protective ClothingConsider additional protective clothing if there is a risk of significant splashes.[3]
Respiratory Protection Local Exhaust VentilationNot typically required under normal use, but work should be conducted with local exhaust ventilation (e.g., a chemical fume hood) to minimize inhalation of dust or aerosols.[2]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for safety. This involves preparation, handling, and post-experiment procedures.

Workspace Preparation
  • Designated Area: Conduct all work with this compound powder and concentrated solutions in a designated area, such as a chemical fume hood.[9]

  • Clear and Clean: Ensure the workspace is uncluttered and clean before beginning.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.

Handling this compound
  • Don PPE: Put on all required PPE as listed in Table 2 before handling the chemical.[6]

  • Avoid Inhalation and Contact: Do not breathe dust or vapors and avoid all contact with skin, eyes, or clothing.[2]

  • Light Sensitivity: this compound is sensitive to light; protect it from strong light exposure during storage and experiments to prevent fluorescence bleaching.[4]

  • Weighing: If handling the powder form, weigh it carefully within a fume hood or ventilated enclosure to prevent dust from becoming airborne.

  • Dissolving: Prepare stock solutions by dissolving this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).[1][4] Sonication may be recommended to aid dissolution.[4]

DDAO_Handling_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment Review_SDS Review SDS & Protocol Prep_Workspace Prepare Workspace (Fume Hood) Review_SDS->Prep_Workspace Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep_Workspace->Don_PPE Handle_this compound Weigh & Dissolve this compound Don_PPE->Handle_this compound Perform_Exp Perform Experiment Handle_this compound->Perform_Exp Decontaminate Decontaminate Workspace & Equipment Perform_Exp->Decontaminate Segregate_Waste Segregate & Label Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

This compound Safe Handling Workflow

Disposal Plan

Proper waste management is essential to ensure laboratory and environmental safety.

  • Hazardous Classification: this compound is not typically classified as a hazardous waste for disposal purposes unless mixed with a hazardous substance.[3][8] However, always consult your institution's specific guidelines.

  • Solid Waste:

    • Contaminated PPE and Consumables: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, tubes) should be collected in a designated, sealed, and clearly labeled waste container.[9]

    • Unused this compound Powder: Place solid this compound waste in a securely sealed and clearly labeled container identifying the contents.[8]

  • Liquid Waste:

    • Aqueous Solutions: For non-hazardous aqueous solutions, disposal down the sanitary sewer may be permissible if the pH is between 5.5 and 9.5 and the concentration is low (generally <1%), but this requires strict adherence to local wastewater regulations.[8]

    • Solutions with Solvents (e.g., DMSO): Liquid waste containing solvents must be collected in a designated, sealed, and shatterproof container. Label the container clearly with "Hazardous Waste," the chemical names, and appropriate hazard symbols.[9]

    • Institutional Policy: Always dispose of chemical waste through your institution's hazardous waste management program.

Emergency Procedures: First Aid and Spill Response

Immediate and appropriate action is critical in the event of exposure or a spill.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid InstructionsSource
Skin Contact Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. If skin irritation occurs or persists, seek medical attention.[2]
Eye Contact Immediately flush eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do, and continue rinsing. If eye irritation persists, seek medical attention.[2]
Inhalation Move the person to fresh air. If symptoms persist, call a physician.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person and consult a physician.[2]
Spill Response Protocol
  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or involves a significant amount of dust, evacuate the immediate area.

  • Protect: Don appropriate PPE, including respiratory protection if dust is airborne.

  • Contain: For powdered spills, gently cover with damp paper towels to avoid raising dust. For liquid spills, contain with a chemical absorbent.[9]

  • Clean: Clean the area from the outside in with a detergent solution.

  • Dispose: Collect all cleanup materials in a sealed, labeled hazardous waste container for proper disposal.

DDAO_Spill_Response cluster_cleanup Cleanup Procedure Spill Spill Occurs Alert Alert Others & Assess Spill Spill->Alert Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->Don_PPE Contain Contain Spill (Absorbent / Damp Towel) Don_PPE->Contain Clean Clean Area (Detergent Solution) Contain->Clean Collect_Waste Collect & Seal Cleanup Waste Clean->Collect_Waste Dispose Dispose of Waste via Institutional Protocol Collect_Waste->Dispose

This compound Spill Response Procedure

Experimental Protocol Example: Cell Staining

This section provides a sample protocol for using this compound to detect enzyme activity in a cell-based assay. This is a general guide and should be optimized for specific experimental needs.[1]

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Cell samples (e.g., HeLa cells)[1]

Procedure
  • Stock Solution Preparation:

    • Prepare a stock solution of this compound by dissolving it in DMSO. A common concentration is 1 mM or 500 µM.[1][4] Store the stock solution at -80°C for long-term stability.[4]

  • Working Solution Preparation:

    • On the day of the experiment, dilute the this compound stock solution to the desired final working concentration using an appropriate buffer (e.g., PBS). The final concentration of DMSO should be considered and kept low to avoid solvent effects on the cells.[1]

  • Cell Staining:

    • Culture cells to the desired confluency in a suitable vessel (e.g., confocal dish).[1]

    • Replace the culture medium with fresh medium containing the this compound working solution at the final desired concentration (e.g., 5 µM).[1]

    • Incubate the cells for a specific period (e.g., 2 hours) at 37°C, protected from light.[1]

  • Induction/Treatment (If applicable):

    • After incubation with this compound, treat the cells with the inducer or compound of interest (e.g., H₂O₂) to stimulate the enzyme activity being measured.[1]

  • Washing and Imaging:

    • Wash the cells with buffer (e.g., PBS) to remove excess probe.[10]

    • Image the cells immediately using a fluorescence microscope or flow cytometer with an excitation wavelength of ~640-650 nm and an emission wavelength of ~660 nm.[4][10] Evaluate enzyme activity based on the change in fluorescence intensity compared to control groups.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DDAO
Reactant of Route 2
DDAO

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。